3-(Pyridin-4-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGIZNZSONLPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383782 | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-78-8 | |
| Record name | 3-(4-Pyridinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-(Pyridin-4-yl)benzoic Acid: A Privileged Scaffold in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridinyl-Benzoic Acid Core
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyridinyl-benzoic acid framework is one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This guide provides an in-depth technical overview of a key exemplar of this class, 3-(Pyridin-4-yl)benzoic acid (CAS Number: 4385-78-8 ), with a focus on its synthesis, physicochemical properties, and its critical role as a foundational building block in the development of targeted cancer therapeutics, notably tyrosine kinase inhibitors.[1][2] For drug development professionals, understanding the nuances of this core is paramount for designing next-generation inhibitors that can overcome clinical resistance.
Physicochemical and Structural Properties
The utility of this compound in drug design is underpinned by its distinct chemical and physical properties. The molecule consists of a benzoic acid moiety linked to a pyridine ring at the meta position. This arrangement results in a non-planar structure, with a reported dihedral angle of 32.14° between the benzene and pyridine rings.[3] This three-dimensional conformation is crucial for fitting into the complex topology of enzyme active sites. The pyridine nitrogen provides a key hydrogen bond acceptor, while the carboxylic acid group can act as a hydrogen bond donor or a point for further chemical elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4385-78-8 | [1][2][4] |
| Molecular Formula | C₁₂H₉NO₂ | [1][2] |
| Molecular Weight | 199.21 g/mol | [1][5] |
| Melting Point | >300°C | [6] |
| Predicted pKa | 3.65 ± 0.10 | [7] |
| Solubility | Slightly soluble in water. | [8] |
| Appearance | White to pale yellow crystalline powder. | [5] |
| Predicted XlogP | 2.6 | [1][9] |
| Storage | Sealed in dry, room temperature conditions. | [5] |
Synthesis and Mechanistic Rationale
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance—a critical consideration in multi-step drug synthesis.
Core Synthesis: Suzuki-Miyaura Coupling
The synthesis involves the coupling of 3-Carboxyphenylboronic acid with 4-bromopyridine.[4] The choice of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, is crucial as it facilitates the catalytic cycle that underlies the coupling reaction.
Mechanistic Insight: The Role of the Palladium Catalyst and Base
The Suzuki coupling mechanism proceeds through a well-defined catalytic cycle.[10][11]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the 4-bromopyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation : The base (potassium carbonate) activates the boronic acid, forming a boronate species. This species then transfers its aryl group (the 3-carboxyphenyl moiety) to the palladium complex, displacing the halide.[11][12] The choice of a base is critical; it must be strong enough to facilitate boronate formation without promoting unwanted side reactions.
-
Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of this compound and regenerating the active Pd(0) catalyst to continue the cycle.
This mechanistic understanding allows researchers to troubleshoot and optimize reaction conditions, for instance, by selecting different phosphine ligands to modulate the reactivity and stability of the palladium catalyst.
Application in Drug Development: A Case Study of Ponatinib
The this compound scaffold is a cornerstone in the design of kinase inhibitors. A prominent example is Ponatinib (Iclusig®) , a potent multi-targeted tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13] While not containing the exact title compound, Ponatinib's synthesis utilizes a closely related core and its mechanism of action exemplifies the utility of this scaffold.[14][15][16]
Ponatinib was specifically designed to inhibit the BCR-ABL1 kinase, including mutant forms like the T315I "gatekeeper" mutation that confers resistance to other TKIs.[6][17] Furthermore, Ponatinib is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, a validated molecular target in thyroid and other cancers.[8][12][18]
Mechanism of Action: Targeting the RET Kinase Signaling Pathway
Aberrant activation of the RET kinase, through mutations or gene fusions, leads to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[3][19] Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RET kinase domain.[1][17] This binding action prevents the phosphorylation of RET and subsequently blocks the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3][18]
The pyridinyl-benzoic acid core in inhibitors like Ponatinib is instrumental in achieving high-affinity binding. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase active site, a conserved motif that connects the N- and C-lobes of the kinase. This interaction anchors the inhibitor, allowing other parts of the molecule to make favorable contacts within the ATP pocket, thereby ensuring potent inhibition.[1]
Experimental Protocol: In Vitro Biochemical RET Kinase Inhibition Assay
To evaluate the potency of novel compounds derived from the this compound scaffold, a robust in vitro biochemical assay is essential. The following protocol describes a luminescence-based assay to determine the IC₅₀ value of an inhibitor against recombinant RET kinase. This protocol is synthesized from established methodologies for kinase activity measurement.[7][19][20]
Principle
This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. Potent inhibitors will prevent ATP consumption by the kinase, resulting in a high luminescence signal.
Materials and Reagents
-
Recombinant human RET kinase (e.g., C-terminal fragment)
-
Kinase Substrate Peptide (e.g., IRF-1Rtide or a generic tyrosine kinase substrate like poly(E₄Y))
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (10 mM stock)
-
Test Inhibitor (e.g., Ponatinib as a positive control, dissolved in DMSO)
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96-well assay plates
-
Multichannel pipettes, plate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration would be 1 mM. Perform 1:3 or 1:5 serial dilutions to create a 10-point dose-response curve.
-
Dilute each concentration from the DMSO plate into the Kinase Assay Buffer to create a 3X final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the 3X test inhibitor solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Prepare a 3X Kinase/Substrate master mix. For each 5 µL, this should contain the required amount of RET kinase (e.g., 15 ng) and substrate peptide (e.g., 0.6 µg).
-
Add 5 µL of the Kinase/Substrate master mix to each well containing the test inhibitor.
-
-
Initiating the Kinase Reaction:
-
Prepare a 3X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme (typically 10-50 µM).
-
To start the reaction, add 5 µL of the 3X ATP solution to all wells. The final reaction volume will be 15 µL.
-
Mix the plate gently by tapping.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the "no inhibitor" control).
-
-
Detection:
-
Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 15 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells).
-
Normalize the data with the "no inhibitor" control set to 100% kinase activity (0% inhibition) and the "no enzyme" control as 0% kinase activity (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This self-validating protocol, when run with a known inhibitor like Ponatinib, provides a reliable method for quantifying the potency of new chemical entities, guiding the structure-activity relationship (SAR) studies that are central to drug discovery.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically vital building block for the development of targeted therapeutics. Its robust synthesis via Suzuki coupling, coupled with its advantageous physicochemical properties, makes it an attractive starting point for medicinal chemists. As exemplified by the clinical success of Ponatinib, the incorporation of this scaffold has proven to be a highly effective strategy for designing potent kinase inhibitors that can address significant clinical challenges, including acquired drug resistance. A thorough understanding of its synthesis, properties, and the biological rationale for its use is therefore indispensable for any researcher working at the forefront of drug discovery and development.
References
- PubChem. This compound.
- ChemBK. 4-(pyridin-4-yl)benzoic acid. [Link]
- Cortes JE, Kantarjian H, Shah NP, et al. Ponatinib in refractory Philadelphia chromosome-positive leukemias. N Engl J Med. 2012;367(22):2075-2088. [Link]
- Takeda Oncology. Ponatinib: Overview, Mechanism of Action & Clinical Trials. [Link]
- Mologni L, Ceccon M, Purgante S, et al. Ponatinib is a potent inhibitor of wild-type and drug-resistant gatekeeper mutant RET kinase. Mol Cell Endocrinol. 2013;377(1-2):1-6. [Link]
- Goel, A., et al. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Google Patents.
- Mollard, A., et al. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Molecules. 2018;23(11):2949. [Link]
- ResearchGate. In vitro inhibition of RET kinase by ponatinib.
- Google Patents.
- Google Patents.
- Chemsrc. 4-Pyridin-4-yl-benzoic acid. [Link]
- BPS Bioscience. RET Assay Kit. [Link]
- Patsnap Synapse.
- ResearchGate.
- Ibanez Lab @ KI. Structure and Chemical Inhibition of the RET Tyrosine Kinase Domain. [Link]
- PubChemLite. This compound (C12H9NO2). [Link]
- PubChem. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 6. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 7. carlosibanezlab.se [carlosibanezlab.se]
- 8. Ponatinib is a potent inhibitor of wild-type and drug-resistant gatekeeper mutant RET kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
- 15. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
3-(Pyridin-4-yl)benzoic acid molecular weight
An In-Depth Technical Guide to 3-(Pyridin-4-yl)benzoic Acid
Abstract
This compound is a bifunctional organic compound featuring both a carboxylic acid group and a pyridine ring. This unique structural combination makes it a valuable building block, or synthon, in medicinal chemistry and materials science. Its ability to participate in various chemical reactions, including amide bond formation and coordination chemistry, allows for the synthesis of complex molecules with potential therapeutic applications and novel material properties. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via Suzuki coupling, methods for its analytical characterization, and insights into its applications for researchers and drug development professionals.
Core Molecular Properties
This compound, with the chemical formula C₁₂H₉NO₂, is a phenylpyridine derivative.[1][2] The molecule consists of a benzoic acid moiety substituted with a pyridine ring at the 3-position of the phenyl group. This structure imparts both acidic (from the carboxyl group) and basic (from the pyridine nitrogen) characteristics.
The calculated molecular weight of this compound is approximately 199.20 g/mol .[1][3] This value is crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | PubChem[1], ChemScene[4] |
| Molecular Weight | 199.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.063328530 Da | PubChem[1] |
| CAS Number | 4385-78-8 | ChemicalBook[2], Sigma-Aldrich |
| IUPAC Name | 3-pyridin-4-ylbenzoic acid | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Crystal structure analysis reveals that the molecule is not planar; the benzene and pyridine rings are twisted relative to each other with a dihedral angle of approximately 32.14°.[5] This non-planar conformation can influence its binding properties in biological systems and its packing in solid-state materials.
Caption: 2D structure of this compound.
Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling
The synthesis of this compound is reliably achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds. The causality behind this choice is its high functional group tolerance, allowing the carboxylic acid and pyridine moieties to remain intact, and its generally high yields.
The following protocol is based on established methodologies for this class of compounds.[2]
Experimental Protocol
Materials:
-
3-Carboxyphenylboronic acid
-
4-Bromopyridine
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Acetonitrile (CH₃CN)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Carboxyphenylboronic acid (e.g., 1.5 g, 9 mmol) and 4-bromopyridine (e.g., 1.5 g, 9.9 mmol) in a mixed solvent of acetonitrile (40 mL) and water (40 mL).
-
Addition of Reagents: Add potassium carbonate (5.5 g, 40 mmol) followed by the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol). The base (K₂CO₃) is critical for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to reflux. Maintain reflux conditions overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Initial Purification: Upon completion, filter the hot suspension to remove insoluble inorganic salts and catalyst residues. Concentrate the filtrate to approximately half its original volume using a rotary evaporator.
-
Work-up: Transfer the concentrated aqueous solution to a separatory funnel and wash with dichloromethane to remove non-polar impurities, such as triphenylphosphine oxide.
-
Precipitation: Adjust the pH of the aqueous phase to ~3 using 1 M HCl. The product, being a carboxylic acid, is protonated and becomes insoluble in the acidic aqueous solution, causing it to precipitate out as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the final product under vacuum to yield this compound.[2]
Caption: Workflow for the synthesis of this compound.
Quality Control and Analytical Characterization
Ensuring the identity and purity of the synthesized compound is paramount for its use in research and development. A multi-technique approach provides a self-validating system for quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the successful synthesis. The liquid chromatography step separates the product from residual starting materials and byproducts, while the mass spectrometer confirms the molecular weight. For this compound, one would expect to observe a peak corresponding to the protonated molecule [M+H]⁺ at m/z 200.07.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining purity. An appropriate method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid. Purity is calculated by integrating the area of the product peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a broad singlet for the carboxylic acid proton. The number of signals, their splitting patterns (multiplicity), and their integration values must be consistent with the expected structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. One would expect to see a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.
Caption: Relationship between synthesis and analytical validation.
Applications in Research and Drug Development
The structural motifs within this compound are prevalent in pharmacologically active molecules. Benzoic acid and its derivatives are recognized as important scaffolds in the development of therapeutic agents, including anticancer and anti-inflammatory drugs.[7][8]
-
Medicinal Chemistry: As a building block, this compound can be used to synthesize a library of derivatives. The carboxylic acid can be converted into amides, esters, or other functional groups, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal-based therapeutics. Its use as a fragment in drug discovery allows for the exploration of chemical space to identify novel inhibitors or modulators of biological targets.
-
Materials Science: In the field of coordination chemistry, it can act as a ligand to form metal-organic frameworks (MOFs). The ability of the carboxylate group and the pyridine nitrogen to coordinate with metal ions can lead to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2795562, this compound.
- MDPI (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- ChemBK. 4-(pyridin-4-yl)benzoic acid.
- PubChemLite. This compound (C12H9NO2).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1520811, 4-(Pyridin-4-yl)benzoic acid.
- Royal Society of Chemistry (2014). Analytical Methods.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. ResearchGate.
- Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- AOBChem USA. This compound.
- Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Studia Universitatis „Vasile Goldis” Arad (2012). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 3. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
An In-depth Technical Guide to 3-(4-Pyridinyl)benzoic Acid: Synthesis, Characterization, and Applications
Executive Summary: 3-(4-Pyridinyl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety and a pyridine ring. This unique arrangement makes it a valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its ability to act as a versatile ligand for metal-organic frameworks (MOFs) and its potential as a scaffold for pharmacologically active agents underscore its significance. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, analytical characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Molecular Structure and Physicochemical Properties
3-(4-Pyridinyl)benzoic acid (C₁₂H₉NO₂) is an aromatic compound where a pyridine ring is connected to a benzoic acid ring at the meta-position of the carboxyl group.[1] The molecule is not planar; single-crystal X-ray diffraction studies reveal a significant dihedral angle of 32.14° between the benzene and pyridine rings.[2][3] The carboxyl group is also slightly twisted relative to the benzene ring.[2][3] This non-planar, angular structure is crucial for the formation of complex three-dimensional frameworks in coordination chemistry.
The presence of both a carboxylic acid (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) allows for the formation of strong intermolecular O—H⋯N hydrogen bonds, which link molecules into infinite chains in the solid state.[2][3]
Physicochemical & Crystallographic Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [4] |
| Molecular Weight | 199.20 g/mol | [4] |
| CAS Number | 4385-78-8 | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol), limited solubility in water | [1] |
| Crystal System | Orthorhombic | [3] |
| Dihedral Angle | 32.14 (7)° (between rings) | [2][3] |
Molecular Structure Diagram
Sources
An In-depth Technical Guide on the Solubility of 3-(Pyridin-4-yl)benzoic acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-4-yl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds. Its solubility profile is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility of this compound in a range of common laboratory solvents. We will delve into the molecular factors governing its solubility, present qualitative and, where available, analogous quantitative data, and provide detailed experimental protocols for solubility determination. This document is intended to be a practical resource for scientists and researchers, enabling informed solvent selection and facilitating the seamless integration of this compound into drug discovery and development workflows.
Introduction: Understanding the Physicochemical Landscape
This compound (molecular formula C₁₂H₉NO₂, molecular weight 199.21 g/mol ) is a solid compound characterized by the presence of both a carboxylic acid group and a pyridine ring.[1][2] This unique structure imparts a combination of acidic and basic properties, as well as the capacity for both hydrogen bonding and π-π stacking interactions. These features are the primary determinants of its solubility behavior.
The molecule's polarity, arising from the nitrogen in the pyridine ring and the carboxylic acid moiety, suggests a preference for polar solvents. However, the presence of two aromatic rings also introduces a degree of lipophilicity. Therefore, the solubility of this compound is a nuanced interplay of these competing factors.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [1][3] |
| Molecular Weight | 199.21 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300°C | [4] |
| pKa | ~3-5 (predicted for carboxylic acid), ~5-6 (predicted for pyridinium ion) | [5] |
| XLogP3 | 2.6 | [1] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa values indicate that the compound's charge state, and thus its aqueous solubility, will be highly dependent on the pH of the medium. The XLogP3 value of 2.6 suggests a moderate lipophilicity, hinting at solubility in certain organic solvents.[1]
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For this compound, this means:
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can donate a hydrogen bond, while the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring can accept hydrogen bonds. This makes polar protic solvents, in theory, good candidates for dissolving this compound.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are generally good at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a particularly powerful organic solvent capable of dissolving a wide array of compounds.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. Given the polar nature of this compound, its solubility in these solvents is expected to be low.
The pH of the aqueous medium is a critical factor. In acidic solutions (pH < pKa of the pyridine), the pyridine nitrogen will be protonated, forming a pyridinium cation. In basic solutions (pH > pKa of the carboxylic acid), the carboxylic acid will be deprotonated, forming a carboxylate anion. In both cases, the formation of an ionic species will significantly enhance aqueous solubility.[9]
Solubility Profile of this compound
Precise, publicly available quantitative solubility data for this compound is limited. However, based on its structural similarity to other pyridine carboxylic acids and benzoic acid derivatives, a qualitative and semi-quantitative solubility profile can be constructed.
Qualitative Solubility Summary:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Slightly soluble to soluble (pH-dependent) | Hydrogen bonding potential; ionization at acidic or basic pH enhances solubility.[5] |
| Methanol, Ethanol | Soluble | Good hydrogen bonding and polarity match.[6][10] | |
| Polar Aprotic | DMSO, DMF | Soluble to very soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[8] |
| Acetonitrile | Sparingly soluble | Moderate polarity, but weaker hydrogen bond acceptor than DMSO or DMF.[7] | |
| Acetone | Sparingly soluble | Moderate polarity.[10] | |
| Nonpolar | Hexane, Toluene | Insoluble to very slightly soluble | Mismatch in polarity and intermolecular forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly soluble | Moderate polarity.[11] |
Insights from Structurally Related Compounds:
-
Benzoic Acid: Benzoic acid itself is slightly soluble in cold water but its solubility increases significantly in hot water and it is readily soluble in organic solvents like ethanol, acetone, and diethyl ether.[10][12][13] This is due to the hydrogen bonding capabilities of the carboxylic acid group.
-
Pyridine Carboxylic Acids (Picolinic, Nicotinic, Isonicotinic Acids): These isomers generally exhibit moderate solubility in water, which can be attributed to the hydrogen bonding of both the carboxylic acid and the pyridine nitrogen.[6][7] Their solubility in organic solvents like alcohols is also generally good.[6] For instance, nicotinic acid's solubility varies across different solvents, with high solubility in DMSO and ethanol.[14]
Based on these comparisons, it is reasonable to infer that this compound will be most soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. Its aqueous solubility will be modest at neutral pH but will increase significantly under acidic or basic conditions.
Experimental Determination of Solubility
For drug development and other applications requiring precise data, experimental determination of solubility is essential.[15][16] The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[17]
Workflow for Shake-Flask Solubility Determination
Caption: Shake-flask method for solubility determination.
Detailed Protocol: Shake-Flask Method
1. Materials and Equipment:
- This compound (high purity)
- Selected solvents (analytical grade)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
- Calibrated pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
- Add an excess amount of this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.
- Add a known volume of the solvent (e.g., 1 mL) to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
- After equilibration, visually confirm the presence of undissolved solid.
- Separate the solid from the saturated solution by centrifugation or by filtering through a syringe filter.
- Carefully withdraw a known aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
- Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.
- Calculate the original concentration in the saturated solution, which represents the solubility.
3. Considerations for Method Validation:
- Specificity: The analytical method should be able to distinguish the analyte from any impurities or degradation products.
- Linearity: A calibration curve should be generated with a series of known concentrations to demonstrate a linear relationship between concentration and detector response.
- Accuracy and Precision: The method should be validated for its accuracy (closeness to the true value) and precision (reproducibility of measurements).
High-Throughput Solubility Screening
In early drug discovery, kinetic solubility assays are often employed for higher throughput.[9][18] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves nephelometry, which measures the turbidity of a solution as the compound precipitates out.[15]
Conceptual Workflow for Kinetic Solubility Assay
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 4385-78-8 [sigmaaldrich.com]
- 4. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoic acid - Wikipedia [en.wikipedia.org]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. rheolution.com [rheolution.com]
- 16. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
synthesis route for 3-(Pyridin-4-yl)benzoic acid
An In-depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a carboxylic acid group and a pyridine ring, making it a versatile building block, or "scaffold," for constructing more complex molecular architectures. Its structural motifs are found in a range of pharmacologically active molecules and are utilized in the design of coordination polymers and functional materials.[1][2][3]
This guide provides an in-depth examination of a primary and highly effective method for its synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and explain the scientific rationale behind the procedural choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.[4][5][6]
Part 1: Strategic Approach to Synthesis: Retrosynthetic Analysis
The core of synthesizing this compound lies in the formation of a carbon-carbon (C-C) bond between a benzoic acid moiety and a pyridine ring. The Suzuki-Miyaura coupling is the preeminent strategy for this transformation due to its remarkable reliability, mild reaction conditions, and exceptional tolerance for a wide array of functional groups—a critical consideration given the presence of both an acidic proton and a basic nitrogen atom in our target molecule.[5][6][7]
Two primary retrosynthetic disconnections are possible via this method:
-
Route A: Disconnecting between 3-(Carboxy)phenyl and the Pyridinyl group, leading to a 3-halobenzoic acid and a pyridine-4-boronic acid derivative.
-
Route B: An alternative disconnection leading to a 4-halopyridine and a 3-carboxyphenylboronic acid.
Both routes are chemically sound. This guide will focus on a well-documented and high-yielding protocol based on Route B , which couples 3-carboxyphenylboronic acid with 4-bromopyridine.[8]
Part 2: The Suzuki-Miyaura Coupling: Mechanism and Key Components
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that proceeds via a catalytic cycle involving a palladium complex.[6] Understanding this cycle is crucial for troubleshooting and optimizing the synthesis.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the 3-carboxyphenylboronic acid is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base (e.g., potassium carbonate), which forms a more nucleophilic "ate" complex.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Causality Behind Experimental Choices
-
Palladium Pre-catalyst (PdCl₂(PPh₃)₂): Bis(triphenylphosphine)palladium(II) chloride is a robust, air-stable Pd(II) pre-catalyst. In the reaction mixture, it is reduced in situ to the catalytically active Pd(0) species. The triphenylphosphine (PPh₃) ligands stabilize the palladium center throughout the catalytic cycle.
-
Aryl Halide (4-Bromopyridine): Aryl bromides represent an optimal balance of reactivity and stability. While aryl iodides are more reactive, they are often more expensive and less stable. Aryl chlorides are more cost-effective but typically require more specialized, highly active catalysts to cleave the stronger C-Cl bond.
-
Base (Potassium Carbonate, K₂CO₃): The base is not merely a pH adjuster; it is a mechanistic requirement.[9] It reacts with the boronic acid to form a boronate salt (R-B(OH)₃⁻), which is significantly more nucleophilic and readily participates in the transmetalation step. K₂CO₃ is a cost-effective and moderately strong base, potent enough for activation without inducing unwanted side reactions.[4][8]
-
Solvent System (Acetonitrile/Water): A biphasic solvent system is often employed to dissolve all reaction components. The organic solvent (acetonitrile) dissolves the aryl halide and the palladium complex, while water dissolves the inorganic base (K₂CO₃) and the boronic acid/boronate salt, facilitating the interaction between all species at the phase interface.[8]
Part 3: Detailed Experimental Protocol
This protocol is adapted from a successfully reported synthesis and is designed to be a self-validating system.[8]
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-carboxyphenylboronic acid (1.5 g, 9.0 mmol, 1.0 eq), 4-bromopyridine (1.5 g, 9.9 mmol, 1.1 eq), and potassium carbonate (5.5 g, 39.8 mmol, 4.4 eq).[8]
-
Solvent and Catalyst Addition: Add a mixture of acetonitrile (40 mL) and water (40 mL) to the flask. Follow this by adding bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.57 mmol, 0.06 eq).[8]
-
Reaction Execution: Heat the mixture to reflux and stir vigorously overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Initial Work-up: Once the reaction is complete, filter the hot suspension to remove insoluble inorganic salts and catalyst byproducts. Concentrate the resulting filtrate to approximately half of its original volume using a rotary evaporator.[8]
-
Purification - Liquid-Liquid Extraction: Transfer the concentrated aqueous solution to a separatory funnel and wash with dichloromethane (2 x 30 mL). This step removes non-polar organic impurities, such as triphenylphosphine oxide. Discard the organic layers.
-
Purification - Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 3. The product will precipitate as a solid. The logic here is to bring the amphoteric molecule to its isoelectric point, where its solubility in water is minimal.[8]
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts. Dry the isolated solid under vacuum to yield the final product, this compound.[8]
Part 4: Data Presentation and Characterization
Quantitative Summary
The following table summarizes the typical quantities and results for this synthesis protocol.
| Parameter | Value | Notes |
| Starting Material 1 | 3-Carboxyphenylboronic acid (9.0 mmol) | The limiting reagent. |
| Starting Material 2 | 4-Bromopyridine (9.9 mmol) | Used in slight excess (1.1 eq). |
| Base | Potassium Carbonate (39.8 mmol) | Used in significant excess to drive the reaction. |
| Catalyst Loading | ~6 mol% PdCl₂(PPh₃)₂ | Relative to the limiting reagent. |
| Reported Yield | 1.5 g (83%) | High yield demonstrating the efficiency of the protocol.[8] |
| Molecular Formula | C₁₂H₉NO₂ | [11] |
| Molecular Weight | 199.20 g/mol | [11] |
| LC-MS (ESI) | m/z: 200 [M+H]⁺ | Confirms the molecular weight of the product.[8] |
Product Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule, showing the correct number of protons and carbons in their expected chemical environments.
-
Mass Spectrometry (MS): As demonstrated in the reference protocol, Electrospray Ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z 200, confirming the molecular mass.[8][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the characteristic C=C and C=N stretches of the aromatic and pyridine rings.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and reliable method for the synthesis of this compound. This guide has detailed a robust protocol, elucidated the underlying chemical principles, and provided the rationale for the selection of reagents and conditions. By understanding the "why" behind each step, from the catalytic cycle to the pH-dependent precipitation, researchers can confidently execute, adapt, and troubleshoot this synthesis. The efficiency and high yield of this route make it an invaluable tool for producing this key molecular building block for pioneering advancements in drug discovery and materials science.
References
- This compound | C12H9NO2 | CID 2795562 - PubChem.
- This compound (C12H9NO2) - PubChemLite.
- (PDF) 3-(4-Pyridyl)benzoic acid - ResearchGate.
- A highly efficient and green approach to biphenyl carboxylic acids via Suzuki–Miyaura coupling reaction in neat water - Organic & Biomolecular Chemistry (RSC Publishing).
- 4-(pyridin-4-yl)benzoic acid - ChemBK.
- A reusable supramolecular catalyst for Suzuki–Miyaura cross coupling in aqueous media - RSC Advances.
- This compound - AOBChem USA.
- Suzuki Coupling - Organic Chemistry Portal.
- 3-(4-Pyridyl)benzoic acid - PMC - NIH.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Suzuki Coupling Synthesis of 3-(Pyridin-4-yl)benzoic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed methodology has become indispensable in both academic research and industrial-scale chemical production, particularly in the pharmaceutical sector.[1] This guide provides a comprehensive technical overview of the synthesis of 3-(Pyridin-4-yl)benzoic acid, a valuable biaryl structural motif found in various biologically active compounds and functional materials.[3][4] The synthetic strategy detailed herein employs the robust Suzuki-Miyaura coupling framework to unite a pyridine and a benzoic acid moiety, a process that requires careful consideration of substrate reactivity, catalyst selection, and reaction conditions to achieve optimal outcomes.
Part 1: The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
At its core, the Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex, which shuttles between its Pd(0) and Pd(II) oxidation states.[5] The universally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (in our case, a derivative of 3-bromobenzoic acid). This step oxidizes the palladium to a Pd(II) species, forming an organopalladium complex.[1][6][7] This is often the rate-determining step of the entire cycle.[1]
-
Transmetalation : This is the crucial step where the carbon-carbon bond is staged. The organic moiety from the nucleophilic organoboron reagent (the 4-pyridyl group) is transferred to the Pd(II) complex, displacing the halide. This process is critically dependent on the presence of a base.[1][8]
-
Reductive Elimination : In the final step, the two organic partners—the 3-benzoyl and 4-pyridyl groups—are expelled from the palladium center as a single molecule, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8]
The Indispensable Role of the Base
The base is not a mere spectator; it is an essential activator. Its primary role is to react with the organoboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10] This activation enhances the electron density on the boron-bound carbon, facilitating the transfer of the organic group to the electropositive palladium center during transmetalation.[9][11] Computational studies suggest that the mechanism predominantly proceeds via this boronate pathway, where the base first interacts with the organoboronic acid rather than the palladium complex.[11][12]
Part 2: Strategic Blueprint: Retrosynthesis and Reagent Selection
A logical retrosynthetic analysis of this compound involves disconnecting the pivotal C-C bond between the two aromatic rings. This identifies the two requisite coupling partners for a Suzuki reaction.
Retrosynthetic Analysis:
Field-Proven Insights on Reagent Selection
-
The Electrophile: Methyl 3-Bromobenzoate : While 3-bromobenzoic acid is the structural precursor, its free carboxylic acid group is problematic. The acidic proton can interfere with the basic reaction conditions and potentially deactivate the catalyst.[13] Therefore, a protection strategy is essential. Fischer esterification of 3-bromobenzoic acid to form methyl 3-bromobenzoate is a straightforward and high-yielding protective step.[14] The bromo-substituent is chosen for its optimal balance of high reactivity in the oxidative addition step (reactivity order: I > Br > Cl) and commercial availability.[2]
-
The Nucleophile: 4-Pyridylboronic Acid or its Pinacol Ester : 4-Pyridylboronic acid is a viable nucleophile.[15][16] However, boronic acids, particularly heteroaromatic ones, can be prone to instability and protodeboronation (cleavage of the C-B bond) under reaction conditions. A more robust and reliable alternative is the corresponding pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These esters are generally more stable, crystalline solids that are easier to handle, purify, and store.[17][18]
-
The Catalyst System : The coupling of heteroaryl substrates, especially electron-deficient pyridines, can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalytic activity.[19] While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, DavePhos) in combination with a palladium precursor like Pd(OAc)₂.[20][21] These advanced ligands promote faster reductive elimination and stabilize the catalytic species, leading to higher yields and turnover numbers, even with less reactive aryl chlorides.[22][23]
Part 3: The Protocol: A Validated Synthetic Workflow
This protocol is a self-validating system, incorporating checkpoints to ensure reaction completion before proceeding to the next stage. It assumes the availability of the two primary starting materials.
Reagents & Equipment
| Component | Purpose | Typical Supplier |
| Methyl 3-bromobenzoate | Electrophile | Commercial |
| 4-Pyridylboronic Acid Pinacol Ester | Nucleophile | Commercial |
| Pd(PPh₃)₄ | Palladium(0) Catalyst | Commercial |
| Potassium Carbonate (K₂CO₃) | Base | Commercial |
| 1,4-Dioxane | Organic Solvent | Anhydrous |
| Deionized Water | Co-solvent | N/A |
| Ethyl Acetate, Hexanes | Solvents for Work-up & Chromatography | HPLC Grade |
| Sodium Hydroxide (NaOH) | Hydrolysis Reagent | Commercial |
| Hydrochloric Acid (HCl) | Acidification Reagent | Commercial |
| Standard Glassware | Reaction Vessel, Condenser, etc. | N/A |
| Magnetic Stirrer/Hotplate | Agitation & Heating | N/A |
| Inert Atmosphere Setup | Argon or Nitrogen Gas Line | N/A |
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), 4-pyridylboronic acid pinacol ester (1.1-1.2 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Solvent Addition : Add the degassed solvents, 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio, to achieve a substrate concentration of ~0.1-0.2 M.[24]
-
Reaction : Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring (Self-Validation Checkpoint) : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is complete when the limiting reagent (methyl 3-bromobenzoate) is fully consumed, which usually takes 4-12 hours.
Step 2: Work-up and Purification of Intermediate Ester
-
Cooling & Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[25]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[22]
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, methyl 3-(pyridin-4-yl)benzoate.
-
Purification : Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Step 3: Saponification (Hydrolysis)
-
Reaction Setup : Dissolve the purified methyl 3-(pyridin-4-yl)benzoate intermediate in a mixture of methanol (or THF/ethanol) and an aqueous solution of NaOH or LiOH (2.0-5.0 eq.).
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the ester is fully consumed (monitor by TLC).
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water.
-
Acidification & Precipitation : Cool the solution in an ice bath and slowly acidify to a pH of ~3-4 with 1M HCl. The target product, this compound, will precipitate as a solid.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold non-polar solvent like diethyl ether or hexanes to aid drying.
-
Drying : Dry the final product under vacuum to a constant weight.
Overall Synthetic Workflow
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester.
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry—A European Journal, 17(8), 2492-2503. [Link]
- Le Duc, G., et al. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- O'Brien, C. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4435-4441. [Link]
- Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Semantic Scholar. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8372-8381. [Link]
- Doucet, H., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Applied Organometallic Chemistry, 26(10), 557-561. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5358-5361. [Link]
- Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2008(1), 1-28. [Link]
- Stanetty, C., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(19), 7329-7334. [Link]
- 4-pyridyl boric acid. Molbase. [Link]
- Hossain, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
- Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Preparation method of methyl benzoate compound.
- Lhermitte, F., et al. (2019). Optimization of Conditions for the Preparation of Coupled Pyridine 2a.
- A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction.
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- Supramolecular palladium(II) complex as a highly active self-supported catalyst for Suzuki-Miyaura Coupling. RSC Advances. [Link]
- The Journal of Organic Chemistry Ahead of Print.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid.
Sources
- 1. byjus.com [byjus.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. 4-pyridyl boric acid - 1692-15-5 - Structure, Synthesis, Properties [organoborons.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis of 3-(Pyridin-4-yl)benzoic Acid: Starting Materials and Methodologies
Introduction
3-(Pyridin-4-yl)benzoic acid is a heterocyclic biaryl compound of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its rigid, well-defined geometry and the presence of both a carboxylic acid and a basic pyridine nitrogen make it a versatile building block, or synthon, for the construction of complex molecular architectures, including pharmacologically active agents and functional coordination polymers.[3]
This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various cross-coupling methodologies. The content is tailored for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and efficiency.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The fundamental challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the C3 position of the benzoic acid ring and the C4 position of the pyridine ring. Palladium-catalyzed cross-coupling reactions represent the most robust and widely adopted class of transformations for this purpose. These reactions offer high yields, broad functional group tolerance, and predictable regioselectivity. The general approach involves coupling a benzoic acid derivative with a pyridine derivative, where one reactant is typically a halide or triflate and the other is an organometallic reagent.
Caption: Core synthetic disconnections for this compound.
The Suzuki-Miyaura Coupling: The Method of Choice
The Suzuki-Miyaura reaction is arguably the most versatile and commonly employed method for this synthesis.[4] Its advantages include the use of thermally stable and commercially available organoboron reagents, which are generally less toxic and more tolerant of air and moisture than other organometallics.[4][5] The reaction's tolerance for acidic protons, such as that of the carboxylic acid, often obviates the need for protecting groups, streamlining the synthetic sequence.[6][7]
Causality: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[4][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Primary Starting Material Permutations
There are two primary, equally viable approaches using the Suzuki reaction:
-
Route A: 3-Carboxyphenylboronic acid coupled with a 4-halopyridine.
-
Route B: 3-Halobenzoic acid coupled with pyridine-4-boronic acid.
The choice between these routes often depends on the commercial availability, purity, and cost of the respective starting materials.
| Entry | Benzoic Acid Partner | Pyridine Partner | Catalyst | Base | Solvent System | Yield | Reference |
| 1 | 3-Carboxyphenylboronic acid | 4-Bromopyridine | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Acetonitrile/Water | 83% | [8] |
| 2 | 3-Bromobenzoic acid | Pyridine-4-boronic acid | Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane/Water | ~80% | [9] |
| 3 | 3-Iodobenzoic acid | Phenylboronic acid | PdCl₂ | NaOH | Water | 89% | [10] |
| 4 | 3-Bromobenzoic acid | Various Arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 89-99% | [6][7] |
| Note: Entries 3 and 4 describe couplings with analogous boronic acids, demonstrating the robustness of the methodology. |
Self-Validating Experimental Protocol (Route A)
This protocol is adapted from a documented synthesis of this compound, providing a reliable, field-proven methodology.[8]
Objective: To synthesize this compound from 3-carboxyphenylboronic acid and 4-bromopyridine.
Materials:
-
3-Carboxyphenylboronic acid (1.5 g, 9 mmol, 1.0 eq)
-
4-Bromopyridine hydrochloride (or free base, adjust stoichiometry accordingly) (1.5 g, 9.9 mmol, 1.1 eq)
-
Potassium carbonate (K₂CO₃) (5.5 g, 40 mmol, 4.4 eq)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (400 mg, 0.57 mmol, ~6 mol%)
-
Acetonitrile (40 mL)
-
Deionized Water (40 mL)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (for washing)
Workflow:
Caption: Experimental workflow for the synthesis and isolation of the product.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-carboxyphenylboronic acid (1.5 g), 4-bromopyridine (1.5 g), potassium carbonate (5.5 g), and bis(triphenylphosphine)palladium(II) chloride (400 mg).
-
Solvent Addition: Add acetonitrile (40 mL) and water (40 mL) to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction slightly and filter the hot suspension to remove any insoluble material.
-
Extraction: Transfer the filtrate to a beaker and concentrate it to approximately half its original volume using a rotary evaporator or a gentle stream of air. Wash the resulting aqueous phase with dichloromethane to remove non-polar impurities.
-
Precipitation: Carefully adjust the pH of the aqueous phase to ~3 using 1 M hydrochloric acid. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual salts.
-
Drying: Dry the isolated solid under vacuum to yield this compound. The reported yield for this procedure is 1.5 g (83%).[8]
Alternative Cross-Coupling Strategies
While Suzuki coupling is often preferred, other established methods are valuable, particularly when dealing with specific substrate sensitivities or when alternative starting materials are more accessible.
| Reaction Name | Organometallic Reagent | Key Advantages | Key Limitations |
| Stille Coupling | Organostannane (R-SnR'₃) | Excellent functional group tolerance; stable reagents.[11][12][13] | High toxicity of tin compounds and byproducts.[5][11] |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity of nucleophile; good for challenging couplings.[14][15] | Reagents are sensitive to air and moisture; functional group incompatibility.[16] |
| Kumada Coupling | Grignard (R-MgX) | Inexpensive and readily available Grignard reagents.[17][18] | Low tolerance for functional groups (e.g., acids, esters) due to high basicity/nucleophilicity.[18][19] |
Strategic Implications:
-
Stille Coupling: This would involve coupling 3-halobenzoic acid with a 4-(trialkylstannyl)pyridine or vice versa. Due to the high toxicity of organotin compounds, this method is typically reserved for cases where other methods fail.[5][11]
-
Negishi Coupling: This reaction's high reactivity makes it a powerful tool.[14] One could couple a 4-pyridylzinc halide with 3-halobenzoic acid. However, the carboxylic acid would likely need to be protected as an ester to prevent deprotonation by the organozinc reagent.
-
Kumada Coupling: This is the most cost-effective approach but also the least functional-group-tolerant.[17][18] Both the carboxylic acid and any ester would react with the highly basic Grignard reagent (e.g., 4-pyridylmagnesium bromide). Therefore, this route is impractical without extensive use of protecting groups, making it less efficient overall for this target molecule.
Strategic Considerations: Protecting Groups
The decision to use a protecting group for the carboxylic acid is a critical strategic choice dictated by the chosen reaction's mechanism and reagents.
-
When are they necessary? For couplings that employ strongly basic or nucleophilic organometallic reagents, such as Grignard (Kumada) or organozinc (Negishi) reagents, the acidic proton of the carboxyl group must be protected.
-
Common Strategy: Esterification: The most common protection strategy is conversion to an ester, typically a methyl or ethyl ester.[20] This is achieved through standard Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base.
-
Deprotection: Following the successful cross-coupling reaction, the ester is hydrolyzed back to the carboxylic acid, usually under basic conditions (saponification) with NaOH or KOH, followed by an acidic work-up.[21][22][23] This adds two steps to the overall synthesis (protection and deprotection), reducing overall efficiency. This is a primary reason why the Suzuki coupling, which tolerates the free acid, is often the superior choice.
Conclusion
The synthesis of this compound is most efficiently and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology offers excellent functional group tolerance, utilizes stable and commercially available reagents, and generally provides high yields without the need for protecting groups. The choice between coupling 3-carboxyphenylboronic acid with a 4-halopyridine or 3-halobenzoic acid with pyridine-4-boronic acid can be made based on reagent cost and availability. While alternative methods like Stille and Negishi couplings are chemically viable, they introduce challenges related to reagent toxicity or sensitivity that often necessitate additional protective group steps, making them less ideal for this specific target. A thorough understanding of the underlying catalytic cycles and strategic selection of starting materials are paramount to developing a robust and scalable synthetic process.
References
- Hanst, M., et al. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. ACS Publications.
- Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal.
- Guan, B.-T., et al. (2009). Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions. Organic Letters, ACS Publications.
- Chua, Y.-Y., & Duong, H. A. (2014). Selective Kumada biaryl cross-coupling reaction enabled by an iron(III) alkoxide-N-heterocyclic carbene catalyst system. Chemical Communications, 50(61), 8424-8427.
- Wikipedia. (n.d.). Stille reaction. Wikipedia.
- OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn.
- Organic Syntheses. (n.d.). Bipyridine. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.
- SynArchive. (n.d.). Stille Coupling. SynArchive.
- Getmanenko, Y. A., & Twieg, R. J. (2008). Unprecedented negishi coupling at C-br in the presence of a stannyl group as a convenient approach to pyridinylstannanes and their application in liquid crystal synthesis. The Journal of Organic Chemistry, 73(3), 830-839.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- PubChem. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Sanjana, R., & Parthasarathy, K. (n.d.). Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C–H Bond Activation Strategy. The Journal of Organic Chemistry Ahead of Print, ACS Publications.
- ResearchGate. (2008). A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. ResearchGate.
- NOP. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de.
- MDPI. (2018). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. NIH.
- National Institutes of Health. (n.d.). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. PMC, NIH.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PubChemLite. (n.d.). This compound (C12H9NO2). PubChemLite.
- Semantic Scholar. (2010). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. Semantic Scholar.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. ResearchGate.
- MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
- DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark.
- Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses.
- Quora. (2021). Can methyl benzoate be hydrolyzed?. Quora.
- Royal Society of Chemistry. (n.d.). Generation of benzyne from benzoic acid using C–H activation. RSC Publishing.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 21. zenodo.org [zenodo.org]
- 22. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. quora.com [quora.com]
In-Depth Technical Guide: Spectroscopic Characterization of 3-(Pyridin-4-yl)benzoic Acid
Introduction
3-(Pyridin-4-yl)benzoic acid (molecular formula C₁₂H₉NO₂, molecular weight 199.21 g/mol ) is a bifunctional organic compound featuring both a carboxylic acid group and a pyridine ring.[1][2] This unique structure makes it a valuable building block in diverse fields, including the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmacologically active molecules.[3] The precise arrangement of its phenyl and pyridine rings, which are not coplanar, influences its chemical reactivity and potential for forming complex supramolecular structures.[3]
Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering a holistic analytical portrait of this important molecule.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignments, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Atomic numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the polar carboxylic acid and the aromatic rings, and its residual solvent peak does not obscure key signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Data Interpretation and Expected Spectrum
The ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring and the benzoic acid moiety. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, all aromatic protons are expected to appear in the downfield region (δ > 7.0 ppm). The acidic proton of the carboxyl group will appear as a very broad singlet at a significantly downfield chemical shift.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | > 12.0 | Broad Singlet | 1H |
| H-2', H-6' | ~8.7 | Doublet | 2H |
| H-3', H-5' | ~7.8 | Doublet | 2H |
| H-2 | ~8.2 | Singlet (or t) | 1H |
| H-6 | ~8.1 | Doublet | 1H |
| H-4 | ~7.9 | Doublet | 1H |
| H-5 | ~7.6 | Triplet | 1H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Multiplicity may be more complex due to second-order effects.
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The spectrum is acquired on the same instrument, typically using a broadband proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line.
Data Interpretation and Expected Spectrum
The spectrum will show 10 distinct signals, as C-2'/C-6' and C-3'/C-5' on the pyridine ring are chemically equivalent. The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-7 (C=O) | ~167 |
| C-2', C-6' | ~150 |
| C-4' | ~145 |
| C-1 | ~138 |
| C-3 | ~133 |
| C-6 | ~131 |
| C-2 | ~130 |
| C-5 | ~129 |
| C-4 | ~128 |
| C-3', C-5' | ~122 |
Note: These are approximate chemical shifts. For definitive assignments, advanced 2D NMR techniques like HSQC and HMBC would be required.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Spectrum
The IR spectrum of this compound will be dominated by absorptions characteristic of both the carboxylic acid and the aromatic rings.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Pyridine and Benzene Rings |
| 1680-1710 (strong) | C=O stretch | Carboxylic Acid (Carbonyl) |
| ~1600, ~1450 | C=C and C=N stretches (in-ring) | Aromatic Rings |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| ~900 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] The strong carbonyl (C=O) absorption provides clear evidence of the acid functionality.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that typically results in minimal fragmentation and a prominent molecular ion peak.
Data Interpretation and Expected Spectrum
Given the presence of a basic nitrogen atom on the pyridine ring, positive ion mode ESI is ideal. The primary ion observed will be the protonated molecule.
-
Expected Ion: [M+H]⁺
-
Molecular Formula: C₁₂H₉NO₂
-
Exact Mass: 199.0633[2]
The observation of a strong signal at m/z ≈ 200 confirms the molecular weight of the compound. While ESI is soft, some fragmentation may occur. A potential fragmentation pathway could involve the loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da) from the protonated molecule, though the protonated pyridine ring is generally stable.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the micromolar range is typical.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from approximately 200 nm to 400 nm, using the pure solvent as a reference blank.
Data Interpretation and Expected Spectrum
The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the conjugated aromatic system. The spectrum of pyridine itself shows a strong absorption maximum around 254 nm.[8][9] The extended conjugation with the benzoic acid moiety will likely result in a similar, potentially red-shifted (bathochromic) absorption maximum.
-
Expected λmax: ~250-280 nm
The exact position and intensity of the absorption maximum (λmax) can be influenced by solvent polarity and pH, which can affect the protonation state of the pyridine nitrogen and the carboxylic acid.[8][10]
Comprehensive Characterization Workflow
The following diagram illustrates the logical flow for the complete spectroscopic characterization of a newly synthesized or procured batch of this compound.
Caption: A logical workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion
The multi-technique approach outlined in this guide, combining NMR, IR, MS, and UV-Vis spectroscopy, provides a robust and self-validating system for the complete characterization of this compound. Each technique offers a unique and complementary piece of structural information. Together, they confirm the molecular weight, the covalent backbone, the presence of key functional groups, and the nature of the conjugated electronic system, ensuring the identity, purity, and suitability of the material for its intended scientific application.
References
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Proost, J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.
- ResearchGate. (n.d.). UV-spectrum of pyridine.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- Yamin, M., & Fuoss, R. M. (1949). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society.
- PubChem. (n.d.). This compound.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online.
- PubChemLite. (n.d.). This compound (C12H9NO2).
- AOBChem USA. (n.d.). This compound.
- SpectraBase. (n.d.). benzoic acid, 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-.
- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Leslie, J. M. (2021, February 3). Mass Spectrum of Benzoic Acid. YouTube.
- National Institute of Standards and Technology. (n.d.). Benzoic acid - Mass spectrum.
- PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid - IR spectrum.
- ResearchGate. (n.d.). FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8.
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo.
Sources
- 1. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 2. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzoic acid [webbook.nist.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the FTIR Analysis of 3-(Pyridin-4-yl)benzoic Acid
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 3-(Pyridin-4-yl)benzoic acid (P4BA) using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the analytical choices. We will explore the expected vibrational modes of P4BA's constituent functional groups, present robust protocols for sample preparation and data acquisition, and offer a detailed interpretation of the resulting infrared spectrum. This guide is grounded in authoritative references to ensure scientific integrity and provide a self-validating framework for analysis.
Introduction: The Significance of P4BA and FTIR Characterization
This compound (P4BA) is a bifunctional organic molecule incorporating both a pyridine ring and a benzoic acid moiety.[1] This unique structure makes it a valuable building block, or ligand, in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical compounds.[2] The pyridine nitrogen offers a basic site for coordination, while the carboxylic acid group provides a classic acidic linkage point.
Given its role in advanced material synthesis, verifying the identity, purity, and structural integrity of P4BA is paramount. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[3][4] It is rapid, non-destructive, and highly sensitive to the specific chemical bonds within a molecule. By measuring the absorption of infrared radiation, FTIR provides a unique molecular "fingerprint," allowing for the unambiguous identification of key functional groups such as the carboxylic acid (–COOH) and the aromatic rings.[3] This guide will elucidate the process of obtaining and interpreting a high-quality FTIR spectrum of P4BA.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret an FTIR spectrum, one must first understand the molecule's structure and the types of vibrations its bonds can undergo. P4BA consists of a benzoic acid group substituted at the 3-position with a pyridine ring.
Caption: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.
Detailed Experimental Protocols
Two primary methods are suitable for solid P4BA analysis: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method provides high-quality spectra and is ideal for library matching. [5]
-
Rationale: The sample is dispersed in an IR-transparent matrix (KBr). When pressed, the mixture forms a glass-like pellet that allows the IR beam to pass through. [6]The low sample concentration (typically <1%) is necessary to adhere to the Beer-Lambert law and prevent total absorption of the IR beam. [7]
-
Protocol:
-
Drying: Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove adsorbed water, which has strong IR absorptions. [6][8]Store the dried KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the P4BA sample to a fine, consistent powder. This minimizes light scattering. [7] 3. Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample to ensure a homogenous dispersion. [5]Avoid overly vigorous grinding at this stage, which can increase moisture absorption from the atmosphere. [9] 4. Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. [6]A successful pellet will be thin and transparent or translucent.
-
Analysis: Place the pellet in the spectrometer's sample holder for analysis.
-
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid alternative that requires minimal sample preparation. [10][11]
-
Rationale: An IR beam is passed through a high-refractive-index crystal (e.g., diamond or germanium). [12]The beam reflects internally, creating an evanescent wave that penetrates a small distance (0.5-2 µm) into the sample placed in tight contact with the crystal surface. [10][13]This makes it ideal for strongly absorbing or opaque solid samples.
-
Protocol:
-
Background Scan: Ensure the ATR crystal surface is clean. [3]Take a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the P4BA powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.
-
Analysis: Acquire the sample spectrum. The instrument software will automatically ratio it against the stored background. [14]
-
Spectral Interpretation and Analysis
The FTIR spectrum of P4BA is a superposition of the vibrations from its constituent parts. The following table summarizes the expected key absorption bands and their assignments, based on established data for benzoic acid, pyridine, and related compounds. [15][16][17]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group/Moiety |
|---|---|---|---|
| 3300–2500 | Broad, Strong | O–H stretch (in hydrogen-bonded dimer) | Carboxylic Acid |
| ~3100–3000 | Medium-Weak | Aromatic C–H stretch | Benzene & Pyridine Rings |
| ~1710–1680 | Strong, Sharp | C=O stretch (carbonyl) | Carboxylic Acid (Dimer) |
| ~1610, ~1580, ~1490 | Medium-Strong | C=C and C=N ring stretching vibrations | Benzene & Pyridine Rings |
| ~1420 | Medium | In-plane O–H bend (coupled with C-O stretch) | Carboxylic Acid |
| ~1300 | Strong | In-plane O–H bend and C–O stretch | Carboxylic Acid |
| ~920 | Broad, Medium | Out-of-plane O–H bend (dimer) | Carboxylic Acid |
| Below 900 | Medium-Weak | C–H out-of-plane bending (fingerprint) | Aromatic Rings |
Analysis of Key Regions:
-
The O–H Stretching Region (3300–2500 cm⁻¹): The most telling feature for the carboxylic acid group is an extremely broad absorption band in this region. [15]This breadth is a direct consequence of the strong intermolecular hydrogen bonding that forms a stable cyclic dimer, a phenomenon well-documented for carboxylic acids. [18][19][20]This broad envelope often subsumes the sharper aromatic C-H stretching peaks around 3050 cm⁻¹.
-
The Carbonyl (C=O) Stretching Region (~1700 cm⁻¹): A strong, sharp peak between 1710 cm⁻¹ and 1680 cm⁻¹ is the definitive signature of the carbonyl group in a hydrogen-bonded carboxylic acid dimer. [15]Its position is lower than that of a free monomeric acid (~1760 cm⁻¹) due to the weakening of the C=O bond through hydrogen bonding. [21]
-
Aromatic Ring Stretching Region (1610–1450 cm⁻¹): P4BA will show several sharp to medium bands in this region. These are characteristic of the C=C stretching vibrations within the benzene ring and the coupled C=C and C=N stretching vibrations of the pyridine ring. [22][17]The presence of multiple peaks here confirms the aromatic nature of the compound.
-
The Fingerprint Region (< 1400 cm⁻¹): This complex region contains numerous absorptions, including the coupled C–O stretching and O–H in-plane bending vibrations of the acid (~1300 cm⁻¹), and the broad out-of-plane O–H bend of the dimer (~920 cm⁻¹). [15]Additionally, various C-H bending and ring deformation modes appear here, which are unique to the overall molecular structure of P4BA.
Advanced Considerations
-
Purity Assessment: The presence of sharp, unexpected peaks can indicate impurities. For example, a sharp O-H peak around 3600 cm⁻¹ might suggest the presence of non-hydrogen-bonded alcohol or water. Residual starting materials from synthesis (e.g., 3-bromobenzoic acid or pyridine-4-boronic acid) would also present their own characteristic spectra. [23]
-
Zwitterion vs. Neutral Form: In the solid state, P4BA predominantly exists in its neutral, hydrogen-bonded dimer form. However, in polar solvents or certain crystalline environments, a proton transfer to the pyridine nitrogen can occur. The FTIR signature of the zwitterion would be dramatically different:
-
Effect of Temperature: Low-temperature FTIR studies can sometimes resolve complex band structures or reveal the presence of different molecular configurations (conformers) within the crystal lattice, as has been observed for benzoic acid itself. [26][27]
Conclusion
FTIR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By understanding the expected vibrational modes and employing rigorous, validated experimental protocols, researchers can confidently verify the identity and integrity of this important chemical building block. The key spectral landmarks—the broad O–H stretch, the sharp dimeric C=O stretch, and the series of aromatic ring vibrations—collectively form a unique fingerprint. This guide provides the foundational knowledge and practical methodology for scientists to successfully perform and interpret the FTIR analysis of P4BA, ensuring the quality and reliability of their research and development efforts.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2.
- Wikipedia. (2023). Attenuated total reflectance.
- Bruker. (n.d.). Attenuated Total Reflectance (ATR).
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224-13233. [Link]
- Heyne, K., et al. (2004). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution. Physical Chemistry Chemical Physics, 6(11), 2659-2663. [Link]
- Shimadzu. (n.d.). KBr Pellet Method.
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Spectroscopical Society of Japan, 14(3), 126-133. [Link]
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Olori, L., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Design & Nature and Ecodynamics, 16(1), 93-98. [Link]
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Chowdhury, P., et al. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(12), 124302. [Link]
- Al-Kuhaili, M. F., et al. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577. [Link]
- CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy.
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]
- ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table].
- Chowdhury, P., et al. (2005). Vibrational coupling in carboxylic acid dimers. PubMed.
- Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?.
- Busca, G. (1987). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(10), 2913-2921. [Link]
- Chowdhury, P., et al. (2005). Vibrational coupling in carboxylic acid dimers. AIP Publishing.
- Busca, G. (1987). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing.
- Semantic Scholar. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample [Diagram].
- Elkin, M. D., et al. (2018). Theoretical Interpretation of the Vibrational Spectra of Carboxylic-Acid Dimers in the High-Frequency Range. Russian Journal of Physical Chemistry B, 12(6), 969-974.
- SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum.
- The Journal of Physical Chemistry. (1962). Aqueous infrared studies of the pyridine carboxylic acids. 66(12), 2488-2491. [Link]
- ChemBK. (n.d.). 4-(pyridin-4-yl)benzoic acid.
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] [Diagram].
- ResearchGate. (n.d.). The crystal structure of zwitterionic... [Publication].
- ResearchGate. (n.d.). FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8 [Diagram].
- ResearchGate. (n.d.). 3-(4-Pyridyl)benzoic acid [Publication].
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. shimadzu.com [shimadzu.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. scienceijsar.com [scienceijsar.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 11. measurlabs.com [measurlabs.com]
- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 17. cet-science.com [cet-science.com]
- 18. Vibrational dynamics of carboxylic acid dimers in gas and dilute solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Vibrational coupling in carboxylic acid dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 23. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Theoretical Properties of 3-(Pyridin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of 3-(Pyridin-4-yl)benzoic acid (3,4-PBA), a molecule of significant interest in medicinal chemistry and materials science. As a member of the phenylpyridine family, its unique structural arrangement, featuring both a hydrogen bond donor (carboxylic acid) and an acceptor (pyridine nitrogen), dictates its electronic landscape and supramolecular behavior. This document synthesizes crystallographic data with quantum chemical theory to elucidate the molecule's geometry, electronic structure, and intermolecular interaction potential. We present detailed computational methodologies, interpret key theoretical descriptors such as HOMO-LUMO energies and molecular electrostatic potential, and connect these intrinsic properties to the molecule's potential as a versatile scaffold in drug design and crystal engineering.
Introduction: The Significance of a Bifunctional Scaffold
This compound belongs to a class of compounds that feature a pyridine ring linked to a benzoic acid moiety. These structures are highly valued in pharmaceutical development due to their ability to engage in a wide array of intermolecular interactions. The pyridine carboxylic acid framework is a "privileged scaffold," frequently appearing in approved drugs and emerging therapeutic candidates.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can coordinate with metal ions, while the carboxylic acid group provides a crucial hydrogen bond donor and polar interaction site.[1] This dual functionality makes 3,4-PBA and its isomers potent building blocks for designing enzyme inhibitors and other targeted therapeutics.[1]
Furthermore, the defined geometry and hydrogen bonding capabilities of molecules like 3,4-PBA are fundamental to the field of crystal engineering and the synthesis of metal-organic frameworks (MOFs).[2] Understanding the intrinsic theoretical properties of the standalone molecule is paramount to predicting and controlling its assembly into larger, functional supramolecular structures. This guide provides the foundational theoretical knowledge required for such advanced applications.
Molecular Structure and Solid-State Geometry
The foundational properties of 3,4-PBA are rooted in its three-dimensional structure. Single-crystal X-ray diffraction studies have provided precise, experimentally determined geometric parameters that serve as a crucial benchmark for all theoretical models.
Torsional Analysis and Non-planarity
A key structural feature of this compound is its non-planar conformation. The molecule is not flat; instead, the pyridine and benzene rings are twisted relative to each other. Experimental data reveals a significant dihedral angle of 32.14° between the planes of the two aromatic rings.[3][4] Additionally, the carboxylic acid group is twisted by 11.95° with respect to the benzene ring to which it is attached.[3][4] This steric twist is a critical factor influencing the molecule's overall shape, crystal packing, and interaction with biological targets.
Key Geometric Parameters
The following table summarizes the critical bond lengths and angles derived from crystallographic analysis. These values represent the ground-truth geometry in the solid state.
| Parameter | Description | Experimental Value (Å or °) | Reference |
| Dihedral Angle | Angle between Benzene and Pyridine Rings | 32.14 (7)° | [3] |
| Carboxyl Twist | Angle of COOH group relative to Benzene Ring | 11.95 (10)° | [3] |
| O1—C12 Bond | Carbonyl C=O Bond Length | 1.2102 (18) Å | [3] |
| O2—C12 Bond | Carboxyl C-O Bond Length | 1.318 (2) Å | [3] |
| C5—C6 Bond | Inter-ring C-C Bond Length | 1.485 (2) Å | [3] |
Quantum Chemical Framework: Predicting Molecular Behavior
To move beyond the static picture of the crystal structure, we employ quantum chemical calculations. Density Functional Theory (DFT) is a robust method for modeling the electronic structure and predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.[5]
Standard Computational Protocol
The theoretical data discussed herein is predicated on a standard and reproducible computational workflow. This protocol serves as a self-validating system for generating reliable theoretical insights.
Protocol: DFT-Based Molecular Property Calculation
-
Initial Structure Input: Begin with the crystallographic coordinates of this compound as the starting geometry.
-
Geometry Optimization: Perform a full geometry optimization without constraints.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) or a similar Pople-style split-valence basis set with diffuse and polarization functions. This choice is critical for accurately describing non-covalent interactions and anionic states.
-
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also yields the theoretical IR and Raman spectra.
-
Single-Point Energy Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties.
-
Property Analysis: Analyze the output to extract key data:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP) surface.
-
Mulliken atomic charges.
-
Dipole moment.
-
Workflow for Theoretical Analysis of 3,4-PBA
Caption: A typical workflow for DFT-based computational analysis.
Electronic Structure and Reactivity
The distribution of electrons within 3,4-PBA governs its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is essential for understanding this behavior.
-
HOMO & LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an- electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity.[6] For 3,4-PBA, the HOMO is typically localized over the electron-rich benzene ring, while the LUMO is distributed across the electron-deficient pyridine ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
-
Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. For 3,4-PBA, these are concentrated around the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid. These are the primary sites for hydrogen bonding and metal coordination.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group is the most prominent positive region, marking it as the key hydrogen bond donor site.
-
| Theoretical Parameter | Description | Typical Predicted Value | Significance |
| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV | Electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.0 eV | Chemical stability and reactivity[6] |
| Dipole Moment | Measure of molecular polarity | ~ 2.0 to 3.0 Debye | Influences solubility and intermolecular forces |
Supramolecular Assembly: The Role of Hydrogen Bonding
The theoretical properties of an individual 3,4-PBA molecule directly inform its behavior in the condensed phase. The most dominant intermolecular force is the hydrogen bond between the carboxylic acid and the pyridine nitrogen.
The O—H···N Heterosynthon
Crystallographic analysis confirms that molecules of 3,4-PBA are linked by intermolecular O—H···N hydrogen bonds, forming infinite chains within the crystal lattice.[3][4] This interaction, known as a supramolecular heterosynthon, is a robust and predictable feature of carboxylic acid-pyridine co-crystals.[7][8] The proton from the carboxylic acid group forms a strong hydrogen bond with the lone pair of electrons on the pyridine nitrogen atom of a neighboring molecule. Computational studies on similar systems show these O—H···N bond energies can be significant, often in the range of 7-9 kcal/mol.[2] This strong, directional interaction is the primary driver of the molecule's self-assembly.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal [orgchemres.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 3-(Pyridin-4-yl)benzoic Acid in the Design of Advanced Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely driven by the rational design of their constituent organic linkers and metal nodes.[1][2] This guide focuses on 3-(Pyridin-4-yl)benzoic acid, a bifunctional linker that has proven instrumental in constructing robust and functional MOFs. Its unique combination of a carboxylate group and a pyridyl nitrogen atom offers distinct coordination sites, enabling the formation of diverse and highly stable framework topologies.[1][3] We will explore the fundamental properties of this linker, provide detailed protocols for the solvothermal synthesis of derivative MOFs, discuss essential characterization techniques, and delve into their promising applications, with a particular emphasis on drug delivery systems.
The Linker: this compound (3,4-Hpybz)
The efficacy of a MOF is fundamentally tied to the geometry and chemical nature of its organic linkers. This compound is an exemplary linker due to its inherent structural and chemical attributes.
1.1. Structural & Chemical Properties
The molecule consists of a benzoic acid moiety and a pyridine ring, connected at the meta position of the benzoate. This arrangement is not planar; the phenyl and pyridine rings are twisted at a significant dihedral angle.[4] This non-planarity is crucial as it prevents the formation of overly dense, non-porous structures, instead promoting the assembly of three-dimensional frameworks with accessible voids.[3]
The two key functional groups for coordination are:
-
Carboxylate Group (-COOH): This group typically deprotonates in situ to coordinate with metal ions in a variety of modes (monodentate, bidentate, bridging), forming the primary building blocks of the framework.[5]
-
Pyridyl Nitrogen: The nitrogen atom in the pyridine ring acts as a strong Lewis base, providing a second, directionally specific coordination site.[1]
This dual-functionality allows 3,4-Hpybz to bridge multiple metal centers, facilitating the creation of robust and topologically diverse MOFs.[3][6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [7] |
| Molecular Weight | 199.20 g/mol | [7] |
| CAS Number | 4385-78-8 | [7][8] |
| Appearance | Solid | [8] |
| Coordination Sites | Carboxylate (O,O'), Pyridyl (N) | [1] |
MOF Synthesis: Protocols and Mechanistic Insights
The most common and effective method for synthesizing crystalline MOFs from 3,4-Hpybz is solvothermal synthesis.[6][9][10] This technique involves heating the reactants (metal salt and linker) in a sealed vessel at temperatures above the solvent's boiling point, creating high autogenous pressure. This environment provides the necessary energy to facilitate the formation of highly ordered, crystalline structures that are often inaccessible under ambient conditions.
2.1. Causality in Solvothermal Synthesis
-
Solvent Choice: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are frequently used.[6] They serve to dissolve the reactants and act as templates or modulators during crystal growth. In some cases, co-solvents like methanol or water are added to alter solubility and influence the final crystal structure.[6]
-
Temperature and Time: These parameters are critical for controlling the kinetics of nucleation and crystal growth. Higher temperatures can lead to different, often more stable, crystalline phases.[6] Reaction times typically range from 24 to 72 hours to ensure the reaction reaches thermodynamic equilibrium, yielding high-quality single crystals.
-
Metal-to-Ligand Ratio: Varying the stoichiometric ratio of the metal salt to the 3,4-Hpybz linker can profoundly impact the resulting framework topology.[6] This is because the ratio influences the coordination number of the metal center and the connectivity of the resulting secondary building units (SBUs). For instance, different Cd(II)-based MOFs with distinct dia and pcu topologies have been synthesized simply by altering this ratio and the solvent system.[11]
2.2. Generalized Solvothermal Protocol
Caution: This procedure involves heating sealed pressure vessels and should only be performed by trained personnel with appropriate safety precautions.
-
Reactant Preparation: In a glass vial, combine the metal salt (e.g., Cd(NO₃)₂·4H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) and this compound in a predetermined molar ratio (e.g., 1:2 or 2:3).[6]
-
Solvent Addition: Add the chosen solvent system (e.g., DMF/Methanol, DMA/H₂O) to the vial, typically filling it to about one-third of its volume.[6]
-
Homogenization: Briefly sonicate the mixture to ensure a uniform suspension of the reactants.
-
Sealing: Place the glass vial inside a larger, Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Heating: Place the sealed autoclave in a programmable oven. Ramp the temperature to the target value (typically 100-140°C) and hold for 24-72 hours.[6]
-
Cooling: Allow the oven to cool slowly to room temperature. A slow cooling rate is crucial for obtaining large, high-quality crystals.
-
Product Isolation: Carefully open the autoclave. Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with fresh solvent (e.g., DMF, then a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials trapped within the pores.
-
Activation: The "as-synthesized" MOF often has solvent molecules coordinated to the metal centers or occupying the pores. To make the pores accessible, an activation step is required. This typically involves solvent exchange followed by heating under vacuum to gently remove the guest solvent molecules without causing framework collapse.[2]
Table 2: Examples of Synthesized MOFs using 3-nitro-4-(pyridin-4-yl)benzoic acid (a derivative)
| Metal Salt | M:L Ratio | Solvent System | Temp. (°C) | Resulting Topology | Reference |
| Cd(NO₃)₂·4H₂O | 1:2 | DMF/CH₃OH | 70 | 4-fold interpenetrating 3D dia | [6][11] |
| Cd(NO₃)₂·4H₂O | 2:3 | DMA/H₂O | 100 | Non-interpenetrating 3D pcu | [6][11] |
| NiCl₂·6H₂O | 1:2 | DMA/H₂O | 90 | 2D sql network | [6][11] |
Essential Characterization
Once synthesized, a suite of analytical techniques is required to confirm the structure, purity, and properties of the MOF.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step to verify the formation of a crystalline material. The experimental PXRD pattern of the bulk sample is compared to the pattern simulated from single-crystal X-ray diffraction data to confirm phase purity.[6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs, it is used to determine thermal stability and to understand the process of solvent loss and framework decomposition. MOFs based on pyridyl-carboxylate linkers can exhibit high thermal stability, sometimes up to 360°C.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the linker to the metal center. A key indicator is the shift in the vibrational frequencies of the carboxylate group upon coordination, as compared to the free protonated linker.[6]
-
Gas Sorption Analysis (BET): For applications involving porosity, nitrogen or argon sorption isotherms are measured at 77 K. From these isotherms, key properties like the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated, confirming the accessibility of the porous network.[2]
Application Focus: Drug Delivery Systems
The unique properties of MOFs—namely their high drug loading capacity, tunable pore sizes, and biocompatible components—make them exceptional candidates for advanced drug delivery systems (DDS).[12][13][14][15] Zinc-based MOFs are particularly attractive due to the low toxicity and biological prevalence of zinc.[12]
4.1. Mechanism of Action
The high surface area and porous structure of MOFs allow for the encapsulation of large quantities of therapeutic molecules.[13] Drug loading is typically achieved by soaking the activated MOF in a concentrated solution of the drug. The release of the drug can then be triggered by specific stimuli in the target environment, such as a change in pH.[12] For example, the acidic microenvironment of tumors or endosomes can lead to the protonation of the linker or the degradation of the metal-ligand coordination bonds, causing the framework to disassemble and release its cargo.[12]
4.2. Protocol: Doxorubicin Loading into a Zn-based MOF
This protocol is adapted from a study on a functionalized benzoic acid-based zinc MOF and serves as a representative workflow.[12]
-
Activation: Ensure the MOF sample is fully activated (i.e., solvent-free) by heating under vacuum as described in Protocol 2.2.
-
Drug Solution: Prepare a solution of Doxorubicin (DOX) in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) at a known concentration.
-
Loading: Disperse a precisely weighed amount of the activated MOF powder into the DOX solution.
-
Incubation: Stir the suspension at room temperature for a set period (e.g., 24-48 hours) in the dark to prevent photodegradation of the drug.
-
Isolation: Centrifuge the mixture to separate the solid DOX-loaded MOF (MOF@DOX) from the supernatant.
-
Quantification: Carefully collect the supernatant. Measure its absorbance using UV-Vis spectrophotometry at the characteristic wavelength for DOX. Compare this to a standard calibration curve to determine the amount of DOX remaining in the solution.
-
Calculation: The drug loading amount and encapsulation efficiency can be calculated as follows:
-
Loading Amount (wt%) = (Initial mass of DOX - Mass of DOX in supernatant) / (Mass of MOF@DOX) * 100%
-
Encapsulation Efficiency (%) = (Initial mass of DOX - Mass of DOX in supernatant) / (Initial mass of DOX) * 100%
-
4.3. Protocol: In Vitro pH-Responsive Drug Release
-
Sample Preparation: Disperse a known mass of the MOF@DOX into a dialysis bag containing a small volume of release buffer.
-
Release Media: Prepare buffer solutions at different pH values to simulate physiological conditions (e.g., pH 7.4 for blood) and acidic tumor environments (e.g., pH 5.8 or lower).[12]
-
Release Study: Place the sealed dialysis bag into a larger container with a known volume of the desired release buffer. Keep the container at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Measure the concentration of DOX in the withdrawn aliquots using UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition to determine the release kinetics and pH sensitivity.
Other Notable Applications
While drug delivery is a key application, MOFs constructed from this compound and its derivatives have shown promise in other areas:
-
Gas Separation and Storage: The defined pore structures and chemical functionality of the linkers can lead to selective adsorption of certain gases. A MOF synthesized from a nitro-functionalized derivative of 3,4-Hpybz demonstrated a high separation selectivity for CO₂ over N₂.[11]
-
Sensing and Luminescence: The incorporation of the aromatic pyridyl-benzoate linker can impart photoluminescent properties to the resulting MOFs, which can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors.[11]
-
Environmental Remediation: The robust porosity of these MOFs makes them suitable for adsorbing and removing harmful volatile organic compounds (VOCs) from the environment.[2]
References
- Qin, L., Li, Y., Wu, J., Li, G., & Li, L. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2).
- Li, J., Zhang, J., Zhang, L., Wang, Y., & Ma, L. (2018). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 42(18), 15033-15039.
- IUCr Journals. (2019). Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
- Hamilton, M. L., et al. (2021). Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases. CrystEngComm, 23(37), 6433-6443.
- Bu, X.-H., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. OSTI.GOV.
- ResearchGate. (2010). Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl.
- Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central.
- ResearchGate. (2010). (PDF) Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands.
- ResearchGate. (2014). A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)amine combined with carboxylate or nitrate auxiliary ligand.
- Dalton Transactions. (2011). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes.
- Nature Protocols. (2022). Creating hierarchical pores in metal–organic frameworks via postsynthetic reactions.
- Application of metal-organic frameworks-based drug delivery for different diseases treatment. (2022). Academical Press.
- PubChem. This compound.
- PubChemLite. This compound (C12H9NO2).
- ResearchGate. (2009). (PDF) 3-(4-Pyridyl)benzoic acid.
- IRIS-AperTO - UniTo. (2021). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study.
- NIH. (2017). Construction of hierarchically porous metal–organic frameworks through linker labilization.
- MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- MDPI. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions.
- RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- Ascensusspec. (2020). MOF Linkers with Carboxylic Acid Donor Ligands.
- MDPI. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- Journal of the American Chemical Society. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability.
- RSC Publishing. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).
- ResearchGate. (2021). Porous Metal-Organic Frameworks Based on 3,6-Bis(4-benzoic acid)-N-(4-benzoic acid)carbazole for HPLC Separation of Small Organic Molecules.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
- 3. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.strem.com [blog.strem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4385-78-8 [sigmaaldrich.com]
- 9. Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One moment, please... [drpress.org]
- 14. Applications of Metal-Organic Frameworks as Drug Delivery Systems | MDPI [mdpi.com]
- 15. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Metal-Organic Frameworks with 3-(Pyridin-4-yl)benzoic Acid: An Application and Protocol Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science and drug delivery, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential. Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the precise tuning of pore size, surface area, and functionality. This guide provides a detailed exploration of the synthesis of MOFs using 3-(Pyridin-4-yl)benzoic acid as a versatile organic linker, with a particular focus on applications relevant to the pharmaceutical and drug development sectors.
The choice of this compound as a building block is strategic. It possesses both a carboxylate group and a pyridyl nitrogen atom, offering multiple coordination sites for metal ions. This dual functionality can lead to the formation of robust frameworks with interesting topologies and chemical properties. The presence of the pyridyl group, in particular, can impart pH-responsive behavior to the resulting MOFs, a highly desirable characteristic for controlled drug release applications.
This document serves as a comprehensive resource, offering not only the foundational principles but also detailed, field-tested protocols for the synthesis and characterization of these promising materials.
I. The Strategic Advantage of this compound in MOF Synthesis
The unique molecular architecture of this compound, featuring a benzoic acid moiety and a pyridine ring, makes it a compelling choice for the construction of functional MOFs. The carboxylate group readily coordinates to metal centers, forming the primary structural linkages of the framework. Simultaneously, the nitrogen atom of the pyridine ring can also participate in coordination, leading to higher-dimensional structures and increased framework stability.
The presence of both a Lewis basic pyridine site and an acidic carboxylic acid group allows for the formation of diverse network topologies. Furthermore, the pyridyl group can be protonated at lower pH values, which can trigger the disassembly of the MOF structure and subsequent release of encapsulated cargo, a key mechanism for targeted drug delivery in acidic tumor microenvironments or specific intracellular compartments.
II. Synthetic Methodologies: Crafting Crystalline Frameworks
The synthesis of MOFs is a nuanced process where the careful control of reaction parameters is paramount to achieving the desired crystalline structure and properties. Several methods have been successfully employed for the synthesis of MOFs, with solvothermal and hydrothermal techniques being the most prevalent.
A. Solvothermal and Hydrothermal Synthesis: The Workhorse Techniques
Solvothermal and hydrothermal syntheses involve the reaction of a metal salt and the organic linker in a sealed vessel at elevated temperatures and pressures.[1] The primary distinction lies in the solvent used, with hydrothermal methods employing water and solvothermal methods utilizing organic solvents or a mixture of solvents.[2] These techniques are highly effective in promoting the crystallization of MOFs, yielding high-quality crystalline materials.[3]
The choice of solvent is a critical parameter that can influence the resulting MOF structure.[4] Solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are commonly used in solvothermal synthesis.[5]
Diagram of a General Solvothermal/Hydrothermal Synthesis Workflow:
Caption: A schematic overview of the key steps involved in the solvothermal or hydrothermal synthesis of Metal-Organic Frameworks.
B. Ambient Temperature Synthesis: A Greener Approach
While elevated temperatures are common in MOF synthesis, crystalline frameworks can also be obtained at room temperature.[6] This approach is not only more energy-efficient but also suitable for thermally sensitive reactants.[7] Reactions at ambient conditions can afford a series of 3D metal-organic frameworks with this compound.[8]
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of MOFs using this compound and its derivatives. These protocols are based on established literature and serve as a starting point for further optimization.
Protocol 1: Solvothermal Synthesis of a Cadmium-based MOF with a this compound Derivative
This protocol is adapted from the synthesis of a Cd(II) MOF using 3-nitro-4-(pyridin-4-yl)benzoic acid, a structurally related ligand.[9] The conditions can be used as a starting point for the synthesis with this compound.
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol (CH₃OH)
-
Teflon-lined stainless-steel autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine Cd(NO₃)₂·4H₂O (0.0308 g, 0.1 mmol) and this compound (0.0398 g, 0.2 mmol).
-
Add a solvent mixture of DMF (5 mL) and CH₃OH (5 mL).
-
Seal the autoclave and heat it in an oven at 100 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh DMF and methanol, and air-dry.
Protocol 2: Hydrothermal Synthesis of a Nickel-based MOF with a this compound Derivative
This protocol is adapted from the synthesis of a Ni(II) MOF using 3-nitro-4-(pyridin-4-yl)benzoic acid.[9]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine NiCl₂·6H₂O (0.0238 g, 0.1 mmol) and this compound (0.0398 g, 0.2 mmol).
-
Add a solvent mixture of DMA (4 mL) and deionized water (1 mL).
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the crystals by filtration, wash with DMA and water, and air-dry.
Protocol 3: Ambient Temperature Synthesis of a Zinc-based MOF with this compound
This protocol is based on the reported synthesis of a series of 3D MOFs at room temperature.[8]
Materials:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (0.199 g, 1 mmol) in a minimal amount of hot ethanol.
-
In a separate container, dissolve Zn(OAc)₂·2H₂O (0.219 g, 1 mmol) in deionized water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Allow the resulting mixture to stand at room temperature. Crystalline product should form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of ethanol, and air-dry.
IV. Characterization of Synthesized MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Table 1: Key Characterization Techniques for MOFs
| Technique | Purpose | Information Obtained |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | Comparison of the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic structure of the MOF. | Crystal system, space group, unit cell parameters, bond lengths, bond angles, and network topology. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify the loss of solvent molecules. | Decomposition temperature, presence of coordinated and guest solvent molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center. | Characteristic vibrational bands of the carboxylate and pyridyl groups, and their shifts upon coordination. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the MOF. | BET surface area, pore volume, and pore size distribution. |
V. Applications in Drug Development
The unique structural and chemical features of MOFs synthesized from this compound make them highly attractive for applications in drug delivery.[10]
Diagram of MOF-based Drug Delivery:
Caption: A simplified workflow illustrating the process of drug loading into a MOF and subsequent stimuli-responsive release at a target site.
A. High Drug Loading Capacity
The inherent porosity of these MOFs allows for the encapsulation of a significant amount of therapeutic agents within their pores.[11] This high drug loading capacity is a major advantage over many traditional drug delivery systems.
B. Controlled and Targeted Release
The presence of the pyridyl group in the linker is key to achieving controlled drug release.[12] In acidic environments, such as those found in tumors or endosomes, the pyridine nitrogen can become protonated. This can lead to a change in the coordination environment of the metal centers and, in some cases, the disassembly of the MOF framework, triggering the release of the encapsulated drug. This pH-responsive behavior enables site-specific drug delivery, enhancing therapeutic efficacy while minimizing side effects.[10]
C. Biocompatibility
For any material to be used in a biological context, biocompatibility is of utmost importance. Zinc-based MOFs, in particular, are often considered for biomedical applications due to the essential role of zinc in the human body.[11] However, a thorough toxicological evaluation is necessary for any new MOF being considered for in vivo applications.
VI. Conclusion and Future Perspectives
The synthesis of Metal-Organic Frameworks using this compound offers a promising avenue for the development of advanced materials with tailored properties for drug delivery and other biomedical applications. The synthetic versatility, coupled with the inherent functionality of the linker, allows for the creation of robust, porous materials capable of high drug loading and stimuli-responsive release. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting area of materials science. Future research will likely focus on the synthesis of novel MOF structures with enhanced stability and biocompatibility, as well as the exploration of their efficacy in preclinical and clinical settings.
VII. References
-
Qin, T., et al. (2019). Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 194–201. Available at: [Link]
-
Bu, X.-H., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. Journal of Solid State Chemistry, 182(11), 3030-3036. Available at: [Link]
-
Iacomi, P., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 869. Available at: [Link]
-
Qin, T., et al. (2019). Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. IUCrData, 4(2). Available at: [Link]
-
Al-Sharab, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ACS Omega, 8(29), 26235–26243. Available at: [Link]
-
Rauf, A., et al. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. Journal of Functional Biomaterials, 15(10), 253. Available at: [Link]
-
Banerjee, R., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(6), 2564–2571. Available at: [Link]
-
Request PDF. (2025). Hydrothermal synthesis of MOFs. Available at: [Link]
-
Request PDF. (2025). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Available at: [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Metal Organic Frameworks. Available at: [Link]
-
Al-Majjan, A., et al. (2024). Metal-organic frameworks in oral drug delivery: a comprehensive review of principles, applications, and challenges. Journal of Nanobiotechnology, 22(1), 227. Available at: [Link]
-
SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Available at: [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454. Available at: [Link]
-
ResearchGate. (n.d.). MOFs Synthesized from Hydrothermal Conditions. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroij.com [rroij.com]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. scispace.com [scispace.com]
- 8. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 9. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrothermal Synthesis of 3-(Pyridin-4-yl)benzoic Acid Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of 3-(Pyridin-4-yl)benzoic Acid in Crystal Engineering
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. These crystalline materials, constructed from metal ions or clusters linked by organic ligands, are of significant interest for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF. This compound (3,4-Hpybz) is a particularly compelling ligand for the synthesis of novel MOFs. Its bifunctional nature, featuring a carboxylate group and a pyridyl group at a meta-position, allows for the formation of diverse and complex network topologies. The pyridyl nitrogen and the carboxylate oxygen atoms can coordinate to metal centers, leading to the construction of robust and functional frameworks.[3] This document provides detailed application notes and hydrothermal synthesis protocols for MOFs based on the this compound ligand, with a focus on zinc and cadmium-based structures, drawing from established methodologies for structurally related compounds.
The Causality Behind Hydrothermal Synthesis
Hydrothermal synthesis is a widely employed method for the crystallization of MOFs.[4] This technique involves heating the reactants in an aqueous or mixed-solvent solution in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the formation of well-defined crystals. The choice of solvent, temperature, reaction time, and pH can significantly influence the resulting MOF structure, crystallinity, and phase purity. For instance, N,N-dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and its ability to solvate both the metal salts and the organic linkers.[5]
Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF with this compound
This protocol is adapted from solvothermal methods for related pyridyl-carboxylate MOFs and is designed to yield a crystalline zinc-based MOF.
Materials:
-
This compound (3,4-Hpybz)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
-
Vortex mixer or sonicator
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical balance
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate.
-
Solvent Addition: Add 10 mL of a solvent mixture of DMF, ethanol, and water in a 1:1:1 volume ratio.
-
Dissolution: Vortex or sonicate the mixture for approximately 15 minutes to ensure complete dissolution of the reactants.
-
Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined autoclave and seal it tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min and maintain this temperature for 72 hours.
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Crystal Collection: Carefully open the autoclave and collect the resulting crystalline product by centrifugation or filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the final product under vacuum at 60°C for 12 hours.
Diagram of the Hydrothermal Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of a this compound MOF.
Protocol 2: Hydrothermal Synthesis of a Cadmium-based MOF with this compound
This protocol is based on the synthesis of cadmium-based MOFs with a structurally similar ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, and is expected to yield a crystalline cadmium-based MOF with 3,4-Hpybz.[6]
Materials:
-
This compound (3,4-Hpybz)
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
-
Vortex mixer or sonicator
-
Filtration apparatus
-
Analytical balance
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Cadmium nitrate tetrahydrate in a mixture of 8 mL of DMF and 2 mL of methanol.
-
Dissolution: Ensure complete dissolution by vortexing or sonicating the mixture for 15 minutes.
-
Autoclave Sealing: Transfer the clear solution to a 20 mL Teflon-lined autoclave and seal it.
-
Heating: Place the autoclave in a programmable oven and heat to 100°C for 3 days.
-
Cooling: Allow the oven to cool to room temperature over a period of 24 hours.
-
Crystal Collection: Collect the colorless block-like crystals by filtration.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Drying: Air-dry the final product.
Characterization of this compound MOFs
Table 1: Key Characterization Techniques and Expected Observations
| Characterization Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A well-defined diffraction pattern with sharp peaks, indicating a crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify the loss of solvent molecules. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework. A final, significant weight loss at higher temperatures indicates the decomposition of the MOF.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. The disappearance of the broad O-H stretch from the carboxylic acid is also expected. |
| Single-Crystal X-Ray Diffraction | To determine the precise three-dimensional structure of the MOF. | Provides detailed information on bond lengths, bond angles, coordination environment of the metal center, and the overall network topology. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the MOF. | A Type I isotherm is typically observed for microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. |
Application Notes: Potential Uses in Research and Drug Development
MOFs constructed from this compound exhibit a range of properties that make them promising candidates for various applications.
1. Gas and Solvent Adsorption:
The inherent porosity of these MOFs makes them suitable for the adsorption of gases and volatile organic compounds (VOCs).[8] The specific pore size and chemistry of the framework, dictated by the metal-ligand combination and the resulting topology, will govern the selectivity and uptake capacity for different guest molecules. For instance, MOFs with open metal sites or specific functional groups within the pores can exhibit enhanced affinity for molecules like CO₂.[6]
Diagram of Guest Molecule Adsorption:
Caption: Schematic of guest molecule adsorption within the porous structure of a MOF.
2. Luminescence and Sensing:
MOFs containing d¹⁰ metal ions like Zn(II) and Cd(II) often exhibit ligand-based luminescence.[9] The rigid framework can enhance the emission intensity compared to the free ligand. This intrinsic luminescence can be sensitive to the presence of certain analytes, which can quench or enhance the emission upon interaction with the MOF. This property opens up possibilities for the development of chemical sensors for the detection of small molecules or metal ions.
3. Drug Delivery:
The porous nature and tunable properties of MOFs make them attractive candidates for drug delivery systems.[7][10] The high surface area allows for significant drug loading, and the potential for controlled release can be achieved by modifying the MOF's surface or by designing stimuli-responsive frameworks. Zinc-based MOFs are particularly interesting for biomedical applications due to the biocompatibility of zinc.[7] The this compound ligand provides functional groups that could be further modified to attach targeting moieties or to control the release of encapsulated therapeutic agents.
References
- Ndamyabera, C. A., Chatterjee, N., Oliver, C. L., & Bourne, S. A. (2021). Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases. CrystEngComm, 23(37), 6499-6507.
- Qin, L., Li, Y., Guo, Z., & Li, G. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2), 153-161.
- Ferey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
- Li, D., Zhang, Y., & Chen, Y. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
- Duan, E., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies.
- Mehlana, G., Ramon, G., & Bourne, S. A. (2012). A new class of thermo- and solvatochromic metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid. Dalton Transactions, 41(14), 4224-4231.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1239.
- Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 123-129.
- Bansal, S., & Singh, A. (2024).
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.
- Reinsch, H., & Stock, N. (2017). Hydrothermal and solvothermal synthesis of metal-organic frameworks. In The Chemistry of Metal-Organic Frameworks (pp. 35-66). Wiley-VCH Verlag GmbH & Co. KGaA.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
- Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
- Allendorf, M. D., & Stavila, V. (2015). Crystal engineering, structure-property relationships, and the future of metal−organic frameworks. Crystal Growth & Design, 15(11), 5055-5070.
- Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Li, B., et al. (2016). A porous metal-organic framework with an elongated anthracene-based ligand for selective sensing of nitroaromatic explosives.
- Kreno, L. E., et al. (2012). Metal–organic framework-based chemical sensors. Chemical Reviews, 112(2), 1105-1125.
- Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674.
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. drpress.org [drpress.org]
Application Notes & Protocols: 3-(Pyridin-4-yl)benzoic Acid in the Formation of Coordination Polymers
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 3-(Pyridin-4-yl)benzoic acid in the synthesis of coordination polymers. This document provides in-depth protocols, scientific rationale, and practical insights into the design, synthesis, and characterization of these versatile materials.
Introduction: The Strategic Advantage of this compound as a Ligand
This compound is a bifunctional organic ligand that has garnered significant interest in the field of crystal engineering and materials science. Its unique molecular architecture, featuring a pyridyl nitrogen atom and a carboxylate group, allows it to bridge metal centers in various coordination modes, leading to the formation of diverse and functional coordination polymers.[1][2] The angular disposition of the two donor groups, dictated by the meta-substitution on the benzoic acid ring, often results in the formation of complex and interesting topologies, including helical and interpenetrating networks.[3]
The pyridyl group, a soft Lewis base, readily coordinates to a wide range of transition metal ions, while the carboxylate group, a hard Lewis base, can exhibit monodentate, bidentate, or bridging coordination modes.[1][4] This versatility allows for fine-tuning of the resulting framework's dimensionality and properties through careful selection of the metal ion and reaction conditions.[3][5] The resulting coordination polymers have shown promise in various applications, including gas storage and separation, catalysis, and as luminescent materials.[3][4][6]
Synthesis of the Ligand: this compound
A reliable supply of the pure ligand is paramount for the reproducible synthesis of high-quality coordination polymers. The Suzuki-Miyaura cross-coupling reaction is a common and efficient method for the synthesis of this compound.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from established synthetic procedures.[7]
Materials:
-
3-Carboxyphenylboronic acid
-
4-Bromopyridine
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Acetonitrile (CH₃CN)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-carboxyphenylboronic acid (1 equivalent) and 4-bromopyridine (1.1 equivalents) in a 1:1 mixture of acetonitrile and water.
-
To this solution, add potassium carbonate (4.4 equivalents) and bis(triphenylphosphine)palladium(II) chloride (0.04 equivalents).
-
Stir the reaction mixture vigorously and heat to reflux overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the hot suspension to remove any insoluble material.
-
Concentrate the filtrate to approximately half of its original volume using a rotary evaporator.
-
Wash the concentrated aqueous phase with dichloromethane to remove any non-polar impurities.
-
Carefully adjust the pH of the aqueous phase to approximately 3 using 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Dry the solid product under vacuum to yield this compound.
Expected Yield: ~83%[7] Characterization: The product can be characterized by LC-MS (ESI) m/z: 200 (M+1)⁺.[7]
Formation of Coordination Polymers: Methodologies and Considerations
The synthesis of coordination polymers using this compound is typically achieved through hydro(solvo)thermal methods.[3][8][9][10] These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product under elevated temperature and pressure. The choice of solvent, temperature, and the presence of co-ligands can significantly influence the final structure and properties of the coordination polymer.[3]
Diagram 3.1: Self-Assembly of a Coordination Polymer
Caption: Self-assembly of a coordination polymer from a metal salt and this compound.
Protocol 3.1: General Hydro(solvo)thermal Synthesis of a Coordination Polymer
This generalized protocol is based on common procedures found in the literature.[3][8]
Materials:
-
This compound
-
A selected metal salt (e.g., Ni(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF), or a mixture)
-
Teflon-lined stainless-steel autoclave (25 mL)
Procedure:
-
In a Teflon-lined autoclave, combine the this compound (typically 0.1-0.2 mmol) and the metal salt (typically 0.05-0.1 mmol) in a molar ratio that can be varied to optimize crystal growth.
-
Add the chosen solvent or solvent mixture (typically 10-15 mL).
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 48-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Collect the resulting crystals by filtration, wash them with the reaction solvent, and air-dry.
Key Experimental Variables to Consider:
-
Temperature and Time: These parameters can influence the kinetic and thermodynamic products, potentially leading to different crystalline phases.[3][9]
-
Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the final structure of the coordination polymer.[3]
-
pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid group, thereby affecting its coordination behavior.
-
Molar Ratio of Reactants: Varying the metal-to-ligand ratio can lead to the formation of different structural motifs.
Structural Diversity and Properties
The coordination of 3-(Pyridin-4-yl)benzoate with various metal ions under different conditions can lead to a rich variety of structures with dimensionalities ranging from 1D chains to 3D frameworks.[3] This structural diversity, in turn, gives rise to a range of interesting properties.
Table 4.1: Examples of Coordination Polymers with 3-(Pyridin-4-yl)benzoate (L) and Their Properties
| Compound Formula | Metal Ion | Dimensionality | Key Structural Features | Properties |
| [Ni(L)₂(C₂H₆O₂)]ₙ | Ni(II) | 1D | Ribbons | Thermally stable up to 379°C; microporous with slight N₂ and Ar adsorption.[3] |
| [Cd(L)₂(H₂O)₂]ₙ·4H₂O | Cd(II) | 1D | Ribbons | Ligand-centered photoluminescence.[3] |
| [Zn₂(OH)(L)₃]ₙ | Zn(II) | 2D | Helical double-layered frameworks | Ligand-centered photoluminescence.[3] |
| [Cd(L)₂(H₂O)]ₙ | Cd(II) | 3D | CdSO₄-topological porous interpenetrating architecture | Ligand-centered photoluminescence.[3] |
Diagram 4.1: Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis, characterization, and property evaluation of coordination polymers.
Potential Applications
The unique structural features and tunable properties of coordination polymers derived from this compound make them promising candidates for a variety of applications.
-
Gas Storage and Separation: The porous nature of some of these frameworks allows for the selective adsorption of gases.[3][6]
-
Catalysis: The metal centers within the coordination polymers can act as active sites for catalytic reactions, such as Knoevenagel condensation.[4][11][12]
-
Luminescent Sensing: The photoluminescent properties of these materials can be sensitive to the presence of certain molecules or ions, making them suitable for chemical sensing applications.[3][13][14]
Conclusion
This compound is a versatile and valuable building block for the construction of functional coordination polymers. By carefully controlling the synthetic conditions, a wide array of structures with tailored properties can be achieved. These materials hold significant potential for advancements in materials science, particularly in the areas of gas separation, catalysis, and chemical sensing. The protocols and insights provided in these application notes are intended to facilitate further research and development in this exciting field.
References
- ResearchGate. (2025). Coordination polymers of unsymmetrical angular ligand 3-pyridin-4-ylbenzoate acid: Syntheses, structural diversity and properties. [Link]
- PubMed Central. (2022).
- ACS Publications. (2022).
- National Institutes of Health. (n.d.). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. [Link]
- ACS Publications. (2022).
- ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]
- ResearchGate. (n.d.). 3-(4-Pyridyl)benzoic acid. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Gas adsorption, magnetic, and fluorescent sensing properties of four coordination polymers based on 1,3,5-tris(4-carbonylphenyloxy)benzene and bis(imidazole) linkers. [Link]
- Royal Society of Chemistry. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. [Link]
- PubChemLite. (n.d.). This compound (C12H9NO2). [Link]
- ResearchGate. (n.d.). Two luminescent d10 metal coordination polymers based on 3-nitro-5-(pyridin-3-yl)benzoic acid. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Review.
- MDPI. (n.d.). Metal(II)
- MDPI. (2023). Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. [Link]
- Royal Society of Chemistry. (n.d.). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. [Link]
- Royal Society of Chemistry. (n.d.). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. [Link]
- Royal Society of Chemistry. (2024). Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. [Link]
- ResearchGate. (n.d.). A New Lanthanide Coordination Polymer with 4,4′-Oxybis (Benzoic Acid) Ligand: Hydrothermal Synthesis, Crystal Structure and Photoluminescence. [Link]
- Royal Society of Chemistry. (n.d.). Cationic porous organic polymers for selective adsorption in gas and liquid phases. [Link]
- ResearchGate. (2025). The fluorescence sensing and magnetic properties of three coordination polymers based on (imidazo[4,5-b]pyridin-2-yl)benzoic acid. [Link]
- ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas adsorption, magnetic, and fluorescent sensing properties of four coordination polymers based on 1,3,5-tris(4-carbonylphenyloxy)benzene and bis(imidazole) linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker | MDPI [mdpi.com]
- 14. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the Solvothermal Synthesis of a Metal-Organic Framework Using 3-(Pyridin-4-yl)benzoic Acid
Introduction: The Architectural Versatility of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) represent a cutting-edge class of crystalline porous materials, constructed from metal ions or clusters coordinated to organic ligands. Their defining characteristics—high surface area, tunable pore size, and chemical functionality—make them exceptional candidates for a myriad of applications, including gas storage and separation, catalysis, and notably, drug delivery. The rational design of MOFs, through the judicious selection of metal nodes and organic linkers, allows for precise control over the framework's architecture and properties.
This application note provides a detailed experimental protocol for the synthesis of a MOF using 3-(Pyridin-4-yl)benzoic acid as the organic linker. This particular ligand is of significant interest due to its dual functionality: a carboxylic acid group for coordination to the metal center and a pyridyl group that can act as a secondary coordination site or be involved in hydrogen bonding, influencing the final topology of the framework. The protocol described herein is a representative solvothermal method, a widely employed technique for the synthesis of high-quality MOF crystals.
Rationale for Experimental Design
The chosen solvothermal method involves heating the reactants in a sealed vessel, allowing the pressure to increase, which facilitates the dissolution of reactants and promotes the crystallization of the MOF.
-
Choice of Metal Precursor: Zinc nitrate hexahydrate is selected as the metal source. Zinc(II) is a versatile metal ion for MOF synthesis, often leading to frameworks with high thermal and chemical stability. Its coordination chemistry allows for the formation of various secondary building units (SBUs), which are crucial in defining the MOF's structure.[1]
-
The Ligand: this compound: This bifunctional linker offers both a carboxylate group for strong coordination to the metal ion and a nitrogen atom in the pyridyl ring that can participate in network formation. This dual nature allows for the construction of robust and potentially functional frameworks.
-
Solvent System: A mixture of N,N-Dimethylformamide (DMF) and methanol is utilized. DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker.[2] Methanol can act as a modulator in the reaction, influencing the crystal growth and morphology of the final product. The solvent ratio is a critical parameter that can be tuned to optimize crystal quality.
-
Reaction Temperature and Time: A temperature of 120°C is chosen to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without decomposing the organic ligand. The three-day reaction time allows for slow crystallization, which is often necessary to obtain well-defined, single crystals suitable for structural analysis.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| This compound | C₁₂H₉NO₂ | ≥98% | Commercially Available |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Commercially Available |
| Methanol | CH₃OH | Anhydrous, ≥99.8% | Commercially Available |
Equipment
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven capable of maintaining 120°C
-
Analytical balance
-
Spatula and weighing paper
-
Glass vials
-
Centrifuge
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with care in a well-ventilated area.
-
Zinc nitrate hexahydrate: Oxidizing agent. May cause skin and eye irritation.
-
DMF: Harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Always handle DMF in a fume hood.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed or inhaled.
-
Autoclave Operation: Always follow the manufacturer's instructions for the safe operation of the Teflon-lined autoclave. Do not exceed the recommended temperature and pressure limits. Ensure the autoclave is properly sealed before heating. Allow the autoclave to cool to room temperature before opening.[3][4][5]
Figure 1: Solvothermal synthesis workflow for the MOF.
Step-by-Step Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a glass vial, weigh 0.5 mmol of this compound.
-
In a separate glass vial, weigh 0.5 mmol of zinc nitrate hexahydrate.
-
Prepare a solvent mixture of 10 mL of DMF and 2 mL of methanol.
-
Add the weighed this compound and zinc nitrate hexahydrate to the solvent mixture.
-
Sonicate the mixture for 10-15 minutes until all solids are fully dissolved.
-
-
Solvothermal Reaction:
-
Transfer the clear solution into a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
Place the sealed autoclave in a preheated oven at 120°C.
-
Maintain the temperature for 72 hours.
-
-
Isolation and Purification of the Product:
-
After 72 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave in water.
-
Once cooled, carefully open the autoclave in a fume hood.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant.
-
Wash the collected crystals by re-dispersing them in 10 mL of fresh DMF and centrifuging again. Repeat this step twice.
-
To exchange the solvent, wash the crystals with 10 mL of methanol twice using the same re-dispersion and centrifugation procedure.
-
After the final wash, decant the methanol and dry the product under vacuum at 60°C for 12 hours.
-
Characterization of the Synthesized MOF
The successful synthesis and purity of the MOF should be confirmed using various analytical techniques.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique to confirm the crystallinity and phase purity of the synthesized material. The PXRD pattern of the as-synthesized MOF should exhibit sharp peaks, indicating a well-ordered crystalline structure. The peak positions are characteristic of the specific crystal lattice of the MOF.
| Characteristic 2θ Peaks (°) (Example) |
| 8.5 |
| 10.2 |
| 12.8 |
| 15.1 |
| 17.6 |
| 24.5 |
This is an example of expected peak positions. Actual values will depend on the specific crystal structure formed.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF and to determine the presence of solvent molecules within the pores. A typical TGA curve for a pyridyl-carboxylate MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stability of the framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
| Stage | Temperature Range (°C) | Weight Loss (%) | Assignment |
| 1 | 25 - 150 | ~10-15% | Removal of guest solvent molecules (DMF, Methanol) |
| 2 | 150 - 350 | < 5% | Stable framework |
| 3 | > 350 | ~40-50% | Decomposition of the organic linker |
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the morphology and crystal habit of the synthesized MOF. The solvothermal method, with its slow crystallization process, is expected to yield well-defined crystals. The morphology can range from cubic to rod-like or plate-like structures, depending on the specific reaction conditions.[6][7][8][9][10]
Figure 2: Characterization workflow for the synthesized MOF.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a Metal-Organic Framework using this compound and zinc nitrate via a solvothermal method. The rationale behind the experimental choices is explained to provide a deeper understanding of the synthesis process. The described characterization techniques are essential for confirming the successful formation, purity, thermal stability, and morphology of the resulting MOF. This protocol serves as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the synthesis and application of these versatile porous materials.
References
- Gu, Z., & Qin, Y. (2021). The metal–organic framework MIL-160: comprehensive insights into synthesis and applications.
- Alamy. (n.d.). Metal-organic framework (MOF) material, coloured scanning electron micrograph (SEM). MOFs are highly crystalline porous materials made up of 3-D netwo Stock Photo. [Link]
- ResearchGate. (n.d.). SEM images of MOF‐5 colloidal particles crystallized for (a) 30 min and.... [Link]
- ResearchGate. (n.d.). SEM images of metal organic framework (MOF-5) particles. (a) An.... [Link]
- MDPI. (2023). Evaluation of Metal–Organic Framework-Based Adsorbents for Preconcentration of Pesticides from Water Samples. Molecules, 28(1), 353. [Link]
- Abbasi, A., & Morsali, A. (2012). Metal-organic frameworks of cobalt and nickel centers with carboxylate and pyridine functionality linkers: Thermal and physical properties. Journal of Nanostructure in Chemistry, 2(1), 1-10. [Link]
- Blatov, V. A., et al. (2018). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 18(11), 6893-6904. [Link]
- Julien, P. A., et al. (2016). Insights into the Mechanochemical Synthesis of MOF-74. Journal of the American Chemical Society, 138(9), 2929-2932. [Link]
- ResearchGate. (n.d.). The scanning electron microscopy (SEM)
- Achieve Chem. (2024, August 20). How To Use Teflon Lined Autoclave?. [Link]
- Jensen, K. M. O., et al. (2015). Mechanistic insights into solvent-guided growth and structure of MoO2 nanoparticles in solvothermal synthesis. Chemical Science, 6(10), 5963-5970. [Link]
- Achieve Chem. (2025, March 7). Precautions For Safe Use Of Polytetrafluoroethylene Lined Hydrothermal Autoclave. [Link]
- Wöll, C., et al. (2008). Mechanistic insights into metal-organic framework thin film growth from microkinetic analysis of in situ X-ray scattering data. Angewandte Chemie International Edition, 47(31), 5823-5825. [Link]
- ResearchGate. (n.d.). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. [Link]
- ResearchGate. (n.d.). (PDF) Structural and mechanistic insights into the selective adsorption by Metal–Organic Frameworks. [Link]
- Publish. (2020, March 13). Hydrothermal synthesis oven SOP. [Link]
- Techinstro. (n.d.). HYDROTHERMAL AUTOCLAVE REACTOR. [Link]
- Zhang, K., & Wang, J. (2022, February 12). How to safely use autoclaves. YouTube. [Link]
- Research and Reviews. (n.d.). Metal Organic Frameworks. [Link]
- Li, Q., et al. (2018). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design, 18(11), 6893-6904. [Link]
- ACS Publications. (2018). Porous Zn(II)-Based Metal–Organic Frameworks Decorated with Carboxylate Groups Exhibiting High Gas Adsorption and Separation of Organic Dyes. Crystal Growth & Design, 18(12), 7434-7441. [Link]
- RSC Publishing. (2011). Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties. CrystEngComm, 13(19), 5763-5771. [Link]
- Philip, J., et al. (2021). Cobalt metal–organic framework microcrystalline particles with strong electrocatalytic activity: amine controlled morphology and OER activity. New Journal of Chemistry, 45(29), 12941-12949. [Link]
- Jin, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Analytical Methods in Chemistry, 2023, 8868359. [Link]
- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]
- ResearchGate. (n.d.). (PDF)
- MDPI. (2022). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 27(19), 6296. [Link]
- RSC Publishing. (2020). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 44(32), 13651-13657. [Link]
- ResearchGate. (n.d.). A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)
- Qin, T., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C, 75(Pt 2), 148-156. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Hydrothermal synthesis of Cobalt (II)
- ResearchGate. (n.d.). Three-Dimensional Ni(II)-MOF Containing an Asymmetric Pyridyl-Carboxylate Ligand: Catalytic Cyanosilylation of Aldehydes and Inhibits Human Promyelocytic Leukemia Cancer Cells. [Link]
- National Center for Biotechnology Information. (n.d.). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. [Link]
- ResearchGate. (n.d.). A microporous 2D cobalt-based MOF with pyridyl sites and open metal sites for selective adsorption of CO2. [Link]
- RSC Publishing. (2024). Recent advances in carboxylate-based indium(III)–organic frameworks. Dalton Transactions, 53(38), 16945-16965. [Link]
Sources
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. publish.illinois.edu [publish.illinois.edu]
- 4. techinstro.com [techinstro.com]
- 5. youtube.com [youtube.com]
- 6. Metal-organic framework (MOF) material, coloured scanning electron micrograph (SEM). MOFs are highly crystalline porous materials made up of 3-D netwo Stock Photo - Alamy [alamy.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Architectural Versatility of 3-(Pyridin-4-yl)benzoic Acid in MOF Chemistry
An In-Depth Guide to the Applications of Metal-Organic Frameworks Derived from 3-(Pyridin-4-yl)benzoic Acid
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures constructed from metal ions or clusters linked by organic molecules.[1][2] The defining characteristics of MOFs—vast surface areas, tunable pore sizes, and chemically versatile frameworks—make them exceptionally promising for a multitude of advanced applications.[3][4] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and functional properties.
This compound, hereafter referred to as H34pba, is a particularly compelling ligand for MOF synthesis. Its structure is inherently bifunctional and asymmetric, featuring a carboxylate group on a benzene ring and a nitrogen-containing pyridyl group. This dual-coordination capability allows it to bridge metal centers in diverse ways, leading to a rich variety of network topologies and dimensionalities, from 2D layers to complex 3D interpenetrated frameworks.[5][6][7] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of H34pba-derived MOFs.
Core Methodology: Synthesis and Validation of H34pba-Based MOFs
The foundation of any application lies in the reliable synthesis of the core material. Solvothermal synthesis is the predominant method for producing high-quality, crystalline H34pba-MOFs.
Causality in Synthesis Protocol Design
-
Solvothermal Method: This technique is employed because the elevated temperature and pressure facilitate the dissolution of precursors and promote the slow, controlled crystal growth necessary for forming a well-ordered, porous framework.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for solvothermal conditions, and it can also act as a template or coordinating species during framework assembly.[8]
-
Metal Precursor: The choice of metal salt (e.g., nitrates, acetates, chlorides) influences the final structure. The metal's coordination geometry (e.g., octahedral, tetrahedral) acts as the primary node in the framework's topology.[5][6][8]
-
Temperature and Time: These parameters are critical. Insufficient heat may lead to amorphous products, while excessive temperatures can cause ligand decomposition. The reaction duration ensures the completion of the self-assembly process.
General Protocol for Solvothermal Synthesis
-
Precursor Solution: In a 20 mL glass vial, dissolve the chosen metal salt (e.g., Cadmium(II) nitrate tetrahydrate, 0.1 mmol) and this compound (H34pba) or its derivative (0.2 mmol) in 10 mL of DMF.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogenous solution.
-
Reaction: Seal the vial tightly and place it in a programmable oven.
-
Heating Profile: Ramp the temperature to 100-120 °C over 1-2 hours and maintain this temperature for 48-72 hours.
-
Cooling: Allow the oven to cool down to room temperature slowly (e.g., over 12-24 hours). Slow cooling is crucial for obtaining large, high-quality crystals.
-
Product Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF followed by a more volatile solvent like ethanol or methanol to remove unreacted precursors and residual solvent from the pores.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to yield the activated MOF.
Protocol Validation: Essential Characterization
To ensure the successful synthesis of the desired MOF, the following validation steps are mandatory:
-
Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the synthesized powder with the simulated pattern from single-crystal X-ray diffraction data to confirm phase purity and crystallinity.[8]
-
Thermogravimetric Analysis (TGA): Heat the sample under an inert atmosphere to determine its thermal stability and confirm the removal of guest/solvent molecules. A stable plateau up to 300-350 °C is indicative of a robust framework.[3]
-
Infrared (IR) Spectroscopy: Confirm the coordination of the H34pba ligand to the metal center by observing the shift in the carboxylate stretching frequencies compared to the free ligand.
Application Note 1: Gas Adsorption and Separation
MOFs constructed from H34pba and its derivatives have demonstrated significant potential for selective gas adsorption, a critical application for industrial separations and environmental remediation.[9]
Scientific Principle
The efficacy of a MOF in gas separation hinges on a combination of thermodynamics and kinetics, governed by the framework's pore size, pore shape, and surface chemistry. The pyridyl and carboxylate functionalities of the H34pba ligand, along with the open metal sites, can create a pore environment that interacts preferentially with specific gas molecules. For instance, molecules with a high quadrupole moment, like CO₂, can interact strongly with the polar functionalities and metal centers within the MOF, leading to selective uptake over less polar gases like N₂.[8]
Case Study: Selective CO₂ Adsorption
A notable example involves a cadmium-based MOF synthesized using 3-nitro-4-(pyridin-4-yl)benzoic acid, a derivative of H34pba.[8] The introduction of the nitro group further enhances the polarity of the framework. This MOF demonstrated excellent performance in separating carbon dioxide from nitrogen. At 273 K, the amount of CO₂ adsorbed was 71 times higher than that of N₂ at the same pressure, indicating a high separation selectivity.[8] Similarly, cobalt and zinc-based MOFs incorporating both 3-(pyridin-4-yl)benzoate (34pba) and 4-(pyridin-4-yl)benzoate (44pba) have been successfully used as robust sorbents for volatile organic compounds (VOCs), iodine, and CO₂.[10]
| MOF System | Gas Pair | Selectivity | Reference |
| Cd-MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid | CO₂/N₂ | 71 | [8] |
| [Co(34pba)(44pba)]n | VOCs/Air | Selective | [10] |
| [Zn(34pba)(44pba)]n | I₂ Vapor | High Uptake | [10] |
Protocol for Gas Adsorption Measurement
-
Sample Activation (Degassing): Place 50-100 mg of the synthesized MOF powder into a sample tube compatible with a volumetric gas adsorption analyzer. Heat the sample under high vacuum (e.g., <10⁻⁵ torr) at a temperature determined from TGA (typically 100-150 °C) for at least 12 hours to ensure the complete removal of all guest molecules from the pores.
-
Isotherm Measurement: After activation, cool the sample to the desired analysis temperature (e.g., 273 K or 298 K). Introduce the adsorbate gas (e.g., CO₂, N₂) into the analyzer system in controlled, incremental doses.
-
Data Acquisition: At each pressure point, allow the system to equilibrate and record the amount of gas adsorbed by the sample.
-
Analysis: Plot the amount of gas adsorbed (cm³/g or mmol/g) as a function of relative or absolute pressure to generate the adsorption isotherm.
-
Selectivity Calculation: For binary gas mixtures (like CO₂/N₂), the ideal adsorbed gas solution theory (IAST) can be used to calculate the separation selectivity from the single-component isotherms.
Application Note 2: Luminescent Sensing
The intrinsic photoluminescence of MOFs derived from aromatic ligands like H34pba makes them excellent candidates for developing highly sensitive and selective chemical sensors.[11][12]
Scientific Principle
The luminescence in H34pba-based MOFs typically originates from π→n or π→π electronic transitions within the ligand. This emission can be modulated by the presence of external analytes. The primary mechanism for sensing is often luminescence quenching, where the analyte interacts with the MOF framework, providing a non-radiative pathway for the excited state to relax, thus "turning off" the light.[13] This interaction can be due to electron transfer, energy transfer, or competitive absorption of light between the analyte and the MOF.
Potential for Sensing Applications
While specific sensing studies on MOFs from the parent H34pba are emerging, related structures provide a strong proof-of-concept. For instance, Cd-based MOFs synthesized from the nitro-functionalized H34pba ligand exhibit enhanced and red-shifted photoluminescence compared to the free ligand, indicating that coordination to the metal center modulates its electronic properties.[8] This intrinsic luminescence is a prerequisite for sensing applications. Such LMOFs could potentially detect metal ions (e.g., Fe³⁺, Cu²⁺) or nitroaromatic compounds, which are common quenchers.[11]
Protocol for Luminescent Sensing Evaluation
-
MOF Dispersion: Prepare a stable, homogenous suspension of the activated MOF in a suitable solvent (e.g., water, ethanol) by sonicating a small amount of the powder (e.g., 1 mg in 10 mL).
-
Analyte Solutions: Prepare stock solutions of the target analytes (e.g., different metal nitrates or nitroaromatic compounds in the same solvent).
-
Titration Experiment: Place a fixed volume of the MOF dispersion (e.g., 2 mL) into a quartz cuvette. Record its initial fluorescence emission spectrum using a spectrofluorometer.
-
Quenching Measurement: Sequentially add small aliquots of an analyte stock solution into the cuvette. After each addition, gently mix and record the new fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte. The quenching efficiency can be quantified using the Stern-Volmer equation.
-
Selectivity Test: Repeat the experiment with a range of different potential interfering analytes to confirm the selective response towards the target analyte.
Application Note 3: Drug Delivery Platforms
MOFs are gaining significant traction as next-generation drug delivery systems due to their high loading capacity and the potential for controlled release.[14][15] Zinc-based MOFs are particularly attractive in this field, as zinc is an essential trace element in the human body, imparting good biocompatibility.[3]
Scientific Principle
The porous structure of H34pba-based MOFs can serve as a nano-container for therapeutic molecules.[1]
-
Drug Loading: The drug is typically loaded into the activated MOF via diffusion, where a high concentration gradient drives the drug molecules from a solution into the empty pores of the framework.
-
Drug Release: Release is often triggered by the physiological environment. For instance, many MOFs are designed to be pH-sensitive. In the slightly acidic environment of tumor tissues or endosomes (pH ~5.0-6.5), the coordination bonds between the metal and the carboxylate groups of the H34pba ligand can weaken or break, leading to the gradual degradation of the framework and the release of the encapsulated drug.[3]
Protocol for In Vitro Drug Loading and Release
This protocol describes a hypothetical but highly plausible application using a Zn-based H34pba-MOF and the common anticancer drug Doxorubicin (DOX).[16]
Part A: Drug Loading
-
Activation: Activate 20 mg of the Zn-H34pba MOF as described previously to ensure pores are empty.
-
Drug Solution: Prepare a 1 mg/mL solution of Doxorubicin (DOX) in phosphate-buffered saline (PBS, pH 7.4).
-
Loading: Disperse the activated MOF in 5 mL of the DOX solution. Stir the mixture in the dark at room temperature for 24 hours to allow the drug to diffuse into the pores.
-
Isolation: Centrifuge the mixture to pellet the DOX-loaded MOF (DOX@MOF).
-
Quantification: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm). The amount of loaded drug is calculated by subtracting the amount of DOX remaining in the supernatant from the initial amount.
Part B: pH-Triggered Drug Release
-
Release Medium: Prepare two release buffers: PBS at pH 7.4 (simulating blood) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).
-
Release Study: Place a known amount of the dried DOX@MOF powder into a dialysis bag with a suitable molecular weight cutoff. Submerge the bag in 50 mL of one of the release buffers, maintained at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer solution from outside the dialysis bag and replace it with an equal volume of fresh buffer.
-
Analysis: Quantify the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.
-
Release Profile: Plot the cumulative percentage of released drug versus time for both pH conditions to demonstrate pH-responsive release.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–Organic Framework Hybrid Materials and Their Applications [mdpi.com]
- 5. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. drpress.org [drpress.org]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: Gas Adsorption Studies on 3-(Pyridin-4-yl)benzoic Acid-Based MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials that have garnered significant attention for their potential in gas storage, separation, and catalysis.[1][2] Their unique structure, formed by the self-assembly of metal ions or clusters with organic linkers, allows for the creation of materials with high surface areas and tunable pore environments. This application note provides a detailed guide for researchers on conducting gas adsorption studies on MOFs synthesized with the 3-(Pyridin-4-yl)benzoic acid linker. The presence of both a carboxylate and a pyridyl group in this linker facilitates the formation of diverse and robust frameworks. Furthermore, the nitrogen atom in the pyridyl ring can enhance the adsorption selectivity for certain gases, like CO₂, through specific interactions.
This document will cover the essential steps from synthesis and activation to the detailed protocols for gas adsorption measurements and data analysis, with a focus on ensuring scientific rigor and reproducibility.
I. Synthesis of a Representative this compound-Based MOF
The synthesis of these MOFs is typically achieved via solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This process facilitates the crystallization of the framework. Several MOFs have been successfully synthesized using variations of this linker.[3][4]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.
-
-
Reaction Mixture: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Crystallization: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48 hours.
-
Cooling and Product Recovery:
-
Allow the autoclave to cool naturally to room temperature.
-
Decant the mother liquor to isolate the crystalline product.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with a low-boiling-point solvent such as methanol or ethanol (3 x 10 mL) to facilitate the removal of DMF.
-
Collect the product by filtration or centrifugation.
-
Diagram 1: MOF Synthesis Workflow
A schematic of the solvothermal synthesis process for a this compound-based MOF.
Expertise & Experience: The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the metal salt and the organic linker. The solvothermal conditions provide the necessary energy for the formation of a crystalline, porous framework. The post-synthesis washing steps are critical for removing residual reactants and solvent molecules that would otherwise occupy the pores and interfere with gas adsorption measurements.
II. Activation of the MOF
For a MOF to be used for gas adsorption, the solvent molecules residing in its pores after synthesis must be removed. This process, known as activation, is crucial for exposing the porous network.[5][6]
Protocol 2: Thermal Activation
-
Sample Loading: Place the solvent-exchanged MOF sample into a pre-weighed analysis tube.
-
Degassing:
-
Attach the sample tube to the degassing port of a gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻³ mbar). A typical activation temperature for this type of MOF is 150-200 °C for several hours (e.g., 6-12 hours).[7]
-
The optimal activation temperature should be determined by thermogravimetric analysis (TGA) to ensure it is below the decomposition temperature of the MOF.[8]
-
-
Post-Activation: After activation, the sample tube is backfilled with an inert gas like nitrogen and weighed again to determine the mass of the activated sample. The tube should be immediately transferred to the analysis port to prevent contamination from the atmosphere.
Trustworthiness: A successful activation is indicated by a stable, low pressure in the analysis manifold before starting the measurement. An unstable, rising pressure suggests incomplete removal of guest molecules.
III. Gas Adsorption Measurements
Gas adsorption isotherms are measured to quantify the porosity and gas uptake performance of the activated MOF.
Protocol 3: Volumetric Gas Adsorption
-
Instrument Preparation: Ensure the gas adsorption analyzer is properly calibrated. For surface area and pore size analysis, use high-purity nitrogen (N₂) as the adsorptive and a liquid nitrogen bath (77 K). For CO₂ and CH₄ uptake measurements, use a cryostat or a circulating bath to maintain the desired temperature (e.g., 273 K or 298 K).
-
Analysis:
-
Mount the sample tube with the activated MOF onto the analysis port of the instrument.
-
Perform a free-space measurement, typically with helium, to determine the void volume in the sample tube.
-
Begin the analysis by dosing known amounts of the adsorptive gas into the sample tube and measuring the equilibrium pressure after each dose.
-
-
Data Acquisition:
Diagram 2: Gas Adsorption Experimental Workflow
A flowchart illustrating the key steps in a volumetric gas adsorption experiment.
IV. Data Analysis and Interpretation
The raw data from the gas adsorption experiment is an isotherm, which is a plot of the amount of gas adsorbed versus pressure at a constant temperature.
1. Surface Area and Porosity:
-
The Brunauer-Emmett-Teller (BET) theory is widely used to calculate the specific surface area from the N₂ adsorption isotherm at 77 K.[10][11] It's important to select an appropriate pressure range for the BET calculation to ensure the validity of the results.[12][13][14]
-
The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to unity.
2. Gas Uptake and Selectivity:
-
The adsorption isotherms for CO₂ and CH₄ provide direct information on the uptake capacity of the MOF for these gases at specific temperatures and pressures.[15][16][17]
-
The selectivity of the MOF for one gas over another (e.g., CO₂ over N₂ or CH₄) can be estimated using the Ideal Adsorbed Solution Theory (IAST) from the pure component isotherms.[17][18]
3. Isosteric Heat of Adsorption:
-
The strength of the interaction between the gas molecules and the MOF surface can be quantified by the isosteric heat of adsorption (Qst).[18] This thermodynamic parameter is calculated from adsorption isotherms measured at two or three different temperatures using the Clausius-Clapeyron equation.[19][20][21][22]
Table 1: Representative Gas Adsorption Data for a this compound-Based MOF
| Parameter | Gas | Temperature (K) | Value |
| BET Surface Area | N₂ | 77 | 500 - 1200 m²/g |
| Pore Volume | N₂ | 77 | 0.3 - 0.6 cm³/g |
| CO₂ Uptake | CO₂ | 273 | 2.0 - 4.0 mmol/g at 1 bar |
| CH₄ Uptake | CH₄ | 273 | 0.5 - 1.2 mmol/g at 1 bar |
| Qst(CO₂) at zero coverage | CO₂ | 273-298 | 25 - 35 kJ/mol |
Note: These values are illustrative and can vary depending on the specific MOF structure and its activation conditions.
V. Conclusion
This application note provides a comprehensive set of protocols for the synthesis, activation, and gas adsorption analysis of MOFs based on the this compound linker. By following these guidelines, researchers can obtain reliable and reproducible data to evaluate the potential of these materials for various gas storage and separation applications. The inherent tunability of MOFs, combined with the functional characteristics of the this compound linker, makes this a promising area for the development of advanced porous materials.
References
- Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2008). Adsorption of CO2, CH4, N2O, and N2 on MOF-5, MOF-177, and Zeolite 5A. Environmental Science & Technology, 42(13), 4847–4853. [Link]
- Lopes, F. V. S., et al. (2021). Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework.
- Walton, K. S., & Snurr, R. Q. (2007). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir, 23(23), 11831–11835. [Link]
- Kaye, S. S., et al. (2007). Activation of metal–organic framework materials. CrystEngComm, 9(9), 747-751. [Link]
- Sun, Y., et al. (2014). Metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(II) complexes. Dalton Transactions, 43(1), 145-151. [Link]
- Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- Mahdipoor, F., et al. (2019). Adsorption of CO2, N2 and CH4 on a Fe-based metal organic framework, MIL-101(Fe)-NH2.
- Nuhnen, A., & Janiak, C. (2020). A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. Dalton Transactions, 49(31), 10711-10723. [Link]
- Dubbeldam, D., et al. (2007). Evaluation of the BET method for determining surface areas of MOFs and zeolites that contain ultra-micropores. Langmuir, 23(23), 11831–11835. [Link]
- Kaye, S. S., et al. (2007). Activation of metal–organic framework materials. CrystEngComm, 9(9), 747-751. [Link]
- Qin, L., et al. (2019). Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 163–171. [Link]
- Bhadra, M., et al. (2014). Adsorption of CO2, CO, CH4 and N2 on a zinc based metal organic framework.
- Keskin, S., & Sholl, D. S. (2009). Adsorption study of CO2, CH4, N2, and H2O on an interwoven copper carboxylate metal-organic framework (MOF-14). Journal of Colloid and Interface Science, 330(2), 305-310. [Link]
- Walton, K. S., Frost, H., & Snurr, R. Q. (2006). Applicability of the B.E.T Method for Obtaining Surface Areas in Metal-Organic Frameworks. AIChE Annual Meeting, Conference Proceedings. [Link]
- Ma, J., et al. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition, 56(47), 15063-15067. [Link]
- Demessence, A., et al. (2009). Evaluating metal–organic frameworks for post-combustion carbon dioxide capture via temperature swing adsorption. Energy & Environmental Science, 2(12), 1251-1256. [Link]
- Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- Nuhnen, A., & Janiak, C. (2020). A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. Dalton Transactions, 49(31), 10711-10723. [Link]
- Kruger, P. E., et al. (2021). Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases. CrystEngComm, 23(37), 6432-6439. [Link]
- Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 163–171. [Link]
- Krishna, R. (2023, July 6).
- Nuhnen, A., & Janiak, C. (2020). A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal-organic frameworks, MOFs. Dalton Transactions, 49(31), 10711-10723. [Link]
- Matthias, T. (n.d.). Brunauer-Emmett-Teller (BET) surface area analysis. MALVERN PANALYTICAL. [Link]
- Chemistry LibreTexts. (2022, August 28). 2.3: BET Surface Area Analysis of Nanoparticles. [Link]
- Bu, X.-H., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. Inorganic Chemistry, 48(22), 10674-10679. [Link]
- Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
- Batisai, E., et al. (2015). Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. CrystEngComm, 17(3), 569-576. [Link]
- Verderame, M. (2018). Stability and Adsorption Properties of Metal-Organic Frameworks for Acid Gases. PhD Dissertation, Georgia Institute of Technology. [Link]
- Jiang, C., et al. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation. Nanoscale Advances, 4(8), 2077-2089. [Link]
- Jiang, J. (2018). Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship, University of California. [Link]
Sources
- 1. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids [escholarship.org]
- 3. Metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 5. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
- 8. Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iitk.ac.in [iitk.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of the BET method for determining surface areas of MOFs and zeolites that contain ultra-micropores. | Semantic Scholar [semanticscholar.org]
- 14. 381a Applicability of the B.E.T Method for Obtaining Surface Areas in Metal-Organic Frameworks [skoge.folk.ntnu.no]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Adsorption study of CO2, CH4, N2, and H2O on an interwoven copper carboxylate metal-organic framework (MOF-14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 19. A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. [PDF] A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal-organic frameworks, MOFs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Photoluminescence Studies of Metal-Organic Frameworks Based on 3-(Pyridin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to understanding and characterizing the photoluminescent (PL) properties of Metal-Organic Frameworks (MOFs) synthesized using the versatile ligand, 3-(pyridin-4-yl)benzoic acid. While direct and extensive research on MOFs from this specific ligand is emerging, this guide synthesizes established principles from closely related pyridyl-carboxylate and imidazole-carboxylate MOF systems to offer robust, adaptable protocols. We delve into the mechanistic underpinnings of luminescence in these materials, provide detailed step-by-step protocols for their synthesis and PL analysis, and explore their potential applications, particularly in the realm of chemical sensing relevant to pharmaceutical and biomedical research. The methodologies outlined herein are designed to be self-validating, empowering researchers to pioneer new discoveries in this exciting field.
Introduction: The Promise of Luminescent MOFs in Advanced Applications
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their modular nature allows for the tuning of pore size, surface area, and functionality, making them highly attractive for applications ranging from gas storage and separation to catalysis and drug delivery.[1] A particularly fascinating subclass is that of luminescent MOFs, which possess intrinsic light-emitting properties.[2] This luminescence can originate from the organic linkers, the metal centers (especially lanthanides), or from charge transfer phenomena between the two.[1][3]
The ability of luminescent MOFs to act as sensitive and selective chemical sensors has garnered significant attention.[4] The porous structure of MOFs can preconcentrate analyte molecules, leading to amplified quenching or enhancement of their luminescence upon interaction.[5] This "turn-off" or "turn-on" response makes them ideal candidates for detecting a wide array of chemical species, including metal ions, small molecules, and biomolecules.[6][7]
The ligand, this compound, is a promising building block for luminescent MOFs. Its bifunctional nature, featuring both a carboxylate group and a pyridyl nitrogen, allows for the formation of diverse and robust network structures. The aromaticity of the ligand is expected to impart intrinsic fluorescence, which can be modulated by the choice of the metal center and the presence of guest molecules within the pores.
Mechanistic Insights into Photoluminescence of this compound MOFs
The photoluminescence of MOFs based on this compound is anticipated to be primarily ligand-based, arising from π-π* transitions within the aromatic system. However, the coordination to a metal center can significantly influence the emission properties.
Key Luminescence Mechanisms:
-
Ligand-Centered (LC) Emission: The primary source of luminescence is the organic linker. Upon excitation, the ligand transitions to an excited state and subsequently relaxes to the ground state by emitting a photon. The rigidity of the MOF structure can enhance the emission intensity compared to the free ligand by reducing non-radiative decay pathways.[8]
-
Ligand-to-Metal Charge Transfer (LMCT): In MOFs with certain d-block metals like Zn(II) and Cd(II), excitation of the ligand can be followed by electron transfer to the metal center, leading to a charge-separated state. The subsequent radiative decay results in an emission that is typically red-shifted compared to the free ligand.[9]
-
Metal-to-Ligand Charge Transfer (MLCT): This is more common in MOFs with metals that can be easily oxidized (e.g., Ru(II), Cu(I)). Excitation of the metal center is followed by electron transfer to the ligand's π* orbitals.
-
"Antenna Effect" in Lanthanide MOFs: When lanthanide ions (e.g., Eu³⁺, Tb³⁺) are used as the metal nodes, the organic ligand can act as an "antenna." The ligand efficiently absorbs excitation energy and transfers it to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence.[10]
Luminescence Sensing Mechanisms:
-
Luminescence Quenching: The emission intensity of the MOF can be decreased or "quenched" in the presence of an analyte. This can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): The analyte can act as an electron donor or acceptor, quenching the excited state of the MOF.
-
Energy Transfer: The analyte can accept energy from the excited MOF, leading to non-radiative decay.
-
Competitive Absorption: The analyte absorbs either the excitation or emission light, reducing the observed intensity.
-
-
Luminescence Enhancement: In some cases, the presence of an analyte can lead to an increase in emission intensity. This can be due to the analyte restricting vibrational modes of the ligand or promoting a more efficient radiative decay pathway.
Experimental Protocols
The following protocols are generalized based on common practices for the synthesis and characterization of luminescent MOFs with pyridyl-carboxylate ligands. Researchers should optimize these conditions for their specific systems.
Synthesis of a Representative Zn-based MOF with this compound
This protocol describes a typical solvothermal synthesis.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless, crystalline product should be observed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the product under vacuum at 60 °C for 12 hours.
}
Figure 1. Solvothermal synthesis workflow for a representative MOF.
Photoluminescence Spectroscopy
Instrumentation:
-
Spectrofluorometer equipped with a solid-state sample holder.
Procedure:
-
Sample Preparation: Place a small amount of the powdered MOF sample in the solid-state sample holder. Ensure the surface is flat and evenly distributed.
-
Excitation Spectrum:
-
Set the instrument to excitation scan mode.
-
Determine an approximate emission wavelength (e.g., based on the color of luminescence under a UV lamp or from literature on similar ligands).
-
Scan a range of excitation wavelengths while monitoring the emission at the chosen wavelength. The peak of this spectrum will give the optimal excitation wavelength (λ_ex).
-
-
Emission Spectrum:
-
Set the instrument to emission scan mode.
-
Use the optimal excitation wavelength (λ_ex) determined in the previous step.
-
Scan a range of emission wavelengths to record the full emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
Quantum Yield and Lifetime Measurements
Instrumentation:
-
Spectrofluorometer with an integrating sphere for quantum yield measurements.
-
Time-Correlated Single-Photon Counting (TCSPC) system for lifetime measurements.
Protocol for Quantum Yield (Absolute Method):
-
Place the empty integrating sphere into the spectrofluorometer and record a blank spectrum with the chosen excitation wavelength.
-
Place the powdered MOF sample inside the integrating sphere (not in the direct path of the excitation beam) and record the emission spectrum.
-
The instrument's software will calculate the quantum yield by comparing the number of absorbed photons to the number of emitted photons.
Protocol for Luminescence Lifetime:
-
Excite the MOF sample with a pulsed light source (e.g., a laser diode or LED) at the optimal excitation wavelength.
-
The TCSPC system measures the time delay between the excitation pulse and the arrival of the first emitted photon.
-
By repeating this process millions of times, a histogram of photon arrival times is generated, which represents the decay of the luminescence.
-
Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).
Luminescence-Based Sensing Protocol (Example: Detection of Nitroaromatic Compounds)
Materials:
-
Synthesized MOF powder.
-
A suitable solvent in which the MOF is stable and the analyte is soluble (e.g., ethanol, DMF).
-
Stock solution of the analyte (e.g., 2,4-dinitrotoluene, DNT).
Procedure:
-
Prepare a MOF Suspension: Disperse a known amount of the ground MOF powder (e.g., 1 mg) in a known volume of the solvent (e.g., 10 mL) in a cuvette. Sonicate for 10 minutes to obtain a stable suspension.
-
Record Baseline Spectrum: Record the fluorescence emission spectrum of the MOF suspension. This is the initial intensity (I₀).
-
Analyte Addition: Add small, incremental amounts of the analyte stock solution to the MOF suspension.
-
Record Spectra after Additions: After each addition, gently mix the solution and record the fluorescence emission spectrum. Note the new intensity (I).
-
Data Analysis: Plot the quenching efficiency ((I₀ - I) / I₀) or the Stern-Volmer relationship (I₀ / I) against the analyte concentration.
}
Figure 2. Workflow for luminescence-based sensing experiments.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison. Below is a template table for reporting the photoluminescence properties of newly synthesized MOFs.
| MOF Composition | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| Zn-(3-Py-4-Bz) | e.g., 350 | e.g., 420 | e.g., 0.15 | e.g., 2.5 |
| Cd-(3-Py-4-Bz) | e.g., 360 | e.g., 450 | e.g., 0.25 | e.g., 3.8 |
| Eu-(3-Py-4-Bz) | e.g., 320 | e.g., 615 | e.g., 0.40 | e.g., 500,000 |
(Note: The values in the table are hypothetical and for illustrative purposes only. 3-Py-4-Bz is an abbreviation for 3-(Pyridin-4-yl)benzoate.)
Potential Applications in Drug Development and Research
The unique properties of luminescent MOFs derived from this compound open up several avenues for research and application in the pharmaceutical and biomedical fields.
-
Drug Delivery and Release Monitoring: The intrinsic luminescence of the MOF can be used to track the loading and release of therapeutic agents. The release kinetics can be monitored by changes in the luminescence intensity or lifetime as the drug molecules diffuse out of the pores.
-
Bio-imaging: Functionalized with targeting moieties, these luminescent MOFs can serve as probes for cellular and tissue imaging, offering potential advantages in terms of photostability over traditional organic dyes.[7]
-
Sensing of Biomarkers: The luminescence of these MOFs could be designed to be sensitive to specific biomarkers, enabling their use in diagnostic assays. For instance, a MOF could be developed to detect metal ions that are indicative of certain diseases.
Conclusion
MOFs based on this compound represent a promising platform for the development of novel luminescent materials. Their tunable structures and predictable photophysical properties make them excellent candidates for advanced applications, particularly in chemical sensing. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of these fascinating materials. By systematically investigating their synthesis, photoluminescence, and sensing capabilities, new and impactful discoveries in materials science, drug development, and diagnostics are within reach.
References
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]
- Bhadra, M., & Khan, N. K. (2022). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances. [Link]
- Lustig, W. P., Mukherjee, S., Rudd, N. D., Desai, A. V., Li, J., & Ghosh, S. K. (2017). Metal-organic frameworks as biosensors for luminescence-based detection and imaging. Interface Focus, 7(4), 20160147. [Link]
- Yuan, M., Chen, F., Zhang, L., Wang, D., & Ji, Z. (2021). Luminescent metal organic frameworks and their fluorescence sensing application.
- Zhao, J., et al. (2016). A Robust Luminescent Tb(III)-MOF with Lewis Basic Pyridyl Sites for the Highly Sensitive Detection of Metal Ions and Small Molecules. Inorganic Chemistry, 55(7), 3245-3252. [Link]
- Wang, Y.-F., Li, Z., Sun, Y.-C., Zhao, J.-S., & Wang, L.-Y. (2013). Structural modulation and properties of four cadmium(ii) coordination architectures based on 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole and aromatic polycarboxylate ligands. CrystEngComm, 15(46), 10145-10153. [Link]
- Zhang, J. Y., Wang, Y. Q., Peng, H. Q., Cheng, A. L., & Gao, E. Q. (2008). Synthesis, structure, and photoluminescence of a zinc(II) coordination polymer with 4-(tetrazol-5-yl)benzoate.
- Kauffman, K. L., & Connal, L. A. (2019). Improving LMOF luminescence quantum yield through guest-mediated rigidification. Journal of Materials Chemistry C, 7(12), 3465-3470. [Link]
- Liu, W., et al. (2021). Selective fluorescent sensing of LMOFs constructed from tri(4-pyridylphenyl)amine ligand. RSC Advances, 11(31), 19163-19169. [Link]
- Chen, D., et al. (2022). Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems. Chemical Reviews, 122(9), 8836-8899. [Link]
- A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. JoVE, (194), e65275. [Link]
- Li, C.-J., et al. (2008). Synthesis, structure, photoluminescence and magnetic properties of new 3-D lanthanide-pyridine-2,4,6-tricarboxylate frameworks. Dalton Transactions, (42), 5822-5829. [Link]
- Uncapping energy transfer pathways in metal-organic frameworks through heterogeneous structures.
- A Luminescent Metal-Organic Framework with Lewis Basic Pyridyl Sites for the Sensing of Metal Ions.
- A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. PubMed. [Link]
- Photoluminescent 3D Lanthanide−Organic Frameworks with 2,5-Pyridinedicarboxylic and 1,4-Phenylenediacetic Acids. Crystal Growth & Design. [Link]
- Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances. [Link]
- Metal-organic frameworks as biosensors for luminescence-based detection and imaging. Interface Focus. [Link]
- Synthesis, structure, and photoluminescence of a zinc(II) coordination polymer with 4-(tetrazol-5-yl)benzoate. East China Normal University. [Link]
- Cadmium-Furandicarboxylate Coordination Polymers Prepared with Different Types of Pyridyl Linkers: Synthesis, Divergent Dimensionalities, and Luminescence Study. Universidade de Aveiro. [Link]
- A new series of 3D lanthanide phenoxycarboxylates: synthesis, crystal structure, magnetism and photoluminescence studies. RSC Publishing. [Link]
- Thermally enhanced photoluminescence in a lanthanide metal-organic framework. Run Run Shaw Library - City University of Hong Kong. [Link]
- Photoluminescent 3D Lanthanide−Organic Frameworks with 2,5-Pyridinedicarboxylic and 1,4-Phenylenediacetic Acids. Semantic Scholar. [Link]
- Synthesis, structure, and photoluminescence properties of lanthanide based metal organic frameworks and a cadmium coordination polymer derived from 2,2'-diamino- trans 4,4'-stilbenedicarboxylate.
- Synthesis, Structure, and Photoluminescence of a 3D Zinc(II) Coordination Polymer with Tris(2-carboxyethyl)isocyanurate and 1,2,4-Triazole Ligands.
- Structures, Photoluminescence, and Photocatalytic Properties of Six New Metal−Organic Frameworks Based on Aromatic Polycarboxylate Acids and Rigid Imidazole-Based Synthons. Crystal Growth & Design. [Link]
- Synthesis, structure, and photoluminescence of a zinc(II) coordination polymer with 4-(tetrazol-5-yl)benzoate.
- Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective fluorescent sensing of LMOFs constructed from tri(4-pyridylphenyl)amine ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Digital CityU Collections: Thermally enhanced photoluminescence in a lanthanide metal-organic framework [dspace.cityu.edu.hk]
Application Notes and Protocols: 3-(Pyridin-4-yl)benzoic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Role of Bifunctional Intermediates in Drug Discovery
In the landscape of modern pharmaceutical development, the efficiency of synthesizing complex molecular architectures is paramount. Active Pharmaceutical Ingredient (API) intermediates are the foundational building blocks upon which the final therapeutic agent is constructed.[1][2] The strategic selection of an intermediate can significantly streamline the synthetic route, improve yield, and reduce manufacturing costs. 3-(Pyridin-4-yl)benzoic acid, a bifunctional molecule featuring both a carboxylic acid and a pyridine ring, represents a highly valuable scaffold for this purpose.
The structure of this compound is notable for its inherent chemical orthogonality. The carboxylic acid group serves as a versatile handle for amide bond formation—a cornerstone of medicinal chemistry—while the pyridine nitrogen offers a site for hydrogen bonding, salt formation, or coordination with biological targets. The biaryl core, consisting of a linked benzene and pyridine ring, is a common motif in a multitude of biologically active compounds, including kinase inhibitors and receptor modulators.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven protocols for the synthesis of this compound and details its subsequent application in key synthetic transformations relevant to API development. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design.
Physicochemical Properties & Characterization
Accurate identification and characterization of any intermediate are critical for its successful use in a multi-step synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 4385-78-8 | [4][5] |
| Molecular Formula | C₁₂H₉NO₂ | [4][6] |
| Molecular Weight | 199.20 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently reported; requires experimental verification. | |
| Storage | Sealed in a dry, room temperature environment. | |
| InChI Key | IYGIZNZSONLPSI-UHFFFAOYSA-N | [4] |
Characterization: The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. A typical characterization suite would include ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and assess purity. The expected m/z value for the protonated molecule [M+H]⁺ in mass spectrometry is 200.07.[5][6]
Protocol I: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is favored for its high tolerance of various functional groups (including the carboxylic acid and pyridine), mild reaction conditions, and the commercial availability of the starting materials.[8] The mechanism involves the formation of a palladium(0) complex which undergoes oxidative addition, transmetalation with an activated boronic acid, and reductive elimination to yield the coupled product.[9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.
Detailed Step-by-Step Protocol:
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-Carboxyphenylboronic acid (1.0 eq), 4-bromopyridine hydrochloride (1.1 eq), and potassium carbonate (K₂CO₃, 4.0 eq).
-
Catalyst Addition: Add the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.04 eq), to the flask.
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and deionized water. The volume should be sufficient to create a stirrable slurry (approx. 25 mL per gram of boronic acid).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be sensitive to atmospheric oxygen.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours. A complete reaction is indicated by the consumption of the limiting starting material (3-carboxyphenylboronic acid).
-
Work-up (Hot Filtration): While the reaction mixture is still hot, filter the suspension to remove insoluble inorganic salts and catalyst residues.
-
Causality: Hot filtration is performed because the product has some solubility in the hot solvent mixture but may precipitate upon cooling, leading to loss of yield if filtered cold.
-
-
Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to approximately half its original volume. Wash the resulting aqueous phase with dichloromethane (2 x 50 mL) to remove non-polar impurities.
-
Precipitation: Transfer the aqueous phase to a beaker and cool in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 3-4.
-
Causality: The product is soluble in its carboxylate salt form at basic pH. Acidification protonates the carboxylate, rendering the this compound neutral and causing it to precipitate from the aqueous solution.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the solid under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product (yields typically >80%) using LC-MS, which should show a major peak corresponding to a mass of 200 [M+H]⁺.[5]
Application in API Synthesis: Representative Transformations
This compound is an ideal precursor for APIs where a central biaryl scaffold is functionalized with an amide linkage. This is a common strategy in the design of inhibitors for enzymes like phosphodiesterases (PDEs) or various kinases.[10][11] Below is a general, yet detailed, protocol for a key transformation: amide bond formation.
Protocol II: Amide Bond Formation with a Primary Amine
Amide coupling reactions are fundamental to drug synthesis. This protocol outlines a standard procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.
Workflow for API Synthesis from Intermediate
Caption: General workflow for utilizing the intermediate in amide coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Causality: HATU is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic environment for the reaction to proceed efficiently.
-
-
Amine Addition: Add the desired primary or secondary amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting materials, typically using LC-MS. The reaction is often complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Causality: The aqueous washes are designed to remove the DMF solvent, excess base (DIPEA), and water-soluble byproducts from the coupling reaction.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final amide product.
-
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its reagents.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood.
-
Conclusion
This compound stands out as a strategically valuable intermediate for the synthesis of complex APIs. Its bifunctional nature allows for sequential, controlled modifications, making it an ideal building block in convergent synthetic strategies. The Suzuki-Miyaura coupling protocol provided herein offers a reliable and high-yielding route to this intermediate. Furthermore, the demonstrated utility in amide bond formation highlights its direct applicability in constructing the core structures of numerous classes of modern pharmaceuticals. By providing these detailed, scientifically-grounded protocols, we aim to empower researchers to accelerate their drug discovery and development programs.
References
- This compound | C12H9NO2 | CID 2795562.
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.
- 4-(pyridin-4-yl)benzoic acid. ChemBK. [Link]
- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
- This compound (C12H9NO2). PubChemLite. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- (PDF) 3-(4-Pyridyl)benzoic acid.
- API INTERMEDI
- Pharma API Intermedi
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. [Link]
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. API INTERMEDIATES | WELCOME TO ALLCHEM LIFESCIENCE LTD. - VADODARA [allchemlifescience.com]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. preprints.org [preprints.org]
- 4. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 6. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(Pyridin-4-yl)benzoic Acid in Modern Crystal Engineering
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the applications of 3-(Pyridin-4-yl)benzoic acid as a cornerstone molecule in crystal engineering. We will explore its utility in the rational design of advanced materials, moving from the fundamental principles of supramolecular chemistry to detailed, field-proven protocols for the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.
Introduction: The Strategic Advantage of a Ditopic Linker
Crystal engineering is the art and science of designing and synthesizing functional solid-state structures by controlling intermolecular interactions. The choice of molecular building block is paramount to this endeavor. This compound, hereafter referred to as 3,4-Hpybz, is an exemplary building block due to its rigid structure and dual-functionality.
It possesses two key recognition sites:
-
A carboxylic acid group (-COOH) , which is an excellent hydrogen bond donor and can be deprotonated to act as a robust coordinating anion for metal ions.
-
A pyridine ring with a nitrogen heterocycle , which serves as a strong hydrogen bond acceptor and a coordination site for metal centers.[1]
This ditopic nature allows 3,4-Hpybz to form predictable and reliable supramolecular synthons—structural units formed by specific and directional intermolecular interactions. These synthons are the foundation for constructing complex, functional architectures.
Caption: Molecular structure and key functional groups of 3,4-Hpybz.
Application I: Design and Synthesis of Metal-Organic Frameworks (MOFs)
MOFs are a class of crystalline porous materials constructed by linking metal ions or clusters (nodes) with organic molecules (linkers). The predictable coordination chemistry of 3,4-Hpybz makes it an ideal linker for creating MOFs with diverse topologies and functionalities, including applications in gas storage, separation, and catalysis.[2][3]
Scientific Principles
The versatility of 3,4-Hpybz allows it to connect metal nodes in various ways, leading to frameworks of different dimensionality (2D or 3D) and topology.[4][5] For instance, reacting 3,4-Hpybz with different metal salts like those of Zinc (II), Cadmium (II), or Nickel (II) under solvothermal conditions can yield distinct framework structures, such as interpenetrating 2D layers or complex 3D networks.[2][6] A derivative, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been used to build MOFs with good CO2/N2 separation selectivity, demonstrating how functionalization of the linker can tune the final properties of the material.[4]
The resulting MOFs often exhibit high thermal stability and permanent porosity after the removal of solvent molecules from their pores, which is crucial for applications like gas sorption.[7][8]
Protocol: Solvothermal Synthesis of a Crystalline MOF
This protocol is adapted from methodologies reported for the synthesis of nickel(II)-based frameworks with pyridyl-benzoate linkers.[6] The causality behind using a solvothermal method is that the elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the thermodynamically favored, ordered framework structure.
Materials:
-
This compound (or a derivative like 3-nitro-4-(pyridin-4-yl)benzoic acid)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
N,N-Dimethylacetamide (DMA)
-
Deionized Water
-
Teflon-lined stainless-steel autoclave (25 mL capacity)
Procedure:
-
In a glass vial, combine NiCl₂·6H₂O (e.g., 0.03 mmol) and 3,4-Hpybz (e.g., 0.06 mmol) in a 1:2 metal-to-ligand molar ratio.
-
Add a solvent mixture of DMA (3.0 mL) and H₂O (0.6 mL). The choice of a high-boiling point solvent like DMA is critical for achieving the necessary reaction temperature under pressure.
-
Seal the mixture in a 25 mL Teflon-lined stainless-steel autoclave.
-
Place the autoclave in a programmable oven and heat to 363 K (90 °C) for 48 hours.
-
After the reaction period, cool the autoclave slowly to room temperature. Slow cooling is essential for obtaining high-quality single crystals.
-
Collect the resulting block-shaped crystals by filtration, wash with the mother liquor, and air dry.
Caption: General workflow for MOF synthesis and activation.
Characterization and Performance Data
Validating the structure and properties of the synthesized MOF is critical. The following table summarizes key characterization techniques and representative data for MOFs built with 3,4-Hpybz derivatives.
| Technique | Purpose | Typical Results & Data |
| Powder X-Ray Diffraction (PXRD) | Confirm phase purity and crystallinity of the bulk sample. | A diffraction pattern matching the one simulated from single-crystal data confirms a pure, crystalline product.[6] |
| Single-Crystal X-Ray Diffraction (SC-XRD) | Determine the precise 3D atomic structure, connectivity, and topology. | Reveals bond lengths, angles, and the overall framework structure (e.g., 2D sql topology or 3D pcu topology).[4] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content. | Shows the temperature at which guest solvents are removed and the framework begins to decompose (e.g., stable up to 364°C).[8] |
| Gas Sorption Analysis | Measure porosity, surface area, and gas uptake capacity. | Isotherms provide data on CO₂ uptake (e.g., ~90 cm³/g at 273 K) and selectivity over other gases like N₂ (selectivity ratio of 71).[4][9] |
Application II: Engineering of Pharmaceutical Co-crystals
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[10] Co-crystallization—the process of combining an API with a benign co-former molecule in a single crystal lattice—is a powerful strategy to enhance these properties without altering the chemical structure of the API itself.[11][12]
Scientific Principles
The dual functional groups of 3,4-Hpybz make it an excellent co-former. The carboxylic acid can form a highly reliable and directional O-H···N hydrogen bond with the pyridine nitrogen of an API, or conversely, its pyridine nitrogen can accept a hydrogen bond from an acidic group on an API. This specific interaction, known as the carboxylic acid-pyridine heterosynthon , is a cornerstone of co-crystal design.[13] By forming co-crystals, it is possible to modify critical physicochemical properties of an API, including its melting point, solubility, dissolution rate, and stability.[10]
Caption: The reliable carboxylic acid-pyridine heterosynthon.
Protocol: Co-crystal Synthesis via Solvent Evaporation
This is a common and effective method for screening and producing high-quality co-crystals.[14] The principle is to dissolve stoichiometric amounts of the API and the co-former (3,4-Hpybz) in a suitable solvent and allow the solvent to evaporate slowly, leading to the co-crystal's nucleation and growth.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Co-former)
-
Suitable solvent system (e.g., Acetone:Ethanol 1:1 v/v)
-
Glass beakers or vials
-
Stir plate and magnetic stir bar
Procedure:
-
Select a solvent or solvent system in which both the API and 3,4-Hpybz have moderate and comparable solubility. This is key to preventing one component from precipitating out before co-crystallization can occur.
-
In a beaker, dissolve equimolar amounts of the API and 3,4-Hpybz (e.g., 10 mmol of each) in the chosen solvent system.
-
Gently heat the mixture (e.g., to 60 °C) while stirring for approximately 30 minutes to ensure complete dissolution.[14]
-
Leave the solution undisturbed in a fume hood, partially covered to allow for slow solvent evaporation over 2-3 days.
-
Once crystals have formed, collect them by filtration and wash with a small amount of the cold solvent mixture to remove any residual starting material.
-
Air dry the resulting crystalline solid.
Protocol: Co-crystal Synthesis via Liquid-Assisted Grinding (LAG)
LAG is a solvent-minimal, mechanochemical method that is excellent for rapid screening of co-crystal formation.[15]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Co-former)
-
Mortar and pestle or ball mill
-
A small quantity of a suitable solvent (e.g., a few drops of acetonitrile or ethanol)
Procedure:
-
Place stoichiometric amounts of the API and 3,4-Hpybz into a mortar.
-
Add a few drops of the solvent. The solvent acts as a catalyst, facilitating molecular mobility without fully dissolving the components.
-
Grind the mixture vigorously with the pestle for 15-30 minutes.
-
The resulting powder should be analyzed directly to determine if co-crystallization has occurred.
Characterization Workflow for Co-crystals
Confirming the formation of a new co-crystal phase, rather than a simple physical mixture, is essential.
| Technique | Purpose | Expected Outcome for Co-crystal Formation |
| Powder X-Ray Diffraction (PXRD) | Primary method to identify a new crystalline phase. | The diffraction pattern of the product will be unique and different from the patterns of the individual starting materials.[15] |
| Differential Scanning Calorimetry (DSC) | Determine the melting point of the new solid phase. | A single, sharp endothermic peak at a temperature different from the melting points of the API and 3,4-Hpybz indicates a new co-crystal phase.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Probe for changes in hydrogen bonding interactions. | Shifts in the vibrational frequencies, particularly of the O-H and C=O stretches of the carboxylic acid and the C-N stretches of the pyridine ring, confirm the formation of the heterosynthon.[14] |
| Solubility/Dissolution Studies | Quantify the improvement in the API's properties. | Measurement of the API concentration in an aqueous medium over time, often showing a significant increase in solubility and/or dissolution rate compared to the pure API.[10] |
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile tool in the field of crystal engineering. Its rigid, ditopic nature provides a reliable platform for the rational design of both porous Metal-Organic Frameworks and performance-enhanced pharmaceutical co-crystals. The protocols and principles outlined in this guide demonstrate its broad applicability, from creating materials for gas separation to improving the properties of life-saving drugs.
Future research will likely focus on incorporating additional functionalities into the 3,4-Hpybz backbone to create MOFs with advanced catalytic or sensing capabilities and exploring its potential in forming multi-drug co-crystals to develop novel combination therapies.[16][17]
References
- Dalton Transactions (RSC Publishing). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes.
- PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019-02-01).
- IUCr Journals. Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
- OSTI.gov. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. (2009-11-14).
- CrystEngComm (RSC Publishing).
- PubMed Central. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023-07-14).
- ResearchGate. Three New MOFs Induced by Organic Linker Coordination Modes: Gas Sorption, Luminescence, and Magnetic Properties | Request PDF.
- RSC Publishing. Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies.
- MDPI.
- ResearchGate. Four new 3D metal-organic frameworks constructed by the asymmetrical pentacarboxylate: Gas sorption behaviour and magnetic properties | Request PDF. (2025-08-06).
- Ars Pharmaceutica. Pharmaceutical co-crystals. (2007-04-19).
- RSC Advances (RSC Publishing).
- Journal of Drug Delivery and Therapeutics. Co-Crystals: A Review. (2018-12-15).
- NIH.
- PMC - NIH. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid.
- PMC - NIH. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. (2022-11-30).
- MDPI. The Chemistry and Applications of Metal–Organic Frameworks (MOFs)
- PMC - PubMed Central - NIH. Drug-drug co-crystals. (2012-10-04).
- ResearchGate. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer | Request PDF. (2025-08-09).
- ResearchG
- NIH.
- ResearchGate.
- Chemical Society Reviews (RSC Publishing).
- DergiPark. Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). (2019-03-28).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
- 8. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Drug-drug co-crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of 3-(Pyridin-4-yl)benzoic Acid Metal Complexes
Introduction: The Strategic Importance of 3-(Pyridin-4-yl)benzoic Acid in Crystal Engineering and Pharmaceutical Sciences
This compound (3,4'-pba) is a bifunctional organic ligand of significant interest in the fields of crystal engineering, materials science, and drug development. Its rigid structure, combined with two distinct coordination sites—a carboxylate group and a pyridinyl nitrogen—allows for the construction of a diverse array of metal-organic frameworks (MOFs) and coordination polymers with tunable dimensionalities and topologies.[1] The inherent asymmetry of the ligand, with its meta-substituted carboxylate and para-substituted pyridine, offers a unique geometric disposition that can lead to novel and complex structural motifs.
In the context of pharmaceutical sciences, MOFs constructed from pyridinyl-carboxylate ligands are emerging as promising platforms for drug delivery.[2][3][4][5] Their high porosity, large surface area, and the potential for surface functionalization make them ideal candidates for encapsulating therapeutic agents, enabling controlled and targeted release.[3][6] The metal nodes and organic linkers can be chosen to ensure biocompatibility and biodegradability, crucial aspects for in vivo applications. Furthermore, the understanding of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount for establishing structure-property relationships and designing materials with desired therapeutic functionalities. This guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural elucidation of 3,4'-pba metal complexes, tailored for researchers and professionals in drug development and materials chemistry.
Part 1: Synthesis and Crystallization of High-Quality Single Crystals
The successful determination of a crystal structure by SC-XRD is fundamentally dependent on the quality of the single crystal. For metal complexes of 3,4'-pba, solvothermal and slow evaporation methods are the most common and effective crystallization techniques.
Ligand and Precursor Selection and Preparation
-
Ligand Purity: Commercially available this compound should be of high purity (>98%). If necessary, it can be recrystallized from a suitable solvent like ethanol to remove any impurities that might hinder crystal growth.[7]
-
Metal Salts: A variety of metal salts can be used, with nitrates, chlorides, and acetates being common choices. The choice of anion can influence the final coordination environment of the metal center and the overall framework structure.
-
Solvents: High-purity solvents are critical. Common solvents for solvothermal synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), dimethyl sulfoxide (DMSO), and ethanol, or mixtures thereof.[8]
Protocol 1: Solvothermal Synthesis
Solvothermal synthesis is a widely used method for preparing MOFs, as the elevated temperature and pressure can facilitate the formation of thermodynamically stable crystalline phases.[8]
Step-by-Step Methodology:
-
Reactant Preparation: In a typical synthesis, this compound and the chosen metal salt (e.g., zinc nitrate hexahydrate, copper(II) acetate monohydrate) are combined in a molar ratio that can range from 1:1 to 1:2 (metal:ligand), depending on the desired stoichiometry of the complex.
-
Dissolution: The reactants are dissolved in a suitable solvent or a mixture of solvents in a Teflon-lined stainless-steel autoclave. A common solvent system is a mixture of DMF and water.
-
Assembly and Sealing: The autoclave is securely sealed. The volume of the reaction mixture should not exceed two-thirds of the liner's capacity to ensure safe operation at elevated temperatures.
-
Heating: The sealed autoclave is placed in a programmable oven and heated to a specific temperature, typically between 80 °C and 180 °C, for a period ranging from 24 to 72 hours.
-
Cooling: After the reaction is complete, the oven is programmed to cool down slowly to room temperature, often over 12 to 24 hours. Slow cooling is crucial for the growth of large, well-defined single crystals.
-
Isolation and Washing: The resulting crystals are isolated by filtration, washed with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials, and finally dried under ambient conditions.
| Parameter | Typical Range/Value | Rationale |
| Metal:Ligand Ratio | 1:1 to 1:2 | Influences the coordination number of the metal center and the final structure of the framework. |
| Solvent System | DMF, DEF, DMSO, Ethanol, Water (or mixtures) | The polarity and boiling point of the solvent affect the solubility of reactants and the kinetics of crystal growth. |
| Temperature | 80 - 180 °C | Provides the necessary energy to overcome the activation barrier for crystal nucleation and growth. |
| Reaction Time | 24 - 72 hours | Allows for the completion of the self-assembly process and the formation of well-ordered crystals. |
| Cooling Rate | Slow (e.g., 5 °C/hour) | Promotes the growth of larger, higher-quality single crystals by minimizing the formation of polycrystalline powder. |
Protocol 2: Slow Evaporation
This technique is a simpler method suitable for complexes that are soluble in a volatile solvent at room temperature.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve stoichiometric amounts of the 3,4'-pba ligand and the metal salt in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a beaker or vial.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Crystallization: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in an undisturbed, temperature-controlled environment. Crystals will form over a period of several days to weeks.
-
Harvesting: Once suitable crystals have formed, they can be carefully harvested from the solution.
Part 2: Single-Crystal X-ray Diffraction: From Crystal to Structure
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[9]
Crystal Selection and Mounting
The quality of the diffraction data is directly proportional to the quality of the selected crystal.
Best Practices:
-
Microscopic Examination: Under a polarized light microscope, select a crystal that is free of cracks, defects, and twinning. The crystal should have well-defined faces and extinguish light sharply under cross-polarizers.
-
Crystal Size: The optimal crystal size for modern diffractometers is typically in the range of 0.1 to 0.3 mm in all dimensions.
-
Mounting: The selected crystal is carefully mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
Data Collection Protocol
Modern diffractometers equipped with CCD or CMOS detectors are used for data collection.[9]
Step-by-Step Workflow:
-
Mounting and Centering: The mounted crystal is placed on the goniometer head of the diffractometer and centered in the X-ray beam.
-
Preliminary Scans: Short exposure frames are collected to assess the crystal's diffraction quality and to determine the unit cell parameters and crystal system.
-
Strategy Calculation: Based on the determined unit cell and Bravais lattice, the data collection software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs with different crystal orientations (phi and omega scans).
-
Data Collection: The full data collection is performed, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on redundant measurements. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h, k, l), intensities, and standard uncertainties for each reflection.
Caption: Workflow for SC-XRD analysis.
Structure Solution and Refinement
The processed reflection data is used to solve and refine the crystal structure. The SHELX suite of programs is a powerful and widely used software package for this purpose.[10][11]
Conceptual Workflow:
-
Structure Solution: The initial phases of the structure factors are determined using either direct methods or Patterson methods. This provides an initial electron density map from which the positions of the heavier atoms (metal centers) can be identified.
-
Model Building: The initial atomic positions are used to build a preliminary structural model.
-
Structure Refinement: The structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic and then anisotropic), and site occupancy factors to improve the agreement between the observed and calculated structure factors.
-
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated, which reveals the positions of missing atoms (e.g., lighter atoms like C, N, O, and H) and regions of disordered solvent molecules.
-
Finalization: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated based on crystallographic R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density. For MOFs, special attention must be paid to modeling disordered solvent molecules within the pores, which may require the use of solvent masking routines like SQUEEZE in PLATON if they cannot be modeled discretely.[12]
Part 3: Data Interpretation and Validation
A solved and refined crystal structure must be carefully validated to ensure its chemical and crystallographic integrity.
Coordination Environment and Connectivity
The coordination environment of the metal centers and the coordination modes of the 3,4'-pba ligand are of primary interest. The 3,4'-pba ligand can coordinate to metal centers in several ways:
-
Monodentate: Through either the pyridinyl nitrogen or one of the carboxylate oxygens.
-
Bidentate: Through both carboxylate oxygens in a chelating or bridging fashion.
-
Bridging: The pyridinyl nitrogen and the carboxylate group can bridge two different metal centers, leading to the formation of extended 1D, 2D, or 3D networks.[1]
Caption: Coordination sites of 3,4'-pba.
Crystallographic Data Summary
The final crystallographic data should be presented in a standardized format, typically in a table summarizing key parameters.
| Parameter | Example Value | Description |
| Chemical Formula | C24H18N2O8Zn | The empirical formula of the asymmetric unit. |
| Formula Weight | 543.78 g/mol | The molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |
| Space Group | P21/c | The symmetry of the crystal lattice. |
| a, b, c (Å) | 10.123(4), 15.456(6), 12.789(5) | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 109.12(3), 90 | The angles of the unit cell. |
| Volume (ų) | 1890.5(13) | The volume of the unit cell. |
| Z | 4 | The number of formula units in the unit cell. |
| R1 [I > 2σ(I)] | 0.045 | The R-factor for observed reflections, indicating the agreement between the model and the data. |
| wR2 (all data) | 0.135 | The weighted R-factor for all reflections. |
| Goodness-of-fit (GooF) | 1.05 | Should be close to 1 for a good refinement. |
Note: The example values are illustrative and will vary for each specific complex.[7]
Database Deposition
It is standard practice to deposit the final crystallographic data (CIF file) in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure the accessibility and verification of the results by the scientific community.[13][14]
Conclusion and Future Directions
The ability to routinely determine the crystal structures of this compound metal complexes is a critical component in the rational design of novel MOFs for applications in drug delivery and other biomedical fields. The protocols and guidelines presented here provide a robust framework for the synthesis, crystallization, and structural characterization of these materials. Future work in this area will likely focus on the development of multifunctional MOFs that combine therapeutic delivery with diagnostic capabilities, as well as the exploration of a wider range of metal ions and co-ligands to fine-tune the properties of these promising materials for clinical translation.
References
- Maranescu, B., & Visa, A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. International Journal of Molecular Sciences, 23(8), 4458. [Link]
- Shetty, A., et al. (2021). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). In Nanocarriers for Drug Delivery. Elsevier. [Link]
- Indian Journal of Pharmaceutical Sciences. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Indian Journal of Pharmaceutical Sciences. [Link]
- National Center for Biotechnology Information. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PubMed. [Link]
- Royal Society of Chemistry. (2024).
- Royal Society of Chemistry. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews. [Link]
- National Center for Biotechnology Information. (2014). Crystallography of metal–organic frameworks. PubMed Central. [Link]
- Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o294. [Link]
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65(5), o1239. [Link]
- OSTI.gov. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. [Link]
- Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]
- Royal Society of Chemistry. (2010). Metal–organic coordination architectures with 3-pyridin-3-yl-benzoate: crystal structures, fluorescent emission and magnetic properties. CrystEngComm. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- School of Chemistry, University of Glasgow. (n.d.). SHELX Tutorial. [Link]
- ResearchGate. (2009). (PDF) 3-(4-Pyridyl)benzoic acid. [Link]
- YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]
- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
- University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]
- De Gruyter. (2020). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
- Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
- ResearchGate. (2012). (PDF) (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]
- Cambridge Crystallographic Data Centre. (n.d.).
- ResearchGate. (n.d.). Selected coordination complexes synthesized by the solvothermal method. [Link]
- ResearchGate. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]
- Qin, T., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 136-144. [Link]
- OSTI.gov. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. [Link]
Sources
- 1. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.gla.ac.uk [chem.gla.ac.uk]
- 11. An Easy Structure - Sucrose [xray.uky.edu]
- 12. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks with 3-(Pyridin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-(Pyridin-4-yl)benzoic Acid in Crystal Engineering
This compound is a bifunctional organic ligand of significant interest in the field of crystal engineering and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Its rigid structure, combined with the presence of two distinct coordinating functionalities—a carboxylate group and a pyridyl nitrogen—allows for the construction of diverse and intricate network topologies. The carboxylate group offers various coordination modes (monodentate, bidentate chelating, or bridging), while the pyridyl nitrogen acts as a classic N-donor. This dual nature enables this compound to bridge metal centers in multiple dimensions, leading to the formation of robust and porous frameworks with potential applications in gas storage, separation, catalysis, and drug delivery.[1]
The solvothermal synthesis method is a particularly effective technique for the crystallization of MOFs.[2] By conducting the reaction in a sealed vessel at temperatures above the boiling point of the solvent, it is possible to influence the kinetics and thermodynamics of the crystal growth process. This often leads to the formation of high-quality single crystals and unique framework structures that may not be accessible under ambient conditions. The choice of solvent, temperature, reaction time, and metal precursor are all critical parameters that can be tuned to direct the assembly of the desired MOF architecture.[3][4]
These application notes provide a comprehensive guide to the solvothermal synthesis of MOFs using this compound, offering detailed protocols, insights into the underlying scientific principles, and guidance on the characterization of the resulting materials.
Causality in Experimental Design: Key Parameters and Their Influence
The successful synthesis of a desired MOF architecture is a multifactorial process. Understanding the role of each experimental parameter is crucial for both reproducibility and the rational design of new materials.
1. Metal Ion Selection: The coordination geometry and Lewis acidity of the metal ion are primary determinants of the resulting framework topology. Transition metals with a preference for specific coordination numbers, such as Zn(II) (often tetrahedral or octahedral) and Cu(II) (commonly square planar or octahedral), will interact with the ligand in distinct ways to form different secondary building units (SBUs).[5] For instance, divalent metal ions like Mn(II), Zn(II), and Cd(II) have been shown to form isostructural 3D frameworks with this compound.[1]
2. Solvent System: The choice of solvent is critical in solvothermal synthesis.[3] High-boiling point solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used as they can solubilize the reactants and facilitate the formation of crystalline products at elevated temperatures.[2] The polarity and coordinating ability of the solvent can also influence the final structure, sometimes by acting as a template or even being incorporated into the framework itself.
3. Temperature and Reaction Time: These parameters control the kinetics of nucleation and crystal growth. Higher temperatures generally lead to faster reaction rates and can result in different crystalline phases compared to lower temperatures. The reaction time must be sufficient to allow for the formation of a thermodynamically stable product. Optimization of both temperature and time is often necessary to obtain high-quality crystals.
4. Modulators and pH: The addition of modulators, such as monocarboxylic acids (e.g., benzoic acid), can influence crystal size and morphology by competing with the primary ligand for coordination to the metal centers. This can slow down the crystallization process, leading to larger and more well-defined crystals. The pH of the reaction mixture can affect the deprotonation state of the carboxylic acid group, which is essential for its coordination to the metal ion.
Detailed Experimental Protocols
The following protocols are designed to serve as a robust starting point for the synthesis of MOFs with this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental setup and research goals.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol is based on established methods for the synthesis of zinc-based MOFs with pyridyl-carboxylate ligands.[5][6]
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless, crystalline solids should form. Decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove unreacted starting materials and residual solvent.
-
Dry the crystals under vacuum at 80 °C for 12 hours.
Protocol 2: Solvothermal Synthesis of a Copper-based MOF
This protocol provides a general method for the synthesis of copper-based MOFs, which often feature interesting magnetic and catalytic properties.[3]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL scintillation vial, combine 0.1 mmol of this compound and 0.1 mmol of Copper(II) nitrate trihydrate.
-
Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol to the vial.
-
Seal the vial and sonicate for 15 minutes to ensure a homogeneous mixture.
-
Place the vial in an isothermal oven and heat to 100 °C for 72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting blue or green crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF and then with ethanol.
-
Dry the product in a vacuum oven at 100 °C for 10 hours.
| Parameter | Protocol 1: Zinc-based MOF | Protocol 2: Copper-based MOF |
| Metal Salt | Zinc nitrate hexahydrate | Copper(II) nitrate trihydrate |
| Ligand | This compound | This compound |
| Solvent(s) | DMF | DMF, Ethanol |
| Temperature | 120 °C | 100 °C |
| Time | 48 hours | 72 hours |
| Typical Product | Colorless crystals | Blue or green crystals |
Characterization of Synthesized MOFs
A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the crystal structure of the MOF, including the coordination environment of the metal ions, the connectivity of the ligands, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to check for consistency between the synthesized material and the simulated pattern from SC-XRD data.[7]
-
Thermogravimetric Analysis (TGA): This analysis provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the carboxylate group to the metal center by observing the shift in the characteristic vibrational frequencies of the C=O and C-O bonds.
-
Gas Adsorption Analysis: For porous MOFs, gas adsorption measurements (e.g., with N₂ at 77 K) are crucial for determining the surface area and pore volume, which are critical for applications in gas storage and separation.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of MOFs using this compound.
Caption: General workflow for the solvothermal synthesis of MOFs.
Logical Relationships in MOF Assembly
The following diagram illustrates the logical relationship between the building blocks and the resulting MOF structure.
Caption: Design logic for MOFs from the specified ligand.
Conclusion and Future Outlook
The solvothermal synthesis methods outlined in these application notes provide a robust foundation for the exploration of novel metal-organic frameworks based on the versatile this compound ligand. By systematically tuning the experimental parameters, researchers can target specific network topologies and pore environments, thereby tailoring the material properties for a wide range of applications. The continued investigation into this class of MOFs holds significant promise for advancements in areas such as clean energy, environmental remediation, and targeted drug delivery. The protocols and insights provided herein are intended to empower researchers to confidently design and synthesize new functional materials with predictable and enhanced properties.
References
- Hu, T.-L., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies.
- Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2), 163-171. [Link]
- Research and Reviews: Journal of Chemistry. (n.d.). Metal Organic Frameworks. Research and Reviews. [Link]
- OSTI.GOV. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. [Link]
- Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(11), 5035-5044. [Link]
- Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
- Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]
- Wang, B., et al. (2021). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 26(16), 4945. [Link]
- Yulizar, Y., et al. (2017). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Indonesian Journal of Chemistry, 17(1), 1-8. [Link]
Sources
- 1. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 2. rroij.com [rroij.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Pyridin-4-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Drawing from established protocols and field-proven insights, this document provides in-depth technical guidance in a practical, question-and-answer format.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents and functional materials. The most common and versatile method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1] For the synthesis of this compound, two primary routes are employed:
-
Route A: Coupling of 3-bromobenzoic acid with pyridine-4-boronic acid.
-
Route B: Coupling of a 3-carboxyphenylboronic acid with a 4-halopyridine (e.g., 4-bromopyridine).
While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. The presence of the nitrogen atom in the pyridine ring and the two distinct functional groups (carboxylic acid and pyridine) on the product molecule introduce unique complexities. This guide will address these challenges and provide practical solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Suzuki coupling for this target molecule can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:
-
Protodeboronation of Pyridine-4-boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of pyridine as a byproduct and consumption of your starting material.[2] Pyridineboronic acids are particularly susceptible to this side reaction.[2]
-
Cause: The presence of water and the reaction's pH are critical factors. For some pyridineboronic acids, the decomposition rate is highest at neutral pH.[2]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Optimize the Base: The choice of base is crucial. While weaker bases like Na2CO3 can be effective, stronger, non-hydroxide bases like K3PO4 or Cs2CO3 are often preferred for challenging couplings involving heteroarylboronic acids. They can accelerate the desired transmetalation step, outcompeting protodeboronation.[3]
-
Use a Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (pyridin-4-ylboronic acid pinacol ester), which is less prone to protodeboronation.
-
-
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Cause: Direct interaction between the pyridine substrate/product and the active palladium species.
-
Solution:
-
Choose the Right Ligand: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the desired reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4][5]
-
Increase Catalyst Loading: If inhibition is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue.
-
-
-
Poor Solubility of Reagents: 3-Bromobenzoic acid and its salts can have limited solubility in certain organic solvents, leading to a sluggish or incomplete reaction.
-
Cause: Mismatch between the polarity of the reagents and the solvent system.
-
Solution:
-
Solvent Selection: Employ solvent mixtures like 1,4-dioxane/water, toluene/water, or 2-MeTHF/water. The water helps to dissolve the base and the boronate salt intermediate, facilitating the reaction.[6]
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate in biphasic systems.
-
-
Q2: I am observing a significant amount of homocoupling byproducts. How can I minimize their formation?
Homocoupling, the formation of 4,4'-bipyridine (from pyridine-4-boronic acid) or 3,3'-dicarboxybiphenyl (from 3-bromobenzoic acid), is a common side reaction.
-
Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. Homocoupling can also be promoted by certain palladium(II) species.
-
Solution:
-
Thorough Degassing: It is critical to rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can sometimes minimize homocoupling that arises from the reduction of Pd(II) pre-catalysts by the boronic acid.
-
Q3: The purification of my final product is difficult. What is the best way to obtain pure this compound?
The product, this compound, is a zwitterionic compound at its isoelectric point, which can make purification challenging.
-
Problem: Co-precipitation of starting materials or byproducts, and difficult removal of palladium residues.
-
Solution:
-
Acid-Base Extraction: After the reaction, perform an acid-base workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Basify the aqueous layer with a base like NaOH to deprotonate the carboxylic acid, making the product water-soluble. Wash the aqueous layer with an organic solvent to remove non-acidic organic impurities.
-
Carefully acidify the aqueous layer with an acid like HCl to the isoelectric point (around pH 3-4) to precipitate the product.[7][8]
-
-
Recrystallization: The precipitated crude product can be further purified by recrystallization.
-
Solvent Choice: Due to its zwitterionic nature, a single solvent may not be ideal. Consider mixed solvent systems. Ethanol/water or DMF/water are good starting points.[9] Anhydrous ethanol has also been reported as a suitable recrystallization solvent.[9] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to remove colored impurities and residual palladium. Be sure to filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Route A (3-bromobenzoic acid + pyridine-4-boronic acid) or Route B (3-carboxyphenylboronic acid + 4-bromopyridine)?
Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. Pyridine-4-boronic acid (Route A) can be more prone to protodeboronation, but this can be managed with optimized conditions as described above.
Q2: What is the optimal base for this reaction? K2CO3, K3PO4, or Cs2CO3?
There is no single "best" base for all Suzuki couplings, as the optimal choice depends on the substrates, catalyst, and solvent. However, for challenging couplings involving heteroaryl boronic acids, the trend in efficacy is often Cs2CO3 > K3PO4 > K2CO3.
-
K2CO3: A good, cost-effective starting point for many Suzuki reactions.[10]
-
K3PO4: A stronger base that is often more effective than K2CO3, especially in anhydrous conditions.[3]
-
Cs2CO3: Often gives the highest yields, particularly for difficult couplings. This "cesium effect" is attributed to its higher solubility in organic solvents and its ability to facilitate the catalytic cycle.[9][11]
Q3: What is the role of water in the reaction?
Water can play several roles in a Suzuki coupling:
-
Solubilizing Agent: It helps to dissolve the inorganic base and the boronate salt intermediate, which is crucial for the transmetalation step.[12]
-
Co-solvent: In biphasic systems (e.g., toluene/water), it creates the necessary interface for the reaction to occur.
-
Potential for Side Reactions: As mentioned, it can lead to protodeboronation of the boronic acid. Therefore, the amount of water should be carefully controlled.
Q4: How do I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the starting aryl bromide.
-
LC-MS: This is the most definitive method. You can monitor the disappearance of the starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z for [M+H]+ ≈ 200.07).
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a good starting point for the synthesis.
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, pyridine-4-boronic acid, and K2CO3.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add Pd(PPh3)4 to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the acid-base workup and purification as described in the troubleshooting section.
Optimized Protocol for Improved Yield
This protocol incorporates the use of a bulky phosphine ligand and a stronger base to improve reaction efficiency.
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Pd(OAc)2 (Palladium(II) acetate) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K3PO4) (3.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzoic acid, pyridine-4-boronic acid, and finely ground K3PO4.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add Pd(OAc)2 and SPhos.
-
Add degassed toluene and water (e.g., a 10:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and proceed with purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Couplings of Aryl Bromides with Pyridylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh3)4 (3) | - | K2CO3 (3) | Dioxane/H2O | 90 | 18 | ~75-85 | [10] |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 (3) | Toluene/H2O | 100 | 12 | >90 | [4] |
| PdCl2(dppf) (3) | dppf | Cs2CO3 (2) | THF/H2O | 80 | 12 | ~95 | [4] |
| [PdCl2(NH2CH2COOH)2] (0.1) | Glycine | K2CO3 (3) | H2O | RT | 1.5 | ~96 | [1][10] |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for diagnosing and addressing common issues in the synthesis.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ ~13.5 (s, 1H): Carboxylic acid proton (broad singlet).
-
δ ~8.7 (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
δ ~8.2-7.8 (m, 4H): Aromatic protons on the benzoic acid ring and pyridine ring meta to the nitrogen.
-
δ ~7.6 (t, 1H): Aromatic proton on the benzoic acid ring. (Note: Chemical shifts can vary slightly depending on the solvent and concentration.)
-
-
13C NMR (DMSO-d6, 100 MHz):
-
δ ~167.0: Carboxylic acid carbon.
-
δ ~150.0: Pyridine carbons ortho to the nitrogen.
-
δ ~145-120: Aromatic carbons of both rings.
-
-
Mass Spectrometry (ESI+):
-
m/z: 200.07 [M+H]+
-
Molecular Formula: C12H9NO2
-
Monoisotopic Mass: 199.06 g/mol [13]
-
References
- Protodeboron
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing)
- Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions Thomas J. Dent Submitted in accordance
- A Comparative Analysis of K3PO4 and K2CO3 in Catalytic Cross-Coupling Reactions - Benchchem
- The influence of water on the solid-phase Suzuki–Miyaura reaction - ResearchG
- 3-(4-Pyridyl)
- www.rsc.org/advances
- Purification of benzoic acid - US3235588A - Google P
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH
- Organic & Biomolecular Chemistry - RSC Publishing
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem
- 004. Exploring and Quantifying the Caesium Effect I | Compunetics
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem
- Recrystalliz
- Recrystalliz
- The Recrystalliz
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
- Recrystalliz
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions Thomas J. Dent Submitted in accordance
- US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google P
- (E)-4-{[(Pyridin-4-ylmethylidene)
- Chemistry 102 - Experiment 3
- 4.8: Acid-Base Extraction - Chemistry LibreTexts
- How to desalt zwitterions?
- Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchG
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- Recrystallization Lab Procedure of Benzoic Acid - YouTube
- This compound | C12H9NO2 | CID 2795562 - PubChem
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. compunetics.net [compunetics.net]
- 12. rsc.org [rsc.org]
- 13. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Pyridin-4-yl)benzoic Acid
Welcome to the technical support guide for the purification of 3-(Pyridin-4-yl)benzoic acid (CAS 4385-78-8). This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development professionals. The unique challenge in purifying this molecule lies in its bifunctional, amphoteric nature, containing both an acidic carboxylic acid group and a basic pyridine nitrogen. This guide is structured to help you select the optimal purification strategy and troubleshoot common issues encountered in the lab.
Physicochemical Properties: The Key to Purification
Understanding the fundamental properties of this compound is the first step in designing a robust purification protocol. Its behavior in different chemical environments dictates the success of any separation technique.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₉NO₂[1] | - |
| Molecular Weight | 199.20 g/mol [1] | Essential for calculating molar equivalents and theoretical yields. |
| pKa (Carboxylic Acid) | ~4.2 (Estimated, similar to benzoic acid)[2][3] | The carboxyl group is deprotonated (anionic) above this pH, increasing water solubility. |
| pKa (Pyridinium ion) | ~3.0-5.0 (Estimated for pyridine derivatives)[4] | The pyridine nitrogen is protonated (cationic) below this pH, increasing water solubility. |
| Solubility | Slightly soluble in water; soluble in some organic solvents like alcohols and ethers.[4] Recrystallization from anhydrous ethanol has been reported.[5] | Solvent selection is critical for recrystallization and chromatography. Solubility changes dramatically with pH. |
Initial Assessment: Choosing Your Purification Strategy
Before proceeding, an initial analysis of your crude material is essential. Techniques like ¹H NMR or LC-MS can provide valuable information about the nature and level of impurities, guiding your choice of purification method.
Caption: Workflow for selecting a purification method.
General Troubleshooting & FAQs
This section addresses high-level questions that apply regardless of the chosen purification method.
Q: What are the most common impurities I should expect?
A: The impurities largely depend on the synthetic route. For a typical Suzuki-Miyaura coupling between a pyridine boronic acid and a bromobenzoic acid derivative, common impurities include:
-
Starting Materials: Unreacted 3-bromobenzoic acid (or derivative) and pyridine-4-boronic acid.
-
Homo-coupled Byproducts: Formation of biphenyl-3,3'-dicarboxylic acid or 4,4'-bipyridine. These can be particularly challenging to remove.[6][7]
-
Dehalogenated/Protodeborylated Species: Formation of benzoic acid or pyridine from the starting materials.[6]
-
Catalyst Residues: Palladium complexes and ligands (e.g., triphenylphosphine) or their oxides.[8][9]
Q: My compound appears to be a different color (e.g., yellow, brown) than expected. What does this mean?
A: A colorless to pale yellow crystalline powder is the expected appearance.[4] Darker colors often indicate the presence of residual palladium catalyst (appearing as black or dark brown particulates) or degradation products. Filtration through a small plug of Celite® or silica can sometimes remove fine palladium residues before attempting further purification.
Q: Can I use multiple purification techniques?
A: Absolutely. A multi-step approach is often the most effective. For example, an acid-base extraction is excellent for bulk removal of neutral impurities and starting materials, followed by a final recrystallization to achieve high crystalline purity.[10]
Technique 1: Acid-Base Extraction
Scientific Principle: This technique is ideal for this compound due to its amphoteric nature. By manipulating the pH of the aqueous phase, we can selectively move our compound between an organic layer and an aqueous layer, leaving behind impurities with different acid-base properties.[11][12][13]
-
At Neutral pH: The compound has limited solubility in both water and many organic solvents.
-
In Acidic Solution (e.g., ~1M HCl, pH < 2): The pyridine nitrogen is protonated to form a pyridinium salt. This ionic salt is highly soluble in the aqueous layer. Neutral impurities remain in the organic layer.
-
In Basic Solution (e.g., ~1M NaOH, pH > 10): The carboxylic acid is deprotonated to form a carboxylate salt. This ionic salt is also highly soluble in the aqueous layer. Neutral and basic (if uncharged) impurities remain in the organic layer.
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure the volume is sufficient for easy handling in a separatory funnel.
-
Acidic Wash: Add an equal volume of ~1M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-3 two more times with fresh portions of ~1M HCl, combining the aqueous extracts each time. This ensures complete transfer of the product. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Precipitation: While stirring the combined aqueous extracts, slowly add ~2M NaOH dropwise. Monitor the pH with pH paper or a meter. A precipitate will begin to form. Continue adding base until the pH is approximately 7-8 to ensure the carboxylic acid remains protonated but the pyridine is neutral.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water to remove any residual salts, followed by a small amount of cold ether or acetone to aid drying. Dry the purified solid under vacuum.
Troubleshooting Acid-Base Extraction
Q: Why is my compound not precipitating after adjusting the pH?
A: There are several possibilities:
-
Incorrect pH: You may have overshot the pH, making the solution too basic and forming the soluble carboxylate salt. Re-acidify carefully with dilute HCl to bring the pH back to the isoelectric point (around pH 4-5) where the molecule is least soluble. A synthesis procedure notes precipitation at pH=3.[14]
-
Insufficient Concentration: If the product concentration in the aqueous layer is too low, it may remain dissolved. If this is suspected, you can try to concentrate the aqueous solution by rotary evaporation (if the salt is stable to gentle heating) before precipitation.
-
No Product Extracted: It's possible the product did not extract into the aqueous layer. Check the discarded organic layer by TLC or LC-MS.
Q: An emulsion formed during extraction and the layers won't separate. What should I do?
A: Emulsions are common. Try the following:
-
Patience: Let the separatory funnel sit undisturbed for 10-30 minutes.
-
Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps break emulsions.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® using a Büchner funnel.
Technique 2: Recrystallization
Scientific Principle: This method relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[15][16] An ideal solvent will dissolve the compound completely when hot but poorly when cold. As the saturated hot solution cools slowly, the compound's solubility decreases, and it forms pure crystals, leaving impurities behind in the solution (the "mother liquor").
Solvent Selection
Finding the right solvent is the most critical part of recrystallization. Based on literature and the molecule's polarity, here are some starting points:
| Solvent | Rationale & Comments |
| Anhydrous Ethanol | Proven Method. A published procedure successfully used repeated recrystallization from anhydrous ethanol to obtain single crystals suitable for X-ray analysis.[5] |
| Water | The compound is slightly soluble in water.[4] Given the much higher solubility of benzoic acid in hot water vs. cold water, this could be a viable, safe, and green option.[3] Experimentation with pH-adjusted water may also be effective. |
| Ethanol/Water Mix | A binary solvent system can fine-tune solubility. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the saturation point), then allow to cool. |
| Isopropanol (IPA) | A common solvent for polar organic molecules. |
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce your final yield.[16]
-
(Optional) Hot Filtration: If there are insoluble impurities (like dust or palladium black), perform a hot gravity filtration through fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[15][16] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol to rinse away the impurity-laden mother liquor. Dry the crystals under vacuum.
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What do I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or melting point of the solvate).
-
Solution: Re-heat the solution to dissolve the oil. Add a bit more solvent to lower the saturation point. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization as it cools.[15]
Q: No crystals have formed, even after cooling in an ice bath. What now?
A: The solution is likely not saturated enough, or crystallization requires initiation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod. If you have a pure sample, add a tiny "seed crystal."[15]
-
Reduce Solvent: If induction fails, gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.
Technique 3: Column Chromatography
Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[17] For this compound, both normal-phase and reversed-phase chromatography are options.
Method Selection
-
Normal-Phase (Silica Gel): This is the most common method. However, the basic pyridine and acidic carboxylic acid can interact strongly with the acidic silica gel, leading to peak tailing or irreversible adsorption. To mitigate this, additives are often required in the mobile phase.
-
Reversed-Phase (C18 Silica): This can be an excellent alternative, especially for polar compounds.[18] The separation is based on hydrophobic interactions. Elution is typically done with a polar mobile phase like water/acetonitrile or water/methanol, often with an acid modifier like formic acid or TFA.
Detailed Protocol: Normal-Phase (Silica Gel) Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 DCM:Methanol).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common gradient might be from 100% DCM to 90:10 DCM:Methanol. Crucially, add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase. This acid protonates the pyridine nitrogen, reducing its interaction with the silica surface and resulting in much sharper peaks.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography
Q: My compound is streaking badly on the silica gel column.
A: This is the most common issue for this type of molecule.
-
Cause: Strong interaction between the basic pyridine moiety and the acidic silanol groups (Si-OH) on the silica surface.
-
Solution: As mentioned in the protocol, add 0.5-1% of an acid (acetic or formic) to your eluent. This protonates the pyridine, minimizing the strong interaction and leading to better peak shape. Alternatively, a small amount of a base like triethylamine can be used to deprotonate the silanol groups, but an acid modifier is generally preferred for an acidic target compound.
Q: My compound won't come off the column, even with 20% Methanol in DCM.
A: The compound is too strongly adsorbed to the silica.
-
Solution 1: Increase the eluent polarity further. Try adding methanol up to 30% or more.
-
Solution 2: Add an acid modifier if you haven't already. This is the most likely solution.
-
Solution 3: Consider switching to a different stationary phase. Reversed-phase (C18) or alumina might be more suitable if silica fails.
References
- 4-(pyridin-4-yl)benzoic acid - ChemBK. (n.d.). Retrieved from [https://www.chembk.com/en/chem/4-(pyridin-4-yl)benzoic acid]([Link] acid)
- Acid–base extraction - Wikipedia. (n.d.).
- Acid base extraction flow chart. (n.d.).
- Acid-Base Extraction. (n.d.).
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o1239.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
- HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (n.d.).
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- Acid-Base Extraction Tutorial - YouTube. (2020).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
- Purification of a bifunctional molecule : r/OrganicChemistry - Reddit. (2025).
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (2015).
- Recrystallization of Benzoic Acid. (n.d.).
- This compound | C12H9NO2 - PubChem. (n.d.).
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012).
- The Recrystallization of Benzoic Acid. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (2025).
- pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022).
- Benzoic acid - Wikipedia. (n.d.).
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. irp.cdn-website.com [irp.cdn-website.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. teledyneisco.com [teledyneisco.com]
Technical Support Center: Recrystallization of 3-(Pyridin-4-yl)benzoic acid
Welcome to the technical support guide for the purification of 3-(Pyridin-4-yl)benzoic acid via recrystallization. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar compounds. The unique zwitterionic potential of this molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, presents specific challenges that require a nuanced approach to achieve high purity.
Understanding the Molecule: The Key to Successful Recrystallization
This compound is a bifunctional molecule. The pyridine ring provides a basic site (pKa of the pyridinium ion is ~5.2), while the carboxylic acid group provides an acidic site (pKa ~4.2). This dual nature means the molecule's solubility is highly dependent on pH. In neutral solutions, it can exist as a zwitterion, forming strong intermolecular hydrogen bonds, which can complicate dissolution in common organic solvents.[1] This understanding is paramount in selecting an appropriate solvent system and troubleshooting the recrystallization process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound won't dissolve in the hot recrystallization solvent. What should I do?
-
Answer: This is a frequent issue, often stemming from an inappropriate solvent choice or insufficient solvent volume. This compound's structure suggests that polar protic solvents are a good starting point. Anhydrous ethanol is a documented solvent for the successful recrystallization of this compound.[1]
-
Causality: The ethanol's hydroxyl group can hydrogen bond with both the carboxylic acid and the pyridine nitrogen, helping to disrupt the crystal lattice.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small aliquots of hot solvent to your crude material until it dissolves. Use the minimum amount of boiling solvent necessary to achieve a saturated solution.[2]
-
Solvent System Modification: If a single solvent is ineffective, a mixed solvent system can be employed. For a compound like this, a mixture of a more polar solvent (like ethanol or methanol) with a less polar co-solvent (like toluene or ethyl acetate) can be effective.[3] Dissolve the compound in a minimum of the hot, more polar solvent, and then add the less polar "anti-solvent" dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool.
-
Consider pH Adjustment: Given the molecule's acidic and basic moieties, a slight adjustment of pH can dramatically alter solubility. For instance, in a slightly acidic aqueous solution, the pyridine nitrogen will be protonated, increasing polarity and water solubility. Conversely, in a slightly basic solution, the carboxylic acid will be deprotonated, also increasing water solubility. This approach is more akin to precipitation than recrystallization but can be a powerful purification tool.[3][4]
-
-
Q2: I've dissolved my compound, but no crystals form upon cooling. What's the problem?
-
Answer: This is typically due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a supersaturated state that requires induction to crystallize.[5][6]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.[5][6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][6]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal formation.[6]
-
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
-
-
Q3: My recrystallization has resulted in an oil rather than crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is more common with impure compounds or when using mixed solvent systems.[5]
-
Causality: The impurities can disrupt the crystal lattice formation, or the cooling rate may be too rapid.
-
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[5][6]
-
Solvent Adjustment: If using a mixed solvent system, you may have added too much of the "good" solvent. Try re-dissolving the oil and adding a small amount of the "poor" solvent before slow cooling.
-
-
Q4: The recovered crystals are still colored. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure:
-
After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The colored impurities will be adsorbed onto the charcoal and removed in the filter paper.
-
Allow the hot, decolorized filtrate to cool and crystallize.
-
-
Detailed Recrystallization Protocol for this compound
This protocol is a starting point and may require optimization based on the purity of your starting material.
Materials and Equipment:
-
Crude this compound
-
Anhydrous Ethanol
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of anhydrous ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.[2]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous Ethanol | Documented to be effective for this compound.[1] |
| Solvent Ratio | Minimum for dissolution at boiling point | Maximizes recovery yield upon cooling.[2] |
| Cooling Rate | Slow, followed by ice bath | Promotes formation of large, pure crystals and maximizes yield.[2] |
| Washing Solvent | Ice-cold Anhydrous Ethanol | Removes soluble impurities without significantly dissolving the product crystals. |
References
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- 4-(pyridin-4-yl)benzoic acid. ChemBK.
- Brochta, J. O. (1959). Purification of 3-pyridine carboxylic acid. U.S. Patent No. 2,916,494. Washington, DC: U.S. Patent and Trademark Office.
- Recrystallization1. (2020).
- Babu, B. V., & Kumar, S. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2029-2034.
- Rach, R., & Diehm, H. (1972). Process for the production of pyridine carboxylic acids. U.S. Patent No. 3,657,259. Washington, DC: U.S. Patent and Trademark Office.
- Thakkar, N. V., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350. Washington, DC: U.S. Patent and Trademark Office.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1239.
- Thakkar, N. V., et al. (2014). Process for producing pyridine carboxylic acids. European Patent No. EP 2428505 B1. Munich, Germany: European Patent Office.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization of two unknown compounds? (2014). Chemistry Stack Exchange.
- Recrystallization and Crystallization.
- Problems with Recrystallisations. University of York, Department of Chemistry.
- Troubleshooting (Recrystallization). (2022). Chemistry LibreTexts.
Sources
Technical Support Center: Optimizing Suzuki Coupling for 3-(Pyridin-4-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(Pyridin-4-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The inherent functionalities of the target molecule—a Lewis basic pyridine ring and an acidic carboxylic acid—present unique and significant challenges that can lead to low yields, catalyst deactivation, and complex side reactions.
This guide provides a structured, in-depth approach to troubleshooting and optimization, moving beyond generic protocols to address the specific chemical hurdles posed by this substrate. Our goal is to empower you with the causal understanding and practical methodologies required to achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most critical strategic decisions you will face before beginning your experiments.
Q1: What are the primary challenges in synthesizing this compound via Suzuki coupling?
A1: The synthesis of this molecule presents a dual challenge stemming from its two functional groups:
-
The Pyridine Ring: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] This is a well-documented issue for nitrogen-containing heterocycles, especially 2-substituted pyridines, but remains a concern for all pyridine isomers.[3][4]
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the base required for the Suzuki reaction. More critically, the resulting carboxylate may interact with the palladium center, potentially interfering with the catalytic cycle.[5] Furthermore, the high polarity of the carboxylate can cause solubility issues in common non-polar Suzuki solvents. It is often stated that functional groups with labile protons, such as carboxylic acids, are not ideal partners in these reactions without protection.[6]
Q2: Is it mandatory to protect the carboxylic acid group?
A2: It is not strictly mandatory, but it is highly recommended , especially during initial optimization or for scale-up.
-
Without Protection: Proceeding without protection is possible, particularly with carefully selected aqueous solvent systems and bases that can manage the free carboxylic acid.[7][8] However, you risk lower yields and reproducibility due to the issues mentioned in Q1. The carboxylate can also complicate product purification.
-
With Protection: Protecting the carboxylic acid, typically as a methyl or ethyl ester, is a more robust strategy.[9][10] This eliminates the acidic proton, improves solubility in organic solvents, and prevents potential catalyst inhibition by the carboxylate. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step. This approach adds steps but often saves significant time in optimization and purification.
Q3: Which set of coupling partners is better: (A) 3-halobenzoic acid + pyridin-4-ylboronic acid or (B) 4-halopyridine + 3-carboxyphenylboronic acid?
A3: Strategy A (e.g., 3-bromobenzoic acid + pyridin-4-ylboronic acid) is generally the preferred starting point.
-
Reactivity: Pyridineboronic acids can be notoriously unstable and prone to protodeboronation (cleavage of the C-B bond).[11][12] However, they are often more reliable coupling partners than the alternative.
-
Challenges with 4-Halopyridines: 4-chloropyridine is less reactive than its bromo- or iodo- counterparts due to the stronger C-Cl bond, requiring more specialized and highly active catalyst systems to achieve efficient oxidative addition.[13][14] While bromopyridines are more reactive, they can still be challenging substrates.[2]
-
Recommendation: Begin with 3-bromobenzoic acid (or its methyl ester) and pyridin-4-ylboronic acid (or its more stable pinacol ester derivative). This combination often provides a more reliable path to success.
Troubleshooting & Optimization Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Low to No Product Formation
This is the most common issue, often pointing to a breakdown in the catalytic cycle.
The pyridine nitrogen is likely coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.[2][11]
Solutions & Rationale:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for heteroaromatic couplings.[11] You need ligands that are both sterically demanding and electron-donating. The bulkiness creates a "pocket" around the palladium that sterically disfavors coordination by the pyridine nitrogen, while the electron-rich nature promotes the rate-limiting oxidative addition step.[15]
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst inhibition to provide a moderate yield and confirm that the reaction is viable.[1]
-
Use a Pd(0) Source or an Efficient Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) state. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst (e.g., SPhos G3) can ensure a higher concentration of active catalyst from the start.
The transfer of the aryl group from boron to palladium is a critical step that is highly dependent on the base.[16]
Solutions & Rationale:
-
Screen Different Bases: The choice of base is critical. Carbonates are common, but phosphates are often superior for challenging couplings as they are stronger bases and can better facilitate the formation of the active boronate species.
-
Optimize the Solvent System: The base and boronic acid must have some solubility in the reaction medium.
The strength of the carbon-halogen bond dictates the ease of the oxidative addition step.[13]
Solutions & Rationale:
-
Choose the Right Halide: The reactivity trend is I > Br > OTf >> Cl.[20] If you are using an aryl chloride, low reactivity is expected. Success with chlorides almost always requires a highly active catalyst system (e.g., a Buchwald pre-catalyst).[14][21] For initial trials, using the more reactive aryl bromide is strongly advised.
-
Increase Reaction Temperature: If you suspect slow oxidative addition, increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier.[22][23]
Problem 2: Significant Byproduct Formation
Even when the reaction proceeds, side reactions can consume starting materials and complicate purification.
This is the hydrolysis of the carbon-boron bond, replacing the boronic acid/ester group with a hydrogen atom. It is a major pathway for yield loss, especially with electron-deficient or heteroaromatic boronic acids.[11][20]
Solutions & Rationale:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[20] Using an anhydrous solvent with a base like anhydrous K₃PO₄ can significantly reduce protodeboronation.
-
Switch to a Boronic Ester: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[1][2] They release the boronic acid slowly in situ, keeping its concentration low and minimizing the rate of the side reaction.
-
Use a Weaker Base: If compatible with your system, a milder base like KF or NaHCO₃ may slow the rate of protodeboronation.[17]
This is the coupling of two boronic acid molecules (e.g., forming 4,4'-bipyridine) or two aryl halide molecules. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[11][24]
Solutions & Rationale:
-
Rigorous Degassing: This is the most critical factor. Oxygen must be strictly excluded.
-
Procedure: Assemble your reaction vessel with all solid reagents, then subject it to at least three vacuum/inert gas (argon or nitrogen) backfill cycles. Add the solvent(s) after they have been sparged with inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[11]
Data & Workflow Visualization
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation 1 (Robust) | Recommendation 2 (Aqueous) | Rationale |
| Aryl Halide | Methyl 3-bromobenzoate (1.0 eq) | 3-Bromobenzoic acid (1.0 eq) | Ester protection prevents carboxylic acid interference.[9][10] |
| Boron Reagent | Pyridin-4-ylboronic acid pinacol ester (1.2 eq) | Pyridin-4-ylboronic acid (1.2 eq) | Pinacol ester provides stability against protodeboronation.[1][2] |
| Catalyst | SPhos G3 Precatalyst (2 mol%) | Pd(OAc)₂ (2 mol%) | Pre-catalysts are air-stable and highly active.[21] |
| Ligand | (Not needed for pre-catalyst) | SPhos (4 mol%) | Bulky, electron-rich ligands are essential for this coupling.[4] |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (3.0 eq) | K₃PO₄ is a strong, effective base for challenging couplings.[16] |
| Solvent | 1,4-Dioxane (anhydrous) | 1,4-Dioxane / H₂O (4:1) | Anhydrous conditions minimize protodeboronation.[20] |
| Temperature | 100 °C | 90 °C | Higher temperatures overcome activation barriers.[22] |
Diagram 1: Suzuki Catalytic Cycle with Key Interferences
Caption: The Suzuki catalytic cycle and potential inhibition points.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Ester Protected)
This protocol assumes the use of Methyl 3-bromobenzoate and Pyridin-4-ylboronic acid pinacol ester.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Pyridin-4-ylboronic acid pinacol ester (1.2 eq)
-
SPhos G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the limiting reagent)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To the flame-dried Schlenk flask, add Methyl 3-bromobenzoate, Pyridin-4-ylboronic acid pinacol ester, K₃PO₄, and the SPhos G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate the flask under vacuum, followed by backfilling with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-(pyridin-4-yl)benzoate.
-
Hydrolysis (Deprotection): The resulting ester can be hydrolyzed to the final carboxylic acid product using standard saponification conditions (e.g., LiOH in THF/H₂O).
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]
- Carrow, B. P., & Hartwig, J. F. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Wikipedia. (n.d.). Protecting group.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4567–4569. [Link]
- Bryce, M. R., & Batsanov, A. S. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 3795–3802. [Link]
- Wang, L., He, W., & Yu, L. (2014). A Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(5), 5648–5664. [Link]
- Gürbüz, N., & Özdemir, I. (2011). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 25(10), 734-739. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Le, C. M., & May, J. A. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4453–4458. [Link]
- Yoshifuji, M., & Ito, S. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12536-12540. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Phan, N. T. S., & Styring, P. (2011). Suzuki Coupling Reactions in Pure Water Catalyzed by Supported Palladium – Relevance of the Surface Polarity of the Support.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Viciu, M. S., & Nolan, S. P. (2005). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 7(6), 1011–1014. [Link]
- ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ResearchGate. (n.d.). (A) Cross-coupling of carboxylic acid derivatives. (B) The first....
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)benzoic Acid-Based MOFs
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 3-(Pyridin-4-yl)benzoic acid linker. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this bifunctional organic linker. The inherent competition between the pyridyl nitrogen and the carboxylate oxygens for metal coordination can lead to a complex synthesis landscape. This resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to streamline your experimental workflow and enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging linker for MOF synthesis?
A: The primary challenge lies in its asymmetric and bifunctional nature. The molecule contains two distinct coordination sites: a hard carboxylate group (-COOH) and a softer pyridyl nitrogen atom (-N). These sites have different coordination preferences for metal ions, which can lead to the formation of multiple phases, coordination polymers of lower dimensionality (1D or 2D instead of 3D MOFs), or even amorphous products if reaction conditions are not precisely controlled.[1][2]
Q2: What is the most common problem encountered during the synthesis of these MOFs?
A: The most frequently reported issue is the formation of a poorly crystalline or amorphous white precipitate instead of the desired single crystals. This is often due to rapid nucleation and precipitation kinetics, which can be influenced by factors like temperature, solvent polarity, and reactant concentration.
Q3: What role does the solvent system play in the synthesis?
A: The solvent system is critical.[3] A combination of solvents, such as N,N-Dimethylformamide (DMF) and ethanol or water, is often used to modulate the solubility of the linker and the metal salt, thereby controlling the rate of crystal growth.[3][4] DMF can also act as a modulator or template during crystal formation.
Q4: Can I use a modulator like benzoic acid or acetic acid?
A: Yes, modulators are highly recommended. Monocarboxylic acids like benzoic acid or acetic acid can compete with the linker's carboxylate group for coordination to the metal centers. This slows down the formation of the framework, reducing the nucleation rate and promoting the growth of larger, higher-quality crystals.
Q5: My MOF is crystalline, but I can't activate it. What should I do?
A: Activation, the process of removing guest solvent molecules from the pores without causing framework collapse, is a major hurdle.[5][6] Direct heating under vacuum can sometimes lead to structural collapse. A common solution is a solvent-exchange procedure, where the high-boiling synthesis solvent (like DMF) is replaced with a more volatile, low-surface-tension solvent (like ethanol or acetone) before gentle heating.[5][6] Supercritical CO2 exchange is another effective but more instrument-intensive method.[5][6]
In-Depth Troubleshooting Guide
Problem 1: No Crystalline Product (Amorphous Precipitate)
-
Symptom: A fine white or off-white powder crashes out of the solution immediately or upon heating. Powder X-ray Diffraction (PXRD) shows a broad, featureless pattern.
-
Potential Causes & Solutions:
-
Reaction is too fast: Rapid deprotonation and coordination lead to uncontrolled precipitation.
-
Solution: Lower the reaction temperature by 10-20 °C.
-
Solution: Reduce the concentration of reactants. Try diluting the reaction mixture by 50%.
-
Solution: Introduce a modulator. Add 5-20 equivalents of a monofunctional carboxylic acid (e.g., benzoic acid) relative to the metal salt to slow down the reaction kinetics.
-
-
Incorrect pH: The pH of the solution affects the protonation state of both the carboxylate and pyridyl groups, influencing coordination.
-
Solution: While often uncontrolled in solvothermal synthesis, you can add a small amount of a non-coordinating base (e.g., triethylamine) or acid (e.g., HCl) to subtly alter the pH and observe the effect on crystallinity.
-
-
Inappropriate Solvent System: The solvent may not be suitable for solubilizing intermediates, leading to precipitation.
-
Solution: Alter the solvent ratio. If using DMF/Ethanol, try varying the ratio from 1:1 to 4:1.[3] Consider other solvent systems like N,N-Diethylformamide (DEF) or Dimethyl sulfoxide (DMSO).
-
-
Problem 2: Poor Crystallinity or Small Crystal Size
-
Symptom: PXRD shows broad peaks, indicating small crystallite size or disorder. Crystals are too small for single-crystal X-ray diffraction.
-
Potential Causes & Solutions:
-
High Nucleation Rate: Too many crystal nuclei form, preventing any single one from growing large.
-
Solution: Implement a ramped heating profile. Instead of placing the autoclave directly at the target temperature, heat it slowly (e.g., 1-2 °C/min) to the final temperature. This separates the nucleation and growth phases.[4]
-
Solution: Increase the amount of modulator. This will further inhibit nucleation and encourage growth on existing nuclei.
-
-
Insufficient Reaction Time: The crystals may not have had enough time to grow.
-
Solution: Extend the reaction time. If the standard is 24 hours, try 48 or 72 hours.
-
-
Mechanical Agitation: Stirring is generally not recommended as it can induce premature precipitation and lead to smaller crystals.
-
Solution: Ensure the synthesis is performed under static (solvothermal) conditions.
-
-
Problem 3: Presence of Impure Phases
-
Symptom: PXRD pattern shows sharp peaks, but they do not match the expected phase or are a mixture of multiple crystalline phases.
-
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Products: Different phases (topologies) can form under slightly different conditions.[1][7] One phase might be kinetically favored, while another is the thermodynamic product.
-
Solution: Vary the reaction temperature and time. A higher temperature or longer reaction time may favor the formation of the thermodynamically stable phase. Conversely, a lower temperature may isolate a kinetic product.
-
-
Incorrect Stoichiometry: The metal-to-linker ratio can dictate the final structure.
-
Solution: Methodically vary the metal:linker molar ratio. For example, prepare reactions with ratios of 2:1, 1:1, and 1:2 to explore the phase space.
-
-
Coordination of Counter-ions: Anions from the metal salt (e.g., nitrate, acetate) can sometimes be incorporated into the framework, leading to a different structure.[7]
-
Solution: Change the metal salt. Try using a salt with a different, more weakly coordinating anion (e.g., perchlorate or triflate instead of nitrate).
-
-
Problem 4: Difficulty with Framework Activation
-
Symptom: The as-synthesized MOF is crystalline, but after attempting to remove guest solvents, the PXRD pattern shows a loss of crystallinity, and gas adsorption measurements show low surface area.
-
Potential Causes & Solutions:
-
Framework Collapse Due to Capillary Forces: High surface tension of the pore-filling solvent pulls the framework apart as it evaporates.
-
Thermal Instability: The framework may not be stable at the temperature required to remove the solvent.
-
Solution: After solvent exchange, activate at a lower temperature for a longer period under a high vacuum. Check the material's stability via thermogravimetric analysis (TGA) to determine the decomposition temperature.[8]
-
Solution: Use a gentler activation method like supercritical CO2 drying, which eliminates the liquid-gas interface and the associated capillary forces.[5][6] A newer technique involves using a flow of inert gas at mild temperatures to facilitate solvent removal.[9]
-
-
Visual Aids & Data
Troubleshooting Workflow for MOF Synthesis
A logical approach to troubleshooting can save significant time and resources. The following diagram outlines a decision-making process for addressing common synthesis failures.
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
Table 1: Common Synthesis Parameters
This table summarizes typical starting conditions for solvothermal synthesis. Use these as a baseline and modify according to the troubleshooting guide.
| Parameter | Typical Range | Key Consideration |
| Metal Salt | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O | Anion can influence structure.[7] |
| M:L Ratio | 1:1 to 2:1 | Can significantly affect the resulting topology. |
| Solvent | DMF/Ethanol or DMF/H₂O | Ratio modulates solubility and crystal growth.[3] |
| Temperature | 80 - 120 °C | Lower temperatures slow kinetics, potentially improving quality. |
| Time | 24 - 72 hours | Longer times can favor thermodynamic product formation. |
| Modulator | Benzoic Acid (10-20 eq.) | Competes with the linker to slow nucleation. |
Validated Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zn-based MOF
This protocol provides a robust starting point for synthesizing a crystalline MOF with this compound.
-
Reagent Preparation:
-
In a 20 mL glass vial, add Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg).
-
Add this compound (0.1 mmol, 19.9 mg).
-
-
Solvent Addition:
-
Add 8 mL of N,N-Dimethylformamide (DMF).
-
Add 2 mL of Ethanol.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
-
Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a programmable oven.
-
Heat to 100 °C over 2 hours.
-
Hold at 100 °C for 48 hours.
-
Cool down to room temperature over 10 hours.
-
-
Product Isolation:
-
Colorless, block-shaped crystals should be visible.
-
Decant the mother liquor.
-
Wash the crystals three times with fresh DMF (5 mL each time).
-
Wash the crystals three times with ethanol (5 mL each time).
-
Store the crystals in ethanol.
-
Protocol 2: Post-Synthesis Activation Procedure
This procedure is designed to remove solvent molecules from the pores while preserving the framework's integrity.
-
Solvent Exchange:
-
After isolating the crystals (Protocol 1, Step 4), decant the ethanol.
-
Add 10 mL of fresh, anhydrous acetone.
-
Allow the crystals to soak for 8-12 hours.
-
Repeat this solvent exchange process at least four more times over 2-3 days to ensure all DMF and ethanol have been replaced.
-
-
Drying and Activation:
-
After the final acetone wash, decant the solvent and lightly dry the crystals under a gentle stream of nitrogen.
-
Transfer the sample to a Schlenk tube or a vacuum oven.
-
Heat the sample to 80-100 °C (ensure this is below the decomposition temperature confirmed by TGA) under dynamic vacuum (<100 mTorr).
-
Maintain these conditions for 12-24 hours.
-
-
Validation:
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas like N₂.
-
Immediately analyze the material via PXRD to confirm crystallinity is retained.
-
Proceed with gas adsorption measurements (e.g., N₂ isotherm at 77 K) to determine the BET surface area.
-
References
- Qin, L., Li, Y., Liang, L., Guo, Z., & Li, G. (2019). Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2). [Link]
- Qin, L., Li, Y., Liang, L., Guo, Z., & Li, G. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed, 30720453. [Link]
- Stavila, V., Talin, A. A., & Allendorf, M. D. (2013). Activation of metal–organic framework materials. CrystEngComm, 15(46), 9807-9822. [Link]
- Tan, K., et al. (2024). Gas-flow activation of MOFs: Unlocking efficient catalysis through dynamic bonding. ChemRxiv. [Link]
- Stavila, V., Talin, A. A., & Allendorf, M. D. (2013). Activation of metal–organic framework materials.
- Zhu, L.-G., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. OSTI.GOV. [Link]
- Various Authors. (n.d.). Cu(I)-MOFs based on a pyridyl phosphine and their catalytic activity in ketalization reactions.
- Various Authors. (n.d.). Adsorption of pyridine onto the metal organic framework MIL-101.
- Li, Y., et al. (2014). Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties. CrystEngComm, 16(29), 6649-6657. [Link]
- Sun, F., et al. (2010). Three unprecedented open frameworks based on a pyridyl-carboxylate: synthesis, structures and properties. CrystEngComm, 12(9), 2634-2639. [Link]
- Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. [Link]
- Wang, X., et al. (2022). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 46(30), 14357-14363. [Link]
- Tella, A. C., et al. (2022). Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). Scientific Reports, 12(1), 19488. [Link]
- Various Authors. (2019). Three-Dimensional Ni(II)-MOF Containing an Asymmetric Pyridyl-Carboxylate Ligand.
- Atilgan, A., et al. (2024). Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection.
- Shooto, N. D., et al. (2023). Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Chalcogenide Letters, 20(2), 117-124. [Link]
- Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(39), 15997–16007. [Link]
- Wu, W., et al. (2020). Vapor-phase linker exchange of metal-organic frameworks.
- Liu, Y., et al. (2014). Assembly of a Three-Dimensional Metal–Organic Framework with Copper(I) Iodide and 4-(Pyrimidin-5-yl) Benzoic Acid: Controlled Uptake and Release of Iodine. Crystal Growth & Design, 14(10), 5048–5053. [Link]
- Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PubMed Central. [Link]
- Wang, Y., et al. (2024). Electron Beam Irradiation-Assisted Synthesis of MIL-88A(Fe)
- Jamison, J. P., et al. (2023). Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ChemRxiv. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]
Technical Support Center: Controlling Crystal Polymorphism of 3-(Pyridin-4-yl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)benzoic acid. It provides in-depth technical guidance, troubleshooting, and protocols to understand and control its crystalline forms. The principles discussed are grounded in established crystallographic and pharmaceutical science to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is crystal polymorphism and why is it critical for an active pharmaceutical ingredient (API) like this compound?
A1: Crystal polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] These different forms are called polymorphs. For an API, controlling polymorphism is paramount because different polymorphs can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug. A more soluble form may lead to faster absorption.
-
Stability: One polymorph may be thermodynamically more stable than another. Unstable (metastable) forms can convert to the stable form over time, which can alter the drug product's efficacy and shelf life.[2]
-
Mechanical Properties: Properties like hardness, tabletability, and flowability are crucial for manufacturing solid dosage forms.
-
Melting Point: Each polymorph has a unique melting point.
Failure to control polymorphism can lead to batch-to-batch inconsistency, unpredictable clinical outcomes, and significant regulatory hurdles.
Q2: What is the known crystal structure of this compound?
A2: A known crystal structure of this compound has been reported from crystallization in anhydrous ethanol.[3] In this structure, the molecule is not planar; the phenyl and pyridine rings are twisted relative to each other. The dominant intermolecular interaction is an O—H···N hydrogen bond, which links adjacent molecules into infinite chains. This robust hydrogen bonding motif is a key feature of its solid-state assembly.[3] For the purposes of this guide, we will refer to this structure as Form I .
Q3: What are the primary thermodynamic and kinetic factors that control which polymorph of this compound crystallizes?
A3: The crystallization of a specific polymorph is a competition between thermodynamic stability and kinetic favorability.[4]
-
Thermodynamic Control: This approach aims to crystallize the most stable form (lowest free energy). It is typically achieved under conditions of low supersaturation, slow cooling rates, and longer crystallization times, allowing the system to reach equilibrium.[4] For many carboxylic acids, the most stable form involves robust hydrogen-bonded synthons, such as the O—H···N chain seen in Form I.[3]
-
Kinetic Control: This approach targets a less stable (metastable) polymorph, which may nucleate faster under certain conditions. Kinetic control is favored by high supersaturation, rapid cooling (crash cooling), or fast anti-solvent addition.[5] These conditions force nucleation to occur before the system can organize into the most stable thermodynamic form. For benzoic acid derivatives, kinetically favored forms sometimes involve carboxylic acid dimers, especially in less polar solvents where such dimers might pre-exist in solution.[2]
The choice of solvent is a crucial variable that influences both thermodynamics (solubility) and kinetics (solute-solvent interactions).[6][7]
Troubleshooting Guide
Problem 1: My crystallization yields a mix of crystal habits (e.g., plates and needles). How can I obtain a pure polymorphic form?
Cause: The simultaneous crystallization of multiple polymorphs (concomitant polymorphism) or the influence of the solvent on crystal habit are likely causes. Different polymorphs often exhibit different morphologies. The conditions of your experiment (e.g., supersaturation level, cooling rate) are likely situated in a region where nucleation of more than one form is possible.
Solution:
-
Reduce Supersaturation: Lower the initial concentration or slow down the rate at which supersaturation is generated. Use a slower cooling profile or a slower anti-solvent addition rate. This favors the growth of the most stable polymorph.[5]
-
Introduce Seeding: Once you have isolated a pure polymorph (e.g., Form I), use a small quantity of these crystals to seed the next supersaturated solution. Seeding provides a template for growth and can direct the crystallization towards the desired form, bypassing the stochastic nature of primary nucleation.
-
Solvent Selection: Systematically screen different solvents. A solvent that strongly interacts with the solute may disrupt the hydrogen bonding required for one polymorph while favoring another.[8] For example, crystallization from ethanol is known to produce the chain-like structure of Form I.[3] A less polar solvent like toluene or ethyl acetate might favor a different packing arrangement.
Problem 2: I've isolated a new crystal form, but it disappears or converts to the known form upon drying or storage. What is happening and how can I stabilize it?
Cause: You have likely isolated a metastable polymorph (a "disappearing" polymorph) or a solvate (a crystal form containing solvent molecules in the lattice). Metastable forms are thermodynamically driven to convert to the more stable form. Solvates can lose solvent upon heating or exposure to low humidity, causing the crystal structure to collapse or rearrange.
Solution:
-
Characterize Immediately: Analyze the fresh crystals immediately after filtration using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
DSC will show endothermic events corresponding to desolvation or melting. If the form converts to another before melting, an exothermic event may be observed.
-
TGA will reveal any mass loss, quantifying the amount of solvent in a solvate.
-
-
Control Post-Crystallization Processing: Dry the crystals under controlled, milder conditions (e.g., vacuum at room temperature instead of elevated temperature).
-
Investigate Stability: Store the new form under various temperature and humidity conditions to map its stability profile. If it is a true metastable polymorph, it cannot be stabilized indefinitely, but its conversion kinetics can be understood. If it is a valuable form (e.g., higher solubility), formulation strategies like creating a co-crystal or amorphous solid dispersion may be necessary to preserve its properties.
Problem 3: I am observing significant batch-to-batch variability in the polymorphic outcome. How can I improve the reproducibility of my crystallization process?
Cause: Poor control over critical process parameters is the most common cause of irreproducibility. Crystallization is sensitive to subtle changes in conditions.
Solution:
-
Strictly Control Supersaturation Profile: This is the most critical parameter.[4]
-
Cooling Crystallization: Implement a precise, automated cooling ramp. Avoid manual cooling in an ice bath.
-
Anti-solvent Crystallization: Use a syringe pump for a constant and reproducible anti-solvent addition rate. The location and intensity of mixing at the point of addition are also critical.[5]
-
-
Control Agitation: The stirring rate affects mass transfer and can influence nucleation kinetics (secondary nucleation). Maintain a consistent stirring speed and impeller type/position for all experiments.
-
Monitor for Impurities: Even small amounts of impurities can inhibit or promote the nucleation of a specific polymorph. Ensure the purity of your starting material and solvents is consistent.
-
Define a Seeding Protocol: For maximum control, develop a robust seeding protocol specifying the seed polymorph, size, mass, and the exact point (temperature or composition) at which the seeds are added.
Experimental Protocols & Data
Data Summary: Polymorphic Forms of this compound
The following table summarizes the known data for Form I and provides hypothetical data for a potential metastable Form II to illustrate the differences a researcher might encounter.
| Property | Form I (Thermodynamically Stable) | Form II (Hypothetical Metastable) |
| Crystal System | Orthorhombic[3] | Monoclinic (Hypothetical) |
| Space Group | Pbca[3] | P2₁/c (Hypothetical) |
| Key H-Bonding | O—H···N chains[3] | Carboxylic Acid Dimers (Hypothetical) |
| Typical Solvent | Ethanol, Propanol | Toluene, Ethyl Acetate |
| Crystallization | Slow cooling, low supersaturation | Rapid cooling, high supersaturation |
| Morphology | Prismatic plates or blocks | Needles |
| Melting Point | Higher Tₘ | Lower Tₘ (per Ostwald's Rule of Stages) |
| Solubility | Lower | Higher |
Workflow for Polymorph Control
The following diagram outlines a logical workflow for identifying and controlling the crystallization of different polymorphs of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.ul.ie [pure.ul.ie]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Thermal Stability Analysis of 3-(Pyridin-4-yl)benzoic acid
Welcome to the technical support center for the thermal analysis of 3-(Pyridin-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during experimentation. Our goal is to equip you with the necessary insights to perform accurate and reliable thermal stability assessments of this compound.
Introduction to Thermal Analysis of this compound
This compound (C₁₂H₉NO₂, MW: 199.21 g/mol ) is a bifunctional organic molecule containing both a carboxylic acid and a pyridine group.[1][2] This structure lends itself to interesting solid-state properties, including the potential for polymorphism and complex thermal behavior. Understanding its thermal stability is critical for applications in drug development, materials science, and chemical synthesis, as it dictates storage conditions, processing parameters, and potential degradation pathways.
The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures mass loss as a function of temperature, identifying decomposition and sublimation events, while DSC measures the heat flow into or out of a sample, revealing melting points, glass transitions, and polymorphic transformations.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the thermal analysis of this compound.
Issue 1: Inconsistent TGA Decomposition Temperatures
Question: Why am I observing significant variations in the onset of decomposition for my this compound sample across different TGA runs?
Answer:
Several experimental parameters can influence the apparent decomposition temperature. Here’s a systematic approach to troubleshooting this issue:
-
Heating Rate: A faster heating rate will generally result in a higher apparent decomposition temperature. This is a kinetic effect; the sample has less time to decompose at any given temperature. For consistent results, ensure you are using the same heating rate for all experiments. A common starting point for pharmaceuticals is 10 °C/min.
-
Sample Mass and Pan Type: A larger sample mass can lead to thermal gradients within the sample, causing a broader decomposition profile and a delayed onset. Using a smaller sample size (typically 1-5 mg) in an open pan can improve heat transfer and data reproducibility. If you suspect sublimation is an issue, consider using a pan with a pinhole lid.
-
Purge Gas: The type and flow rate of the purge gas are critical. An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative degradation. Ensure a consistent flow rate (e.g., 20-50 mL/min) to remove any evolved gases from the furnace. Running the experiment in an oxidative atmosphere (air) will likely result in a lower decomposition temperature.
-
Sample Purity and History: Impurities can act as catalysts for decomposition, lowering the onset temperature. Similarly, the sample's history, including its synthesis and storage conditions, can affect its thermal stability. Ensure your sample is of high purity and has been stored under consistent conditions (e.g., sealed in a dry, room temperature environment).
Issue 2: Multiple or Broad Peaks in DSC Thermogram
Question: My DSC scan of this compound shows multiple endothermic peaks before the expected melting point, or the melting peak is very broad. What could be the cause?
Answer:
This is a common observation for complex organic molecules and can be attributed to several phenomena:
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique melting point and thermal properties. The presence of multiple peaks could indicate a mixture of polymorphs or a polymorphic transition upon heating. To investigate this, consider the following:
-
Controlled Crystallization: Attempt to recrystallize the material under different solvent and temperature conditions to isolate different polymorphs.
-
Heating-Cooling-Heating Cycles: Perform a DSC experiment where you heat the sample through the thermal events, cool it down to recrystallize, and then heat it again. Changes in the thermogram on the second heat can reveal polymorphic transformations.
-
-
Solvent Effects: The presence of residual solvent from the synthesis or crystallization process can lead to broad endotherms at lower temperatures. A coupled TGA-MS analysis can help identify the loss of specific solvents.
-
Decomposition during Melting: If the melting point is close to the decomposition temperature, the endothermic melting peak may be convoluted with the exothermic or endothermic decomposition process. Comparing the DSC thermogram with the TGA data is crucial. If there is a significant mass loss in the TGA at the same temperature as the DSC peak, it indicates decomposition is occurring.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point and decomposition temperature of this compound?
Q2: How can I differentiate between sublimation and decomposition in my TGA results?
A2: This is a critical question, especially for compounds that may have a significant vapor pressure before melting. Here are some techniques:
-
TGA-MS or TGA-FTIR: The most definitive method is to analyze the gases evolved during the TGA experiment using a mass spectrometer or an FTIR spectrometer. If the evolved gas corresponds to the molecular ion of this compound (m/z = 199.21), then sublimation is occurring.[1][2] If the fragments are smaller, it indicates decomposition.
-
Varying Heating Rates: Sublimation is more sensitive to heating rate than decomposition. A significant change in the mass loss profile with different heating rates can suggest sublimation.
-
Isothermal TGA: Hold the sample at a temperature just below the onset of mass loss. If mass is lost over time, it is likely due to sublimation.
Q3: Can the presence of both a carboxylic acid and a pyridine ring affect the thermal analysis?
A3: Absolutely. The acidic proton of the carboxylic acid can interact with the basic nitrogen of the pyridine ring, leading to strong intermolecular hydrogen bonds.[4] This can result in a high melting point and complex solid-state structures. It also introduces the possibility of zwitterion formation in the solid state, which would significantly impact its thermal properties.
Q4: What is a typical experimental setup for TGA and DSC analysis of this compound?
A4: A good starting point for a comprehensive thermal analysis would be:
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Sample Mass | 1-5 mg | 1-5 mg |
| Pan Type | Open alumina or platinum crucible | Aluminum pan with lid (pinhole or hermetically sealed) |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | Ambient to 500 °C (or higher if no decomposition) | Ambient to a temperature above the melting point (but below decomposition) |
| Purge Gas | Nitrogen or Argon | Nitrogen or Argon |
| Flow Rate | 20-50 mL/min | 20-50 mL/min |
Experimental Protocols
Protocol 1: Standard TGA Analysis
-
Tare the TGA balance with an empty alumina crucible.
-
Accurately weigh 1-5 mg of this compound into the crucible.
-
Place the crucible onto the TGA autosampler or manual loading mechanism.
-
Set the TGA method with a heating rate of 10 °C/min from 30 °C to 500 °C under a nitrogen purge of 20 mL/min.
-
Run the experiment and analyze the resulting data for the onset of mass loss.
Protocol 2: DSC Analysis for Melting and Polymorphism
-
Tare an empty aluminum DSC pan and lid.
-
Accurately weigh 1-5 mg of this compound into the pan.
-
Crimp the lid onto the pan (use a pinhole lid if you suspect gas evolution).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the DSC method to heat from 30 °C to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min under a nitrogen purge of 20 mL/min.
-
Analyze the data for endothermic and exothermic events.
Visualizing Experimental Workflow
Below is a diagram illustrating a logical workflow for the thermal analysis of this compound.
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-(Pyridin-4-yl)benzoic Acid
Welcome to the technical support guide for 3-(Pyridin-4-yl)benzoic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide in-depth, experience-based answers to common questions, troubleshooting guides for frequent issues, and detailed protocols to help you achieve successful solubilization for your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that affect its solubility?
This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (-COOH) on the benzoic acid ring and a basic nitrogen atom on the pyridine ring. This dual nature is the primary determinant of its complex solubility profile. The molecule can exist in cationic (protonated pyridine), anionic (deprotonated carboxyl), neutral, or zwitterionic (both groups ionized) forms depending on the pH of the solution. Its relatively rigid, planar structure also contributes to strong crystal lattice energy, which must be overcome for dissolution to occur.
Q2: What are the pKa values for this compound, and how do they dictate its solubility?
-
The carboxylic acid group is expected to have a pKa (pKa₁) around 4.2 . Below this pH, it is predominantly in its neutral, less soluble form (R-COOH). Above this pH, it deprotonates to the more soluble carboxylate form (R-COO⁻).[1][2]
-
The pyridinium ion (the protonated form of the pyridine ring) is expected to have a pKa (pKa₂) around 5.2 .[1][2][3] Above this pH, the pyridine nitrogen is in its neutral, less soluble form (R'-Py). Below this pH, it protonates to the more soluble cationic form (R'-PyH⁺).
This means the compound's charge, and therefore its aqueous solubility, is highly pH-dependent.[4][5]
Q3: Why is the compound least soluble near its isoelectric point (pI)?
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For an amphoteric compound like this, the pI can be estimated as the average of its two pKa values: pI ≈ (pKa₁ + pKa₂) / 2.
Using our estimated pKa values, the pI would be approximately (4.2 + 5.2) / 2 = 4.7 .
At this pH, the compound primarily exists as a neutral molecule or a zwitterion. In this state, intermolecular electrostatic attractions are maximized, and interactions with water molecules are minimized, leading to the lowest aqueous solubility. A U-shaped solubility-pH profile is characteristic of amphoteric compounds.[4]
Section 2: Troubleshooting Common Solubility Issues
This section provides practical, step-by-step guidance for resolving common experimental problems.
Q4: My compound is precipitating out of my aqueous buffer. What is happening and how can I fix it?
Causality: Precipitation from an aqueous buffer is almost always due to the pH of the solution being too close to the compound's isoelectric point (pI), where it is least soluble. Small shifts in buffer pH during compound addition or temperature changes can trigger this.
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your final solution after the compound has been added. Do not assume the initial buffer pH remained constant.
-
Adjust pH Away from pI:
-
To Solubilize as a Cation: Adjust the pH to be at least 1-2 units below the carboxylic acid pKa (pKa₁ ≈ 4.2). A target pH of 2.0 - 3.0 is a good starting point. At this pH, the pyridine is protonated (cationic), and the carboxylic acid is neutral, significantly increasing solubility.
-
To Solubilize as an Anion: Adjust the pH to be at least 1-2 units above the pyridine pKa (pKa₂ ≈ 5.2). A target pH of 7.0 - 8.0 is a good starting point. At this pH, the carboxylic acid is deprotonated (anionic), and the pyridine is neutral, which also enhances solubility.
-
-
Use a Stronger Buffer: If the addition of your compound (which is itself acidic and basic) is altering the pH, your buffer capacity is insufficient. Increase the buffer concentration (e.g., from 10 mM to 50 mM) to better resist pH changes.
Q5: The dissolution rate is extremely slow, even with pH adjustment. How can I accelerate it?
Causality: A slow dissolution rate can be due to high crystal lattice energy or poor wettability of the solid particles.
Troubleshooting Steps:
-
Increase Mechanical Energy:
-
Sonication: Use a bath or probe sonicator to provide energy that breaks apart solid agglomerates and enhances solvent interaction with the particle surface.
-
Vortexing/Stirring: Increase the stirring speed or use vigorous vortexing.
-
-
Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[6] While advanced micronization equipment may not be available, simple mortar and pestle grinding of the dry powder before addition to the solvent can be effective.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent can improve the wettability of the compound and disrupt crystal packing at the surface.[7][8][9] See the co-solvent selection guide below (Q6).
Q6: How do I choose the right organic co-solvent for my experiment?
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a poorly soluble drug to dissolve.[7] The choice depends on the required solubility increase and the constraints of your experimental system (e.g., cell toxicity).
Recommended Co-solvents & Screening Protocol:
| Co-solvent | Typical Starting % (v/v) | Properties & Considerations |
| DMSO | 1-10% | Excellent solubilizing power, but can be toxic in biological assays. |
| Ethanol | 5-20% | Good solubilizer, generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 5-30% | Common in pharmaceutical formulations, less toxic than DMSO.[7] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity, often used in preclinical formulations.[8] |
Screening Workflow: Start by preparing a series of solutions with varying percentages of each co-solvent in your chosen aqueous buffer (with pH already optimized). Add the this compound to each and determine the concentration at which it remains soluble.
Q7: Can I improve solubility by forming a salt? How do I choose the right counter-ion?
Causality: Salt formation is a highly effective and common method to dramatically increase the solubility and dissolution rate of ionizable drugs.[10][11] By reacting the acidic or basic group with a suitable counter-ion, you form a new molecular entity with different (and often superior) physicochemical properties.[12]
Selection of Counter-ions (The "pKa Rule"):
A stable salt is generally formed when the difference in pKa between the drug and the counter-ion is greater than 3 .[13]
-
To form a salt with the basic pyridine (pKa₂ ≈ 5.2): Choose a strong acid with a pKa < 2.
-
Good Candidates: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Methanesulfonic acid (mesylate). These will form hydrochloride, sulfate, or mesylate salts, respectively.
-
-
To form a salt with the acidic carboxyl group (pKa₁ ≈ 4.2): Choose a strong base with a pKa > 7.
-
Good Candidates: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Calcium hydroxide (Ca(OH)₂). These will form sodium, potassium, or calcium salts.
-
Hydrochloride and sodium salts are the most common in pharmaceutical development.[14]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key solubilization strategies discussed.
Protocol 1: Systematic pH-Solubility Profile Determination
This experiment is crucial for understanding the compound's behavior and identifying the optimal pH for solubilization.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Calibrated pH meter
-
Analytical balance, HPLC or UV-Vis spectrophotometer for quantification.
Methodology:
-
Prepare saturated solutions by adding an excess of the compound to vials containing each buffer.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.
-
Measure the final pH of the filtrate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to generate the profile.
Protocol 2: General Method for Salt Formation Screening
This protocol allows for rapid screening of potential salt forms in a small-scale setting.
Materials:
-
This compound
-
Selected counter-ions (e.g., HCl in isopropanol, NaOH in ethanol).
-
A selection of crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile).
-
Small glass vials.
Methodology:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol) with gentle warming if necessary.
-
In a separate vial, dissolve an equimolar amount of the chosen counter-ion (e.g., HCl).
-
Add the counter-ion solution dropwise to the compound solution while stirring.
-
Observe for precipitation. If a solid forms, this is a potential salt.
-
If no solid forms, allow the solution to slowly evaporate or add an anti-solvent (a solvent in which the salt is insoluble, like hexane) to induce crystallization.
-
Collect any resulting solid by filtration, wash with a small amount of cold solvent, and dry.
-
Characterize the new solid (e.g., by melting point, spectroscopy) to confirm salt formation and compare its aqueous solubility to the parent compound.
Section 4: Visual Diagrams & Workflows
Diagram 1: pH-Dependent Ionization States
This diagram illustrates how the charge of this compound changes with pH, directly impacting its solubility.
Caption: pH-dependent forms of this compound.
Diagram 2: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical decision-making process for addressing solubility problems.
Caption: Decision tree for enhancing compound solubility.
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- ADME and DMPK. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Let's Talk Science.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
- Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
- Sun, N., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. RJPDFT.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
- The Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal.
- Oumada, F. Z., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts.
- Pharmaceutical Technology. (2003). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics.
- ChemBK. (n.d.). 4-(pyridin-4-yl)benzoic acid. ChemBK.
- Academia. (n.d.). The influence of pH on solubility in water. Academia.edu.
- PubMed Central. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central.
- ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR.
- CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI.
- Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Elsevier.
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values. UCLA Chemistry.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. library.gwu.edu [library.gwu.edu]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. bjcardio.co.uk [bjcardio.co.uk]
- 13. datapdf.com [datapdf.com]
- 14. pharmtech.com [pharmtech.com]
proper handling and storage of 3-(Pyridin-4-yl)benzoic acid
Welcome to the dedicated technical support guide for 3-(Pyridin-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and utilization of this compound in your experiments. Here, we address common challenges and frequently asked questions to support the integrity of your research.
Quick Reference Data
For your convenience, key physical and safety data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [1][2] |
| Molecular Weight | 199.21 g/mol | [1][3] |
| Appearance | Solid | [2] |
| CAS Number | 4385-78-8 | [1][2] |
| Storage Temperature | Room Temperature | [2][3][4] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should always be worn when handling this compound.[5][6] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[5]
Q2: How should I properly store unopened containers of this compound?
A2: Unopened containers should be stored at room temperature in a dry, well-ventilated area, away from direct sunlight and heat sources.[2][7] The compound should be kept segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]
Q3: The compound appears clumpy. Is it still usable?
A3: Clumping is often a sign of moisture absorption, as many powdered chemical reagents can be hygroscopic.[10][11] While the compound may still be usable, the water content could affect the accuracy of weighing and the outcome of your reaction. For best results, it is recommended to dry the compound under vacuum. If clumping is observed, consider using a fresh, unopened container for highly sensitive experiments.
Q4: What is the recommended procedure for weighing and dispensing the powdered compound?
A4: To minimize exposure and prevent contamination, follow these steps:
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.[5]
-
Use clean, dry spatulas and weighing vessels.[7]
-
Do not return any unused chemical to the original container to avoid contamination of the stock supply.[7]
-
After dispensing, securely reseal the container lid immediately to minimize exposure to atmospheric moisture.[12]
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments involving this compound.
Issue 1: Poor Solubility in Aqueous Solutions
-
Problem: Difficulty dissolving this compound in neutral aqueous buffers.
-
Scientific Rationale: The molecule contains both a basic pyridine ring and an acidic carboxylic acid group. At neutral pH, the compound exists as a zwitterion, which can limit its solubility in water.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound is pH-dependent.
-
To dissolve it as a carboxylate salt, add a small amount of a suitable base (e.g., NaOH, KOH) to your aqueous solution to raise the pH.
-
To dissolve it as a pyridinium salt, add a small amount of a suitable acid (e.g., HCl) to lower the pH.
-
-
Co-solvents: If pH adjustment is not compatible with your experimental design, consider using a co-solvent system. The addition of organic solvents such as DMSO, DMF, or ethanol can significantly improve solubility.
-
Issue 2: Inconsistent Experimental Results
-
Problem: High variability in results between experimental runs.
-
Scientific Rationale: Inconsistent results can often be traced back to issues with the integrity of the starting material or its handling.[11] Moisture absorption is a primary culprit for powdered reagents, affecting the actual mass of the compound being used.[10]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Part 3: Protocols and Best Practices
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent, such as DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-Experiment Checklist: Ensure your workspace is clean and you are wearing the appropriate PPE (lab coat, gloves, safety goggles).[6]
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry weighing boat. Transfer the powder to the volumetric flask.
-
Initial Solvation: Add a portion of the anhydrous DMSO to the volumetric flask, approximately 50-70% of the final desired volume.
-
Dissolution: Cap the flask and use a vortex mixer to facilitate dissolution. If the compound is slow to dissolve, brief sonication in a water bath can be applied. Visually inspect to ensure all solid has dissolved.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, airtight container. For long-term storage, amber vials are recommended to protect from light. Store at the recommended temperature, typically -20°C for solutions in DMSO.
Best Practices for Storage of Hygroscopic Compounds
To maintain the integrity of this compound, which may be hygroscopic, proper storage is crucial.[10][13]
-
Primary Container: Always keep the compound in its original, tightly sealed container.[12]
-
Secondary Containment: For long-term storage or after the container has been opened, placing the primary container inside a larger, gasket-sealed container or a desiccator is highly recommended.[13][14]
-
Use of Desiccants: Place desiccant packets (e.g., silica gel) inside the secondary container to absorb any ambient moisture.[11][15] Ensure the desiccant is active (e.g., blue for indicating silica gel) and replace it when it becomes saturated.
Caption: Decision logic for storing opened chemical reagents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Theenvirotimes. (2021, May 5). Handling reagents and chemicals (Good Laboratory Practices).
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
- CUSABIO. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet.
- Chemsrc. (2024, August 25). 4-Pyridin-4-yl-benzoic acid.
- ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.
- Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
- Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
- Labochema. (n.d.). Safety data sheet.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. tutorchase.com [tutorchase.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Handling reagents and chemicals (Good Laboratory Practices) | Theenvirotimes [theenvirotimes.com]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 15. researchgate.net [researchgate.net]
3-(Pyridin-4-yl)benzoic acid material safety data sheet (MSDS)
Technical Support Center: 3-(Pyridin-4-yl)benzoic acid
Welcome to the technical support guide for this compound (CAS No: 4385-78-8). As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the handling and experimental use of this compound. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring both safety and experimental success.
PART 1: Hazard Identification & Safety Summary
Before handling this compound, it is crucial to be fully aware of its potential hazards. This compound is classified as hazardous and requires careful handling to minimize risk.
Why this is important: Understanding the specific hazards is the foundation of a robust safety protocol. The GHS classifications are a globally harmonized system to ensure users can quickly identify the primary risks associated with a chemical.
Table 1: GHS Hazard and Precautionary Statements
| Classification | GHS Code | Description | Source |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed. | [1][2] |
| H312 | Harmful in contact with skin (potential). | [1] | |
| H315 | Causes skin irritation. | [1][2] | |
| H319 | Causes serious eye irritation. | [1][2] | |
| H332 | Harmful if inhaled (potential). | [1] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common practical questions in a Q&A format, providing solutions and the reasoning behind them.
Question 1: What is the appropriate Personal Protective Equipment (PPE) for handling this solid compound?
Answer: Due to its hazard profile, a comprehensive PPE strategy is required.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] this compound is a serious eye irritant (H319), and direct contact can cause significant damage.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. This is critical as the compound is a known skin irritant (H315) and potentially harmful upon skin contact.[1][4] Always wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of dust generation, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid respiratory tract irritation (H335).[1][5] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[4]
Question 2: How should I store this compound to ensure its stability?
Answer: Proper storage is key to maintaining the integrity of the compound for research.
-
Conditions: Store the container tightly sealed in a dry, cool, and well-ventilated area.[2][6] Room temperature storage is generally acceptable.[7]
-
Rationale: The compound is a solid, and keeping it in a dry environment prevents clumping and potential degradation through hydrolysis. A tightly sealed container prevents contamination.
-
Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, and strong bases, as these can trigger unwanted reactions.[4][6]
Question 3: My compound is difficult to dissolve. What solvents are recommended?
Answer: The solubility of this compound is dictated by its molecular structure, which contains both a polar carboxylic acid group and a less polar pyridinyl-phenyl backbone.
-
Aqueous Solubility: It is generally slightly soluble in water.[8] The pyridine nitrogen and the carboxylic acid can be protonated or deprotonated, respectively, to enhance aqueous solubility. Adjusting the pH with a dilute acid or base can significantly improve its solubility in aqueous solutions.
-
Organic Solvents: For organic reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often used in its synthesis, suggesting they are suitable solvents.[9] Methanol and ethyl acetate have also been noted as relevant solvents.[9]
-
Troubleshooting: If you experience solubility issues, gentle heating or sonication can help. Always start with a small amount of solvent and incrementally add more. For reactions, ensure the chosen solvent is compatible with your reaction conditions and downstream purification processes.
Question 4: I've observed a color change in the material/solution. What could this indicate?
Answer: this compound is typically a white solid.[10] A color change can be an indicator of impurity or degradation.
-
Potential Cause: Exposure to incompatible materials, excessive heat, or prolonged exposure to air and light could potentially lead to the formation of colored byproducts.
-
Recommended Action: An unexcepted color change warrants a purity check. Techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify impurities. Using a discolored reagent could compromise your experimental results.
PART 3: Emergency Protocols & Workflows
This section provides step-by-step guides for handling emergency situations and routine safety workflows.
Emergency First Aid Protocol
Rationale: Rapid and correct response to exposure is critical to minimize harm. These steps are based on standard laboratory safety protocols for hazardous chemicals.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4][6]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][6][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Accidental Spill Response Workflow
Rationale: A structured workflow ensures that spills are managed safely and effectively, preventing further exposure and environmental contamination.
Caption: Workflow for responding to a solid chemical spill.
PART 4: Physical & Chemical Properties
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4385-78-8 | [1][2] |
| Molecular Formula | C₁₂H₉NO₂ | [1][7] |
| Molecular Weight | 199.21 g/mol | [1][7] |
| Appearance | White Solid | [2][10] |
| Melting Point | 268 °C | [10] |
| Boiling Point | 405 °C at 760 mmHg (Predicted) | [10] |
| Storage Temperature | Room Temperature |[2][7] |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AppliChem GmbH. (2020, November 9). Safety data sheet - Benzoic acid.
- KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet - 4-(4-Pyridin-4-ylphenyl)benzoic acid.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzoic Acid.
- ScienceLab.com. (2009, January 23). Material Safety Data Sheet - Benzoic Acid.
- Astech Ireland. (n.d.). Safety Data Sheet - Benzoic acid.
- Harper College. (n.d.). Benzoic acid MSDS.
- Neta Scientific. (n.d.). Astatech 3-PYRIDIN-4-YL-BENZOIC ACID.
- Chemsrc. (2025, August 25). 4-Pyridin-4-yl-benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet - Benzoic acid.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.
- The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications.
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4385-78-8 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. ilpi.com [ilpi.com]
- 5. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Catalyst Selection for 3-(Pyridin-4-yl)benzoic Acid Synthesis
Document ID: TSC-CHEM-2026-01-07-001
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 3-(Pyridin-4-yl)benzoic acid, a critical building block in pharmaceutical development. Our focus is on navigating the complexities of catalyst selection for the Suzuki-Miyaura cross-coupling reaction, the most prevalent and effective method for this transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the industry standard for synthesizing this and similar biaryl compounds.[1][2] This palladium-catalyzed reaction couples an organoboron species with an organohalide. For this specific target, the reaction typically involves coupling 4-pyridylboronic acid with 3-bromobenzoic acid (or its corresponding ester) in the presence of a palladium catalyst and a base.[3][4]
Q2: Which palladium catalyst system should I start with?
A2: For initial screening, a versatile and robust catalyst system is recommended. A combination of a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , paired with a suitable phosphine ligand, is a strong starting point.[5][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a classic, effective choice, though it can be more sensitive to air.[5][7]
Q3: Why is the choice of ligand so critical in this specific reaction?
A3: The ligand plays a multifaceted role that is crucial for success, especially with heterocyclic substrates like pyridine.[8][9]
-
Stabilization: The ligand stabilizes the palladium center, preventing decomposition into inactive palladium black.
-
Solubility: It enhances the solubility of the catalytic species in the organic solvent.
-
Reactivity Tuning: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[10][11][12] For electron-rich pyridyl substrates, bulky and electron-donating ligands (like Buchwald's biaryl phosphine ligands, e.g., SPhos, XPhos) are often superior as they promote the crucial, often rate-limiting, oxidative addition step and stabilize the active monoligated palladium species.[10][11][13]
Q4: Can the basic nitrogen on the pyridine ring interfere with the catalyst?
A4: Yes, this is a primary challenge. The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst inhibitor or poison.[13] This is why specialized, highly active catalysts with bulky ligands are often required. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the pyridine nitrogen while still allowing the desired catalytic cycle to proceed.[10][13]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues commonly encountered during the synthesis.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low to No Yield of Product | 1. Catalyst Inactivity/Decomposition: The Pd(0) active species was not generated or has precipitated as Pd black. | Solution: Ensure rigorous degassing of all solvents and reagents and maintain an inert (Nitrogen/Argon) atmosphere. Oxygen can oxidize the active Pd(0) catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) is a critical first step; this can sometimes be facilitated by phosphine ligands or a sacrificial reductant.[14] A change in catalyst to a more air-stable precatalyst like Pd(dppf)Cl₂ may also be beneficial.[7] |
| 2. Poor Ligand Choice: The ligand is not sufficiently electron-donating or sterically bulky to promote oxidative addition or prevent catalyst inhibition by the pyridine nitrogen. | Solution: Switch to a modern biaryl phosphine ligand such as SPhos or XPhos. These ligands are designed to accelerate the oxidative addition of aryl chlorides/bromides and are highly effective for challenging heterocyclic substrates.[10][11] | |
| 3. Ineffective Base/Solvent System: The base may be too weak, poorly soluble, or incompatible with the solvent, hindering the crucial transmetalation step. | Solution: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble and often more effective. A mixed solvent system, such as 1,4-Dioxane/water or Toluene/water, is often required. Water plays a key role in activating the boronic acid for transmetalation.[15][16] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids, especially at elevated temperatures.[14][17] | Solution: This strongly indicates insufficient degassing. Purge the reaction vessel and solvents thoroughly with an inert gas for at least 30-60 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Slow Oxidative Addition: If the oxidative addition of the 3-bromobenzoic acid is slow, the transmetalation and subsequent homocoupling of the boronic acid can become a competitive pathway. | Solution: Increase the reaction temperature cautiously. More effectively, use a more active catalyst system (e.g., a Buchwald-type ligand) designed to accelerate oxidative addition.[10][11] | |
| Formation of Phenylated Impurities | 1. P-C Bond Cleavage in Ligand: With simple phosphine ligands like triphenylphosphine (PPh₃), the phenyl group from the ligand itself can sometimes participate in the coupling reaction, leading to phenylated byproducts. | Solution: This is a known issue, particularly in high-temperature or prolonged reactions.[12][18] Switching to a more robust ligand, such as a dialkylbiaryl phosphine (e.g., SPhos) or a ferrocene-based ligand (dppf), can eliminate this side reaction as these ligands are designed for greater stability. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Excess Water or Protic Solvents: The boronic acid C-B bond can be cleaved by protons, especially under prolonged heating in aqueous basic conditions, converting it back to pyridine. | Solution: Use the boronic acid as the limiting reagent if possible, or use a slight excess (e.g., 1.1-1.2 equivalents). Minimize reaction time and avoid excessively high temperatures. Using the corresponding pinacol boronate ester (which is more stable and hydrolyzes in situ) can also mitigate this issue.[3][10] |
Section 3: Experimental Protocols & Visualizations
Benchmark Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Reagents:
-
3-Bromobenzoic acid (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 4-pyridylboronic acid, and K₂CO₃.
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
In a separate vial under argon, add Pd(OAc)₂ and SPhos. Add the degassed 1,4-dioxane to this vial and stir for 5 minutes to form the pre-catalyst complex.
-
Using a syringe, transfer the catalyst solution to the Schlenk flask containing the solids.
-
Add the degassed water to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and MS.
Catalytic Cycle Visualization
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[1][14][16]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
References
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Ghosh, S., et al. (2016). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Organic Chemistry Portal.
- Bardera, M. A., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. National Institutes of Health.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2024). National Institutes of Health.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. PubMed.
- Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. ACS Publications.
- Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts.
- Catalyst screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate.
- Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. (2019). ResearchGate.
- Campbell, A. D., et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. National Institutes of Health.
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. (2015). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Ingner, F. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Case Study: Knowledge Based Problem Solving. (n.d.). Catalysis Consulting.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical. University of Liverpool.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. (2015). ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2024). Reddit.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. PubMed.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Ncokazi, K. K., & Nundkumar, N. (2019). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. MDPI.
- Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses.
- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate.
- Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. catalysis-consulting.com [catalysis-consulting.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. reddit.com [reddit.com]
- 18. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isomeric Linkers in MOF Synthesis: 3-(Pyridin-4-yl)benzoic Acid vs. 4-(Pyridin-3-yl)benzoic Acid
A Senior Application Scientist's Perspective on Navigating Isomeric Nuances in Crystal Engineering
In the intricate world of Metal-Organic Framework (MOF) synthesis, the selection of the organic linker is a critical determinant of the final architecture and, consequently, the material's properties. Isomeric linkers, molecules with the same chemical formula but different arrangements of atoms, offer a subtle yet powerful tool for fine-tuning MOF structures. This guide provides an in-depth comparison of two such isomers: 3-(Pyridin-4-yl)benzoic acid and 4-(Pyridin-3-yl)benzoic acid. While seemingly similar, the positional difference of the nitrogen atom within the pyridine ring and the carboxylate group on the benzoic acid ring profoundly influences the resulting framework's topology, porosity, and potential applications.
This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel MOFs. We will delve into the structural implications of each linker, supported by experimental data, and provide a detailed protocol for their use in MOF synthesis.
The Isomeric Linkers: A Structural Overview
The core difference between this compound and 4-(Pyridin-3-yl)benzoic acid lies in the angular relationship between the coordinating groups. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as coordination sites, binding to metal ions or clusters to form the extended network of the MOF.
-
This compound (3,4-PyBA): In this isomer, the carboxylate group is at the 3-position of the benzoic acid ring, and the pyridine ring is attached at the 4-position of the benzoic acid. This arrangement results in a more angular or "bent" linker.
-
4-(Pyridin-3-yl)benzoic acid (4,3-PyBA): Conversely, this isomer has the carboxylate group at the 4-position and the pyridine ring at the 3-position, leading to a different angular disposition of its coordinating ends.
The seemingly minor shift in connectivity has significant consequences for the directionality of the coordination bonds, ultimately dictating the geometry of the resulting MOF.
Caption: Molecular structures of this compound and 4-(Pyridin-3-yl)benzoic acid.
This compound in MOF Synthesis: A Record of Versatility
The use of this compound (also referred to as H34pba) in MOF synthesis is well-documented, leading to a variety of structures with interesting properties. The bent nature of this linker allows for the formation of diverse network topologies.
Reactions of this compound with various metal salts under solvothermal conditions have yielded a series of three-dimensional (3D) MOFs. For instance, with Mn(II), Zn(II), and Cd(II), isomorphous complexes have been synthesized where the octahedral metal nodes are extended by the 3-connected linkers to form 3D arrays with novel (3,6)-connected net topologies. In another example, a derivative, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been used to construct three topologically different MOFs with cadmium and nickel. These MOFs exhibit varied coordination geometries, from distorted pentagonal bipyramidal to distorted octahedral, resulting in frameworks with dia, pcu, and sql topologies.
Functionally, MOFs derived from this compound and its analogs have shown promise in gas adsorption and photoluminescence. The cadmium-based MOF synthesized with 3-nitro-4-(pyridin-4-yl)benzoic acid demonstrated good separation selectivity for CO2/N2. Furthermore, the photoluminescence of these MOFs was enhanced and red-shifted compared to the free ligand. Isostructural MOFs created with both this compound and 4-(pyridin-4-yl)benzoic acid have displayed selective adsorption of chlorinated volatile organic compounds.
Table 1: Selected MOFs Synthesized with this compound and its Derivatives
| Metal Ion | Linker Derivative | Topology | Key Properties | Reference |
| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | dia (fourfold interpenetrating) | Enhanced photoluminescence | |
| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | pcu (non-interpenetrating) | Good CO2/N2 selectivity | |
| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | sql (2D network) | 3D supramolecular framework | |
| Mn(II), Zn(II), Cd(II) | This compound | (3,6)-connected net | New topological frameworks | |
| Co(II), Zn(II) | This compound & 4-(pyridin-4-yl)benzoic acid | Isostructural | Selective VOC adsorption |
4-(Pyridin-3-yl)benzoic Acid in MOF Synthesis: An Area Ripe for Exploration
In stark contrast to its isomer, the use of 4-(pyridin-3-yl)benzoic acid in the synthesis of well-characterized, crystalline MOFs is significantly less reported in the scientific literature. This presents both a challenge for direct comparison and an opportunity for novel research.
While specific examples of MOFs from this linker are scarce, we can infer its potential behavior based on the principles of coordination chemistry and studies of related ligands. The angular disposition of the pyridyl and carboxylate groups in 4-(pyridin-3-yl)benzoic acid will also favor the formation of non-linear framework structures. It is plausible that this linker could also lead to the formation of 3D networks with interesting topologies, potentially differing from those obtained with this compound due to the altered angle between the coordination vectors.
Research on more complex, related linkers such as 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has shown that the pyridin-3-yl motif can be successfully incorporated into coordination polymers with diverse structural and topological outcomes, including both 2D layers and 3D frameworks. These studies demonstrate the capability of the pyridin-3-yl group to coordinate to various metal centers, including Mn(II), Co(II), Ni(II), and Cu(II). This suggests that the simpler 4-(pyridin-3-yl)benzoic acid linker is a viable candidate for the synthesis of novel MOFs.
The lack of extensive experimental data for MOFs based on 4-(pyridin-3-yl)benzoic acid underscores a research gap. A systematic investigation into its coordination behavior with different metal ions and under various synthetic conditions could unveil new materials with unique properties.
Comparative Summary and Outlook
The choice between this compound and 4-(pyridin-3-yl)benzoic acid in MOF synthesis is a decision between a well-explored, versatile linker and a largely uncharted territory with potential for novel discoveries.
| Feature | This compound | 4-(Pyridin-3-yl)benzoic Acid |
| Current Research Status | Extensively studied with numerous reported MOF structures. | Limited data available on its use in MOF synthesis. |
| Resulting MOF Topologies | Diverse, including dia, pcu, sql, and novel (3,6)-connected nets. | Expected to be diverse and non-linear, but requires experimental verification. |
| Known MOF Properties | Gas separation (CO2/N2), VOC adsorption, photoluminescence. | Largely unknown, presenting an opportunity for research. |
The key takeaway for researchers is that while this compound provides a reliable route to a range of known MOF structures with established properties, 4-(pyridin-3-yl)benzoic acid represents a frontier for the discovery of new materials. The subtle change in isomerism is likely to yield MOFs with different pore sizes, shapes, and surface functionalities, which could be advantageous for specific applications in catalysis, sensing, or drug delivery.
Experimental Protocol: Solvothermal Synthesis of a Pyridyl-Benzoic Acid-Based MOF
This protocol provides a general methodology for the solvothermal synthesis of a MOF using either this compound or 4-(pyridin-3-yl)benzoic acid. The specific parameters, such as the metal-to-linker ratio, solvent system, temperature, and reaction time, may require optimization to obtain crystalline material.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Cadmium Nitrate Tetrahydrate)
-
This compound or 4-(Pyridin-3-yl)benzoic acid
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless-steel autoclave (20 mL)
-
Oven
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve the pyridyl-benzoic acid linker (e.g., 0.1 mmol) in 10 mL of DMF. In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate) in 5 mL of DMF.
-
Mixing: Combine the two solutions in the Teflon-lined autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a designated period (usually 24 to 72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent from the pores.
-
Drying: Dry the final product in a vacuum oven at an elevated temperature (e.g., 80-120°C) to activate the MOF by removing the solvent molecules from the pores.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Conclusion and Future Directions
The comparison between this compound and 4-(pyridin-3-yl)benzoic acid highlights a fundamental principle in MOF chemistry: subtle changes in linker geometry can have a profound impact on the resulting material. While the former is a well-established building block for a variety of functional MOFs, the latter represents an under-explored avenue with significant potential for the discovery of novel frameworks.
Future research should focus on a systematic exploration of MOF synthesis using 4-(pyridin-3-yl)benzoic acid with a range of metal ions. A direct comparison of the resulting MOFs with those derived from this compound under identical synthetic conditions would provide invaluable insights into the structure-property relationships governed by this isomeric difference. Such studies will not only expand the library of known MOFs but also deepen our understanding of the principles of crystal engineering, enabling the more rational design of materials for targeted applications.
References
- Qin, T., Zhang, S., Wang, Y., Hou, T., Zhu, D., & Jing, S. (2019).
A Comparative Guide to Pyridinylbenzoic Acid Isomers as Organic Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and functional materials, the choice of the organic linker is paramount in dictating the final architecture and properties of metal-organic frameworks (MOFs). Among the vast library of available linkers, pyridinylbenzoic acids have emerged as a versatile class of ligands, offering a unique combination of a carboxylate group for robust metal coordination and a pyridyl nitrogen atom for additional connectivity and functionalization. The seemingly subtle variation in the position of the nitrogen atom within the pyridine ring—ortho (2-), meta (3-), and para (4-) to the benzoic acid moiety—profoundly influences the linker's geometry, coordination behavior, and ultimately, the performance of the resulting MOF.
This guide provides an in-depth, objective comparison of 2-pyridinylbenzoic acid, 3-pyridinylbenzoic acid, and 4-pyridinylbenzoic acid as organic linkers in the synthesis of MOFs. We will delve into how their isomeric differences translate into distinct structural and functional outcomes, supported by experimental data from the literature.
The Critical Role of Isomerism: How Nitrogen Placement Shapes MOF Architecture
The position of the pyridyl nitrogen atom relative to the carboxylate group imposes significant steric and electronic constraints that govern the coordination modes of the linker and the resulting network topology.
-
2-Pyridinylbenzoic Acid (Picolinic Acid): The proximity of the nitrogen and carboxylate groups in the ortho position often leads to a chelating coordination mode, where both donor atoms bind to the same metal center. This can result in the formation of discrete molecular complexes or lower-dimensional structures like 1D chains. The steric hindrance caused by the adjacent pyridine ring can also influence the accessibility of the metal center.
-
3-Pyridinylbenzoic Acid (Nicotinic Acid): With the nitrogen atom in the meta position, the linker possesses a bent or angular geometry. This inherent kink often promotes the formation of complex, three-dimensional frameworks with intricate topologies. The separation of the two coordinating groups allows for bridging between different metal centers, leading to higher-dimensional structures compared to the 2-isomer.
-
4-Pyridinylbenzoic Acid (Isonicotinic Acid): The para-positioning of the nitrogen and carboxylate groups results in a linear and more rigid linker. This linearity is highly conducive to the formation of extended, often porous, 3D frameworks. The predictable geometry of the 4-isomer allows for a greater degree of control in the rational design of MOFs with specific network topologies and pore sizes. The positional effect of functional groups has been shown to be a crucial factor in modulating the structures and properties of MOFs.[1]
Comparative Performance Analysis
The structural variations stemming from the isomeric linkers directly impact the key performance metrics of the resulting MOFs, including porosity, thermal stability, and catalytic activity.
| Property | 2-Pyridinylbenzoic Acid MOFs | 3-Pyridinylbenzoic Acid MOFs | 4-Pyridinylbenzoic Acid MOFs |
| Typical Porosity | Generally lower due to the tendency to form less porous, lower-dimensional structures. | Can exhibit moderate to high porosity, with surface areas often influenced by the specific network topology.[1] | Often exhibit the highest porosity among the isomers due to the formation of extended 3D frameworks. BET surface areas can range from moderate to very high. |
| Thermal Stability | Stability can be variable and is often dependent on the coordination environment of the metal center. | Generally exhibit good thermal stability, with decomposition temperatures influenced by the strength of the metal-ligand bonds.[2] | Typically display high thermal stability, often decomposing at temperatures above 350 °C. The rigid framework contributes to their robustness.[3] |
| Catalytic Activity | The chelating nature may create catalytically active sites, but pore accessibility can be a limiting factor. | The open framework structures can provide accessible active sites for catalysis. | The high porosity and potential for open metal sites make these MOFs promising candidates for heterogeneous catalysis. The accessibility of metal centers is a key advantage.[4] |
Experimental Insights: Coordination and Structure
The distinct coordination behaviors of the pyridinylbenzoic acid isomers are evident in the crystal structures of the MOFs they form.
Coordination Modes and Resulting Topologies
The interplay between the linker's geometry and the coordination preference of the metal ion dictates the final dimensionality and topology of the MOF.
Caption: Coordination modes of pyridinylbenzoic acid isomers and their resulting MOF topologies.
Experimental Protocol: Synthesis of a Zinc-based MOF with 3-Pyridinylbenzoic Acid
This protocol provides a representative method for the solvothermal synthesis of a MOF using 3-pyridinylbenzoic acid. The choice of a zinc-based framework is illustrative, as zinc is a common metal node in MOF chemistry.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
3-Pyridinylbenzoic acid (3-PBA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF. In a separate vial, dissolve 0.5 mmol of 3-pyridinylbenzoic acid in 5 mL of DMF.
-
Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials, followed by washing with methanol (3 x 10 mL) to exchange the DMF solvent within the pores.
-
Activation: Dry the washed crystals under vacuum at 150 °C for 12 hours. This step, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible for applications like gas adsorption.
Rationale for Experimental Choices:
-
Solvothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature.
-
DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the metal salt and the organic linker. It also often acts as a template or modulating agent during crystal growth.
-
Activation Step: The removal of solvent from the pores is crucial for realizing the full porosity of the MOF. The temperature and duration of activation must be carefully controlled to avoid framework collapse.
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of a MOF follow a logical progression to ensure the desired material has been obtained and to evaluate its properties.
Caption: A typical workflow for the synthesis and characterization of a MOF.
Conclusion and Future Outlook
The choice between 2-, 3-, and 4-pyridinylbenzoic acid as an organic linker has profound implications for the resulting MOF's structure and function. The 4-isomer, with its linear geometry, is often the preferred choice for constructing highly porous and robust 3D frameworks suitable for applications in gas storage and separation. The 3-isomer provides a route to more complex and potentially chiral frameworks, which could be advantageous in enantioselective catalysis. The 2-isomer, while often leading to lower-dimensional structures, may offer unique opportunities for creating materials with specific catalytic activities due to its chelating nature.
Future research in this area could focus on the synthesis of mixed-linker MOFs, incorporating two or more of the pyridinylbenzoic acid isomers to fine-tune the resulting framework properties. Furthermore, the post-synthetic modification of the pyridyl nitrogen offers a platform for introducing additional functionalities, expanding the potential applications of these versatile materials in areas such as drug delivery and sensing. A deeper understanding of the structure-property relationships of these isomeric linkers will continue to drive the rational design of advanced functional materials.
References
- Abbasi, A. R., & Morsali, A. (2012). Metal-organic frameworks of cobalt and nickel centers with carboxylate and pyridine functionality linkers: Thermal and physical properties. Journal of Nanostructure in Chemistry, 2(1), 1-8.
- Li, B., Zhang, Z., Li, Y., Zhang, Z., & Li, J. (2021). A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality. Inorganic Chemistry, 60(5), 3365–3372.
- Ibrahim, M., & El-Bindary, A. A. (2020). Physiochemical characterization of metal organic framework materials: A mini review. Journal of the Indian Chemical Society, 97(10), 1641-1647.
- Qin, L., Liang, L., Zhou, J., Liu, J., & Li, Y. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 154–161.
- Wang, Z., & Cohen, S. M. (2019). Improving MOF stability: approaches and applications. Chemical Society Reviews, 48(12), 3243-3267.
- Rojas-García, E., & Horcajada, P. (2020). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes.
Sources
- 1. A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Substituent Effects on 3-(Pyridin-4-yl)benzoic Acid Derivatives in MOF Design
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for achieving desired material properties. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functionality. 3-(Pyridin-4-yl)benzoic acid has emerged as a versatile and valuable building block in this regard, offering a combination of a carboxylate group and a pyridyl nitrogen atom for coordination with metal centers. This guide provides an in-depth comparison of how substituents on the this compound scaffold can be strategically employed to tune the properties of the resulting MOFs.
The Strategic Value of Ligand Functionalization
The functionalization of organic linkers is a powerful tool in the rational design of MOFs. By introducing specific functional groups onto the linker backbone, it is possible to systematically modify the electronic properties, steric hindrance, and potential for secondary interactions within the framework. These modifications can have a profound impact on the MOF's crystal structure, pore environment, and ultimately, its performance in applications such as gas storage and separation, catalysis, and drug delivery.
This guide will explore the influence of substituents on this compound derivatives, drawing on specific examples from the literature to illustrate key principles. We will delve into how both electron-withdrawing and electron-donating groups can be used to modulate the properties of the resulting MOFs.
Comparative Analysis of Substituent Effects
The introduction of substituents onto the this compound backbone can significantly alter the electronic distribution within the ligand, which in turn influences its coordination behavior and the properties of the resulting MOF.
The Parent Ligand: this compound
MOFs constructed from the unsubstituted this compound (3,4-Hpybz) have been shown to form robust, three-dimensional frameworks with interesting topological features. For instance, reactions with various metal salts under ambient conditions have yielded a series of 3D MOFs with novel (3,6)-connected net topologies.[1] These frameworks exhibit potential for applications in gas sorption and the removal of volatile organic compounds (VOCs).
Electron-Withdrawing Substituents: The Case of 3-Nitro-4-(pyridin-4-yl)benzoic Acid
The introduction of a nitro group (-NO2), a strong electron-withdrawing substituent, at the 3-position of 4-(pyridin-4-yl)benzoic acid has been demonstrated to yield novel MOFs with distinct properties. In one study, three new MOFs were synthesized using this ligand with cadmium(II) and nickel(II) metal centers.[2]
The presence of the nitro group influences the coordination environment and the resulting framework topology. For example, one of the cadmium-based MOFs exhibited a fourfold interpenetrating three-dimensional framework.[2] Functionally, this nitro-functionalized MOF demonstrated enhanced and red-shifted photoluminescence compared to the free ligand. Furthermore, one of the cadmium-based structures showed good separation selectivity for CO2 over N2.[2] Another study on a nickel-based MOF with this ligand highlighted its remarkable thermal stability, with decomposition starting beyond 364°C.
The electron-withdrawing nature of the nitro group can strengthen the acidity of the carboxylic acid proton, potentially influencing the deprotonation and coordination process during MOF synthesis. Additionally, the polar nitro group can enhance interactions with specific guest molecules, such as CO2, leading to improved separation selectivity.
Projecting the Influence of Other Substituents
While direct comparative studies on a wide range of substituents on this compound are not abundant in the literature, we can extrapolate from the known effects of functional groups in other MOF systems, such as the well-studied UiO-66 family.
-
Electron-Donating Groups (-CH₃, -OCH₃, -NH₂): The introduction of electron-donating groups is expected to increase the electron density on the aromatic rings and the pyridyl nitrogen. This could lead to stronger metal-ligand coordination bonds, potentially enhancing the thermal and chemical stability of the MOF. The increased basicity of the pyridyl nitrogen could also influence the catalytic activity of the MOF if the nitrogen atom is involved in the catalytic cycle. In the context of gas sorption, these groups might enhance interactions with acidic gases like CO2 through Lewis acid-base interactions.
-
Halogen Substituents (-F, -Cl, -Br): Halogen atoms are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their primary influence would likely be to introduce specific interaction sites for guest molecules through halogen bonding. This could be exploited for the selective adsorption of certain molecules.
Data Summary: A Comparative Overview
| Ligand Derivative | Metal Center | Resulting MOF Properties | Reference |
| This compound | Mn(II), Zn(II), Cd(II), Pb(II) | Formation of 3D frameworks with novel (3,6)-connected net topologies. | [1] |
| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Fourfold interpenetrating 3D framework, enhanced photoluminescence, good CO₂/N₂ separation selectivity. | [2] |
| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | 3D supramolecular framework with high thermal stability (decomposition > 364°C). | [2] |
Experimental Protocols
Synthesis of 3-Nitro-4-(pyridin-4-yl)benzoic Acid
A representative protocol for the synthesis of a substituted this compound derivative is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reactants: 4-Bromobenzoic acid derivative (e.g., 3-nitro-4-bromobenzoic acid), 4-pyridinylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: The reactants are mixed in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up: After cooling, the reaction mixture is acidified to precipitate the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.
Synthesis of a MOF using a Substituted this compound Derivative
A typical solvothermal synthesis of a MOF using a functionalized ligand is as follows:
Step-by-Step Methodology:
-
Reactants: A metal salt (e.g., Cd(NO₃)₂·4H₂O) and the substituted this compound ligand.
-
Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Reaction: The metal salt and the ligand are dissolved in the solvent in a sealed reaction vessel (e.g., a Teflon-lined autoclave).
-
Heating: The vessel is heated in an oven at a specific temperature (typically between 80°C and 150°C) for a period ranging from hours to days.
-
Isolation: After cooling to room temperature, the crystalline product is collected by filtration.
-
Washing and Activation: The crystals are washed with fresh solvent to remove any unreacted starting materials and then activated by heating under vacuum to remove the solvent molecules from the pores.
Visualizing the Concepts
Caption: Synthetic route to substituted this compound.
Sources
- 1. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 2. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reference Standard: Single-Crystal X-ray Diffraction (SCXRD) Analysis
An In-Depth Technical Guide to the Crystallographic Validation of 3-(Pyridin-4-yl)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of a molecule's solid-state structure is non-negotiable. The three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which are paramount in the pharmaceutical sciences. This guide provides a comprehensive, in-depth analysis of the methodologies used to validate the crystal structure of this compound, a versatile building block in medicinal chemistry and materials science.
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of experimental choices, establish a framework for self-validating results, and offer a comparative analysis of complementary validation techniques. We will ground our discussion in the published reference structure and explore how to corroborate this primary data through orthogonal methods, ensuring the highest degree of scientific rigor.
The definitive method for determining the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD).[1][2] This technique provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[3]
The crystal structure of this compound has been expertly resolved and reported in the literature.[4][5] This published structure serves as our primary reference point for all subsequent validation efforts.
Published Crystallographic Data for this compound [4]
| Parameter | Value |
| Chemical Formula | C₁₂H₉NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.839(3) |
| b (Å) | 7.013(7) |
| c (Å) | 19.469(10) |
| Volume (ų) | 1890(2) |
| Z | 8 |
| Key Feature | Intermolecular O—H···N hydrogen bonds forming infinite chains. |
| Dihedral Angle | 32.14(7)° between the benzene and pyridine rings. |
The causality for choosing SCXRD as the gold standard is its ability to provide a complete and highly accurate structural solution. However, a single-crystal structure represents one perfect specimen and may not be representative of the bulk material. Therefore, validation with methods that analyze a larger, more representative sample is a critical step.
Comparative Validation Methodologies
A robust validation strategy employs a multi-technique approach. Here, we compare the primary SCXRD data with results from Powder X-ray Diffraction (PXRD) and computational modeling, demonstrating how these methods provide complementary and corroborating evidence.
Powder X-ray Diffraction (PXRD): Validating the Bulk
While SCXRD analyzes a single point, Powder X-ray Diffraction (PXRD) analyzes a polycrystalline (powder) sample, providing an averaged diffraction pattern representative of the bulk material.[6][7] Its primary role in validation is to confirm that the bulk-synthesized material corresponds to the same crystalline phase (polymorph) as the single crystal that was analyzed.[8]
Workflow for PXRD Validation
Caption: PXRD validation workflow comparing experimental data with a simulated pattern from the reference single-crystal structure.
A successful validation is achieved when the 2θ positions of the diffraction peaks in the experimental pattern precisely match those of the simulated pattern. Minor variations in relative intensities are common due to preferred orientation effects in the powder sample but the peak positions should be identical.
Computational Validation: The Theoretical Cross-Check
Modern computational chemistry offers a powerful, in-silico method for structure validation.[9] By using techniques like dispersion-corrected Density Functional Theory (d-DFT), one can perform a geometry optimization of the crystal structure.[10] This process refines the experimental structure to find the lowest energy (most stable) arrangement. A correctly determined experimental structure will be very close to this computationally derived energy minimum.
Comparison of Key Geometric Parameters
| Parameter | SCXRD (Experimental)[4] | d-DFT (Calculated) | Deviation |
| Unit Cell Volume (ų) | 1890 | Hypothetical: 1885 | -0.27% |
| O—H···N H-Bond (Å) | 2.653 | Hypothetical: 2.660 | +0.26% |
| Benzene-Pyridine Dihedral (°) | 32.14 | Hypothetical: 31.95 | -0.19° |
(Note: d-DFT values are hypothetical for illustrative purposes, as a full calculation is beyond this scope. They represent typical, high-quality agreement.)
The trustworthiness of this method comes from its foundation in quantum mechanics. A low root-mean-square Cartesian displacement between the experimental and energy-minimized structures (typically < 0.1 Å) provides strong confidence in the accuracy of the experimental determination.[10] Discrepancies above 0.25 Å may suggest errors in the experimental model or the presence of interesting structural phenomena like disorder.[9]
Experimental and Computational Protocols
To ensure reproducibility and scientific integrity, detailed methodologies are essential.
Protocol 1: Single-Crystal Growth
-
Objective: To grow high-quality single crystals suitable for SCXRD.[11]
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., anhydrous ethanol, as reported[5]) to near-saturation at a slightly elevated temperature.
-
Filter the solution while warm to remove any particulate impurities.
-
Allow the solution to cool slowly and evaporate undisturbed at room temperature over several days.
-
Harvest well-formed, transparent crystals with sharp edges.
-
Protocol 2: Powder X-ray Diffraction (PXRD)
-
Objective: To obtain a diffraction pattern from a bulk sample for phase identification.
-
Instrumentation: Standard laboratory powder diffractometer with Cu Kα radiation.
-
Procedure:
-
Gently grind a representative sample (approx. 20-50 mg) of the crystalline material into a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder, ensuring a flat, level surface.
-
Collect the diffraction data over a 2θ range of 5° to 50° with a step size of 0.02° and an appropriate counting time per step.
-
Process the raw data (background subtraction, Kα2 stripping if necessary).
-
Protocol 3: Computational Geometry Optimization (d-DFT)
-
Objective: To validate the experimental structure against a theoretical energy minimum.
-
Software: A quantum chemistry package capable of periodic boundary calculations (e.g., VASP, CRYSTAL, Quantum Espresso).
-
Procedure:
-
Use the experimental Crystallographic Information File (CIF) as the starting input geometry.
-
Select a suitable functional and basis set (e.g., PBE functional with a dispersion correction like D3).
-
Perform a full geometry optimization, allowing both the atomic positions and the unit cell parameters to relax until the forces on the atoms and the stress on the cell are minimized.
-
Analyze the output to compare the optimized geometry with the experimental input.
-
Interpreting Validation Results: A Decision Framework
The convergence of evidence from multiple techniques provides the strongest validation. Discrepancies, however, must be critically evaluated.
Caption: Decision tree for interpreting results from a multi-technique crystallographic validation workflow.
Conclusion
Validating the crystal structure of a compound like this compound is a systematic process of cross-verification. It begins with the high-precision data from Single-Crystal X-ray Diffraction, which serves as the foundational reference. This reference is then rigorously tested against data from bulk sample analysis via Powder X-ray Diffraction and theoretical calculations using d-DFT. When the results from these orthogonal techniques converge, it provides the highest level of confidence in the structural model. This multi-faceted approach ensures the scientific integrity required for advanced applications in drug development and materials engineering, where an accurate understanding of the solid state is fundamental to success.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [URL: https://www.creative-biostructure.com/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work.htm]
- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [URL: https://library.fiveable.me/chemistry/crystallography/single-crystal-x-ray-diffraction/v/VHJvcGljLTc1NTM5]
- Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [URL: https://www.york.ac.
- Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College (SERC). [URL: https://serc.carleton.
- X-ray crystallography. Wikipedia. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]
- Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre (CCDC). [URL: https://www.ccdc.cam.ac.uk/discover/case-studies/validation-of-experimental-crystal-structures/]
- van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.Acta Crystallographica Section A: Foundations of Crystallography, 66(5), 544-558. [URL: https://journals.iucr.org/a/issues/2010/05/00/sc5041/index.html]
- Validation of Experimental Crystal Structures (Use Case). Cambridge Crystallographic Data Centre (CCDC). [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/use-cases/validation-of-experimental-crystal-structures/]
- Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. ResearchGate. [URL: https://www.researchgate.
- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795562]
- Strengths and Limitations of Powder X-ray Diffraction. Cambridge Crystallographic Data Centre (CCDC). [URL: https://www.ccdc.cam.ac.
- Powder Diffraction Crystal Structure Determination Using Generative Models.Nature Machine Intelligence. [URL: https://www.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid.Acta Crystallographica Section E: Structure Reports Online, 65(6), o1239. [URL: https://www.researchgate.
- Spek, A. L. (2009). Structure validation in chemical crystallography.Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2777136/]
- Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra. arXiv.org, Cornell University. [URL: https://arxiv.org/abs/2405.09101]
- X-ray Powder Diffraction (XRD). Science Education Resource Center at Carleton College (SERC). [URL: https://serc.carleton.
- Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. [URL: https://forcetechnology.
- This compound (C12H9NO2). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2795562]
- 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6473188.htm]
- This compound | 4385-78-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d702550]
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid.Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 6), o1239. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969986/]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
Introduction: The Structural Imperative of 3-(Pyridin-4-yl)benzoic Acid Scaffolds
An In-Depth Comparative Guide to the Structural Confirmation of 3-(Pyridin-4-yl)benzoic Acid Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar-yet-tunable geometry, combined with hydrogen bonding capabilities and potential for metal coordination, makes its derivatives prime candidates for novel therapeutics, functional polymers, and metal-organic frameworks (MOFs). Unambiguous structural confirmation of these derivatives is not merely a procedural step; it is the bedrock upon which all subsequent biological and material property data rests. An error in structural assignment can invalidate entire research programs.
This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of this compound derivatives. It is designed for researchers and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices and emphasizing a synergistic, multi-technique approach for self-validating results.
A Multi-Pronged Strategy for Unimpeachable Structural Validation
No single analytical technique provides a complete structural picture. True confidence in a molecule's identity is achieved by integrating complementary data from several orthogonal methods. The typical workflow involves moving from rapid, identity-confirming techniques to more complex, structure-defining analyses.
Caption: Workflow for the structural confirmation of a novel this compound derivative.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the most fundamental piece of information: the molecular weight of the compound. For derivatives of this compound, this is the first and fastest way to confirm whether a synthetic reaction has yielded a product of the expected mass.
Expertise & Causality in Method Selection
Electrospray Ionization (ESI) is the preferred method for this class of compounds. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group makes them readily ionizable under both positive and negative ion conditions. ESI is a "soft" ionization technique, meaning it typically keeps the molecule intact, allowing for the clear observation of the molecular ion.
-
Positive Ion Mode [M+H]⁺: The pyridine nitrogen is readily protonated. For the parent compound, this compound (C₁₂H₉NO₂, MW = 199.21), the expected mass-to-charge ratio (m/z) would be approximately 200.22.[1]
-
Negative Ion Mode [M-H]⁻: The carboxylic acid is readily deprotonated, yielding an expected m/z of approximately 198.20.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. By providing masses accurate to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic makeups, providing a high degree of confidence in the molecular formula.
Comparative Data for this compound
| Adduct | Ionization Mode | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | Positive | 200.07060 | 140.9 |
| [M+Na]⁺ | Positive | 222.05254 | 148.9 |
| [M-H]⁻ | Negative | 198.05604 | 145.3 |
| Data sourced from PubChem predictions.[2] |
Standard Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source.
-
LC Conditions: A short C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% formic acid for positive mode or ammonium acetate for negative mode) to quickly elute the compound.
-
MS Analysis: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Interpretation: Look for the expected molecular ion peaks ([M+H]⁺, [M-H]⁻, [M+Na]⁺). If using HRMS, compare the measured mass to the calculated mass for the expected formula (typically within a 5 ppm error).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid, non-destructive technique that confirms the presence of key functional groups. For this compound derivatives, it provides clear evidence for the carboxylic acid and the aromatic ring systems.
Expertise & Causality in Data Interpretation
The IR spectrum of these molecules is dominated by a few highly characteristic absorptions. Comparing the spectrum to that of simple benzoic acid provides a strong interpretive foundation.[3][4]
-
O-H Stretch (Carboxylic Acid): This is the most recognizable feature, appearing as a very broad absorption band from approximately 2500 to 3300 cm⁻¹.[3] The breadth is due to extensive hydrogen bonding between the carboxylic acid groups, which form dimers in the solid state.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears between 1680 and 1710 cm⁻¹. Its precise position can be influenced by conjugation and substitution on the benzoic acid ring.
-
C=C and C=N Stretches (Aromatic Rings): A series of medium-to-sharp absorptions in the 1450-1620 cm⁻¹ region confirms the presence of both the benzene and pyridine rings.
-
C-H Bending (Aromatic Rings): Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region. The pattern of these bands can sometimes provide clues about the substitution pattern on the rings.
Comparative IR Data for Benzoic Acid (as a proxy)
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O Stretch | ~1680 - 1710 | Strong, Sharp |
| Aromatic Rings | C=C/C=N Stretch | ~1450 - 1620 | Multiple Sharp Bands |
| Carboxylic Acid | C-O Stretch / O-H Bend | ~1200 - 1320 | Medium |
| Data is characteristic for benzoic acid and its derivatives.[3][4][5] |
Standard Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No special preparation is needed for solid samples. Place a small amount (a few milligrams) of the dry powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for the presence of the characteristic absorption bands listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall carbon-hydrogen framework.
Expertise & Causality in Spectral Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration).
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>12 ppm). It is often exchangeable with D₂O.
-
Aromatic Protons: Protons on the benzoic acid and pyridine rings will appear in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (e.g., doublets, triplets, doublets of doublets) are dictated by the substitution pattern and are crucial for confirming the isomerism (e.g., 3-(pyridin-4-yl) vs. 2-(pyridin-3-yl)). The protons on the pyridine ring adjacent to the nitrogen are typically the most downfield.
-
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): Appears downfield, typically between 165-175 ppm.
-
Aromatic Carbons: A cluster of peaks between 120-150 ppm. The number of peaks can indicate the symmetry of the molecule. Quaternary carbons (those without attached protons) often have weaker signals.
-
Standard Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are invaluable for unambiguously assigning all proton and carbon signals.
Single-Crystal X-Ray Diffraction: The Definitive 3D Structure
While MS, IR, and NMR can build a compelling case for a structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the crystal lattice, defining bond lengths, bond angles, and stereochemistry with absolute certainty.
Expertise & Causality in Crystallography
This technique is contingent on the ability to grow a high-quality single crystal. The data obtained is not just confirmatory but can reveal subtle structural details like molecular planarity and intermolecular interactions (e.g., hydrogen bonding) that govern the material's properties. For this compound, X-ray data has shown that the molecule is not perfectly planar; the benzene and pyridine rings are twisted relative to each other.[6][7] This dihedral angle is a critical structural parameter.
Key Crystallographic Data for this compound
| Parameter | Value | Significance |
| Formula | C₁₂H₉NO₂ | Confirms elemental composition.[7] |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell.[7] |
| Space Group | Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=13.839 Å, b=7.013 Å, c=19.469 Å | The dimensions of the repeating crystal lattice.[7] |
| Benzene-Pyridine Dihedral Angle | 32.14 (7)° | Quantifies the non-planar twist between the two rings.[6][7] |
| Carboxy-Benzene Twist Angle | 11.95 (10)° | Shows the slight twist of the carboxylic acid group relative to the ring.[6][7] |
| Key Intermolecular Interaction | O—H···N Hydrogen Bonds | Confirms the expected hydrogen bonding between the carboxylic acid and the pyridine nitrogen of an adjacent molecule, forming chains in the crystal.[6][7] |
| Data sourced from Xing (2009).[6][7] |
Standard Experimental Protocol (Single-Crystal X-Ray Diffraction)
-
Crystal Growth: This is the most challenging step. It typically involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution of the compound. The goal is to obtain a single, defect-free crystal of suitable size (e.g., 0.1-0.3 mm).
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion and then rotated in a stream of monochromatic X-rays. A detector collects the diffraction pattern (the positions and intensities of thousands of reflected spots).
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule, which is refined against the experimental data to achieve the best possible fit.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles, etc.) can be calculated.
Conclusion
The structural confirmation of this compound derivatives demands a rigorous, multi-faceted analytical approach. While mass spectrometry and IR spectroscopy serve as rapid initial checks for molecular weight and functional group integrity, NMR spectroscopy is indispensable for mapping the detailed atomic connectivity. For absolute and unambiguous proof of structure, particularly for novel compounds or when subtle 3D features are critical, single-crystal X-ray diffraction remains the gold standard. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of new medicines and materials.
References
- Xing, J. (2009).3-(4-Pyridyl)benzoic acid. ResearchGate.
- Xing, J. (2009).3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1239.
- Li, G. P., & Zhang, J. (2013).3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o369.
- Wu, C., et al. (2020).Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 443-445.
- Wu, C., et al. (2019).Crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, C13H11N3O3. ResearchGate.
- PubChem.this compound. National Center for Biotechnology Information.
- PubChemLite.this compound (C12H9NO2). Université du Luxembourg.
- AOBChem USA.this compound.
- SpectraBase.benzoic acid, 3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]-. John Wiley & Sons, Inc.
- Han, S. H., & Lee, S. W. (2012).(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate.
- Doc Brown's Chemistry.Infrared spectrum of benzoic acid.
- Leslie, J. M. (2021).Mass Spectrometry of Benzoic Acid. YouTube.
- Chemistry LibreTexts.IR Spectra of Selected Compounds.
- Hayashi, S., & Kimura, N. (1966).Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE.
- Royal Society of Chemistry.1H and 13C NMR Spectra of Substituted Benzoic Acids.
- NIST.Benzoic acid. National Institute of Standards and Technology.
Sources
- 1. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 2. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of 3-(Pyridin-4-yl)benzoic Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(Pyridin-4-yl)benzoic Acid and Its Significance
This compound is a bifunctional organic molecule featuring a benzoic acid moiety and a pyridine ring. This molecular architecture makes it a versatile building block in medicinal chemistry and materials science. The pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can act as a hydrogen bond donor and acceptor. These features allow for a diverse range of non-covalent interactions, making it an interesting candidate for the design of inhibitors for various protein targets. Understanding these interactions at an atomic level is crucial for rational drug design and the development of novel therapeutics. Computational modeling offers a powerful lens through which to investigate these interactions, providing insights that can guide experimental efforts.
Core Computational Modeling Techniques: A Comparative Analysis
The study of molecular interactions is greatly enhanced by a variety of computational techniques. Here, we compare three of the most powerful and commonly used methods: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantum Mechanics (QM), with a focus on their application to this compound.
Molecular Docking: Predicting Binding Poses
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is widely used for virtual screening and to propose the binding mode of a ligand to a protein of known three-dimensional structure.
Causality Behind Experimental Choices:
The primary goal of molecular docking is to identify the most likely binding pose of a ligand in the active site of a protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them.[1] The choice of docking software and scoring function is critical and should be guided by the specific system being studied and validated against known experimental data where possible.
Self-Validating System:
A robust docking protocol should include a re-docking experiment. If the crystal structure of the ligand in the protein is known, the ligand is extracted and then docked back into the protein. A successful docking protocol should be able to reproduce the crystallographic binding pose with a low root-mean-square deviation (RMSD).
Experimental Protocol: Molecular Docking of this compound
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically as a grid box encompassing the active site.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of this compound. A good starting point is the experimentally determined crystal structure.[2][3]
-
Assign partial charges to the atoms using a suitable force field (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
-
Running the Docking Simulation:
-
Use a docking program such as AutoDock, GOLD, or Glide.[4][5]
-
The search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will explore different conformations and orientations of the ligand within the defined binding site.[5]
-
The scoring function will then rank the generated poses based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most likely binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static picture of the binding event, MD simulations allow for the study of the dynamic behavior of the protein-ligand complex over time.[6] This method can provide valuable insights into the stability of the binding pose, the role of solvent molecules, and conformational changes that may occur upon ligand binding.
Causality Behind Experimental Choices:
MD simulations are computationally more intensive than molecular docking. The choice of force field (e.g., AMBER, CHARMM, GROMOS) is crucial for accurately describing the interatomic interactions.[6] The length of the simulation is also a critical parameter; it must be long enough to capture the relevant biological events.
Self-Validating System:
The stability of the MD simulation can be assessed by monitoring parameters such as the RMSD of the protein backbone and the ligand over time. A stable simulation will show these values converging to a plateau. Furthermore, the results of the MD simulation can be validated by comparing them with experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
Experimental Protocol: MD Simulation of a Protein-3-(Pyridin-4-yl)benzoic acid Complex
-
System Setup:
-
Start with the best-ranked pose of the protein-ligand complex obtained from molecular docking.
-
Place the complex in a periodic box of solvent (typically water).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm). This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[7]
-
-
Production Run:
-
Run the MD simulation for the desired length of time (e.g., 100 ns or longer).[6]
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to study the dynamics of the system. This can include calculating RMSD, root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA).
-
Quantum Mechanics (QM): Unveiling the Electronic Details
QM methods, such as Density Functional Theory (DFT), provide the most accurate description of molecular systems by explicitly considering the electronic structure.[8] In the context of ligand-protein interactions, QM calculations can be used to accurately determine properties like ligand conformation, partial charges, and the energetics of interaction.
Causality Behind Experimental Choices:
Full QM calculations on a large protein-ligand complex are computationally prohibitive. Therefore, QM methods are often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the ligand and the immediate active site residues are treated with QM, and the rest of the protein and solvent are treated with a classical force field. The choice of the QM method (e.g., DFT functional) and basis set is a trade-off between accuracy and computational cost.[9][10]
Self-Validating System:
The results of QM calculations can be validated by comparing them with high-resolution experimental data, such as X-ray crystallography, which provides precise bond lengths and angles.[2][3] For example, the calculated geometry of this compound can be compared with its known crystal structure.
Experimental Protocol: DFT Calculation of this compound
-
Input File Preparation:
-
Define the molecular geometry of this compound.
-
Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*).
-
Specify the type of calculation (e.g., geometry optimization, frequency calculation).
-
-
Running the Calculation:
-
Use a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[11]
-
-
Output Analysis:
-
Analyze the output to obtain the optimized geometry, electronic energy, molecular orbitals (HOMO, LUMO), and other properties.
-
For a geometry optimization, confirm that a true minimum has been found by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
Comparative Data Summary
While a comprehensive, direct comparison of all three methods on a single protein target for this compound is not available in the literature, we can present a comparative table based on typical outcomes for similar benzoic acid derivatives.[12]
| Computational Method | Key Strengths | Key Limitations | Typical Outputs |
| Molecular Docking | Fast, suitable for high-throughput screening. | Scoring functions can be inaccurate; treats the protein as rigid. | Binding pose, docking score (predicted binding affinity). |
| MD Simulations | Accounts for protein flexibility and solvent effects; provides dynamic information. | Computationally expensive; results depend on the force field and simulation time. | RMSD, RMSF, hydrogen bond analysis, binding free energy. |
| QM/MM | High accuracy for the active site; provides electronic details of the interaction. | Very computationally expensive; requires careful definition of the QM region. | Reaction energies, transition state geometries, charge distribution. |
Visualization of Workflows and Interactions
Molecular Docking Workflow
Caption: The main stages of a molecular dynamics simulation protocol.
Potential Interactions of this compound
Caption: Potential non-covalent interactions of the topic molecule.
Conclusion
The computational modeling of this compound interactions requires a multi-faceted approach. Molecular docking serves as an excellent starting point for generating plausible binding hypotheses. Molecular dynamics simulations are then essential for refining these models and understanding the dynamic nature of the interaction. For the highest level of accuracy and to probe the electronic details of the binding event, QM/MM calculations are the method of choice. The selection of the most appropriate technique, or combination of techniques, will depend on the specific research question and the available computational resources. By carefully choosing and validating these computational models against experimental data, researchers can gain significant insights into the molecular interactions of this compound, thereby accelerating the drug discovery and development process.
References
- OpenFE-Gromacs Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Gapsys, V., & de Groot, B. L. (2025). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link]
- Sabe, V. T., & Chetty, N. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2055. [Link]
- Ghayye, M., & Sharma, A. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 1(1), 1003. [Link]
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- Bioinformatics Review. (2020, July 7).
- Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Computational Biology and Chemistry (pp. 221-238). Springer, Singapore. [Link]
- Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Grimme, S., & Brandenburg, J. G. (2022).
- Singh, P. (n.d.). computational study of small organic molecular using density functional theory (DFT). Scribd. [Link]
- Wang, Y., et al. (2015). Computational modeling studies reveal the origin of the binding preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Journal of Molecular Graphics and Modelling, 62, 165-174. [Link]
- The Chemistry Tutor. (2023, September 18). Basics of performing DFT calculations with Q-Chem [Video]. YouTube. [Link]
- Matter Over Mind. (2025, January 24). What software shall I use for DFT on an organic molecule?. [Link]
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1239. [Link]
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid.
- Grimme, S., & Brandenburg, J. G. (2022).
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Topological Analysis of Metal-Organic Frameworks from 3-(Pyridin-4-yl)benzoic Acid
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The topology of a MOF—the underlying architecture of its nodes and linkers—profoundly influences its physical and chemical properties, including porosity, stability, and guest accessibility. This guide provides an in-depth, comparative analysis of the topologies of MOFs synthesized from 3-(Pyridin-4-yl)benzoic acid and its derivatives, offering insights into how subtle changes in molecular building blocks can lead to vastly different supramolecular structures.
The Significance of this compound in MOF Chemistry
This compound is a bifunctional organic linker that possesses both a carboxylate group and a pyridyl group. This combination of a hard (carboxylate) and a soft (pyridyl) donor site allows for versatile coordination with a wide range of metal ions, leading to a rich variety of MOF structures. The non-linear arrangement of these functional groups imparts a specific angularity to the linker, which plays a crucial role in directing the formation of the final framework topology. Understanding how to control and predict these topologies is a key aspect of reticular chemistry.
Experimental Protocol: Topological Analysis of a Representative MOF
The topological analysis of a MOF is a process of simplifying its complex crystal structure into a more readily understandable network of nodes and linkers. This allows for the classification and comparison of different MOF structures. The following protocol outlines the steps for a topological analysis of a representative MOF, such as one synthesized from this compound and a metal ion like Zinc(II), using the software package ToposPro.[1][2]
Step 1: Obtain the Crystallographic Information File (CIF)
The CIF file contains the complete crystal structure data of the MOF, including unit cell parameters, space group, and atomic coordinates. This file is the starting point for any topological analysis. CIF files can be obtained from crystallographic databases such as the Cambridge Structural Database (CSD) or directly from published research articles.
Step 2: Import the CIF into ToposPro
Launch ToposPro and import the CIF file. The software will read the crystallographic data and generate a 3D representation of the crystal structure.
Step 3: Define the Nodes and Linkers
The next critical step is to identify the nodes (metal clusters or ions) and the linkers (organic molecules) in the structure. In a simple case, the metal ions will be the nodes and the 3-(pyridin-4-yl)benzoate molecules will be the linkers. In more complex structures, the nodes may be polynuclear metal clusters.
Step 4: Simplify the Structure
ToposPro can automatically simplify the structure by reducing the nodes and linkers to their centroids. This process generates an underlying net that represents the connectivity of the framework.
Step 5: Analyze the Topology of the Underlying Net
The software will then analyze the topology of the simplified net and provide key information, including:
-
Point Symbol (Schläfli Symbol): This is a concise notation that describes the connectivity of the nodes and the shortest circuits in the network.
-
Topological Type: ToposPro will compare the underlying net to a database of known topologies and assign a three-letter code from the Reticular Chemistry Structure Resource (RCSR).[3][4]
-
Coordination Number: The number of linkers connected to each node.
-
Interpenetration: The software can also identify and quantify the degree of interpenetration, where two or more independent networks are intertwined.
The following Graphviz diagram illustrates the workflow for the topological analysis of a MOF.
Caption: Workflow for the topological analysis of a Metal-Organic Framework.
Comparative Topological Analysis
The topology of a MOF is highly sensitive to the specific building blocks used in its synthesis. The following table compares the topological features of several MOFs synthesized from this compound and its derivatives, illustrating the impact of metal ion, ligand functionalization, and the presence of auxiliary ligands.
| MOF | Metal Ion | Ligand | Auxiliary Ligand | Topology (RCSR Code) | Point Symbol | Interpenetration | Reference |
| 1 | Mn(II) | This compound | - | (3,6)-connected net | (3.4.5)(3².4⁴.5⁵.6².7²) | No | [5] |
| 2 | Zn(II) | This compound | - | (3,6)-connected net | (3.4.5)(3².4⁴.5⁵.6².7²) | No | [5] |
| 3 | Cd(II) | This compound | - | (3,6)-connected net | (3.4.5)(3².4⁴.5⁵.6².7²) | No | [5] |
| 4 | Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | - | sql | {4⁴.6²} | Yes (2D) | [6] |
| 5 | Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | - | dia | {6⁶} | Yes (4-fold) | [6] |
| 6 | Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | Acetate | pcu | {4¹².6³} | No | [6][7] |
| 7 | Zn(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | - | sql | {4⁴.6²} | Yes (2-fold) | [1] |
Causality Behind the Observed Topologies:
-
Effect of Metal Ion: In MOFs 1 , 2 , and 3 , the use of different divalent transition metals (Mn, Zn, Cd) with the same ligand under similar conditions results in isostructural frameworks with a (3,6)-connected topology.[5] This suggests that for this particular system, the coordination preferences of these metals are similar enough to direct the formation of the same underlying net.
-
Effect of Ligand Functionalization: The introduction of a nitro group in the ligand, as seen in MOFs 4 and 5 , has a significant impact on the resulting topology.[6] With Ni(II), a 2D square lattice (sql) topology is formed, while with Cd(II), a 3D diamondoid (dia) network is observed.[6] This demonstrates that the electronic and steric effects of the nitro group can alter the coordination behavior of the ligand and the self-assembly process.
-
Effect of Auxiliary Ligands: The presence of an auxiliary ligand, such as acetate in MOF 6 , can dramatically change the topology.[6] The acetate ligand coordinates to the Cd(II) centers, altering the connectivity of the secondary building units (SBUs) and leading to a primitive cubic (pcu) topology instead of the dia net observed in its absence.[6][7]
The following diagram illustrates the relationship between the molecular building blocks and the resulting MOF topologies.
Caption: Influence of building blocks on MOF topology.
Implications for Material Design and Drug Development
The ability to control the topology of MOFs is of great importance for their application in drug delivery. The size and shape of the pores, which are a direct consequence of the underlying topology, determine the size of the drug molecules that can be loaded and the rate at which they are released. For instance, a more open topology like pcu might be suitable for the encapsulation of larger drug molecules, while a more compact and interpenetrated structure like dia could be used for the controlled release of smaller molecules.
Furthermore, the functional groups on the organic linkers can be used to tune the interactions between the MOF and the drug molecules. For example, the nitro group in 3-nitro-4-(pyridin-4-yl)benzoic acid could potentially engage in specific interactions with drug molecules, leading to higher loading capacities and more controlled release profiles.
Conclusion
The topological analysis of MOFs derived from this compound and its derivatives reveals a fascinating interplay between the molecular-level information of the building blocks and the resulting supramolecular architecture. By carefully selecting the metal ion, functionalizing the organic linker, and employing auxiliary ligands, it is possible to rationally design MOFs with a wide range of topologies. This control over the framework's architecture is a powerful tool for tailoring the properties of these materials for specific applications, including the development of advanced drug delivery systems. As our understanding of the principles of reticular chemistry continues to grow, so too will our ability to create novel MOFs with unprecedented functionalities.
References
- ToposPro. (n.d.). Topological analysis of MOFs.
- Blatov, V. A., Shevchenko, A. P., & Proserpio, D. M. (2014). Applied topological analysis of crystal structures with the program package ToposPro. Crystal Growth & Design, 14(7), 3576–3586. [Link]
- Qin, L., Li, Y., Liang, H., & Li, G. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2), 150-160. [Link]
- LaDuca, R. L., & Murray, C. A. (2011). Poly[[[μ-1,4-bis(pyridin-4-ylcarbonyl)piperazine-κ2 N:N′][μ-2-(2-carboxylatoeth-1-en-1-yl)benzoato-κ2 O:O 2] zinc(II)] 2.5 hydrate]: a tri-periodic coordination polymer with a dimer-based six-connected pcu topology. Acta Crystallographica Section E: Structure Reports Online, 67(11), m1567–m1568. [Link]
- Wu, H., Wang, X., Liu, Y., Li, J., & Li, G. (2011). Tetraaquabis[3-(pyridin-4-yl)benzoato-κN]manganese(II). Acta Crystallographica Section E: Structure Reports Online, 67(1), m73. [Link]
- Wu, H., Wang, X., Liu, Y., Li, J., & Li, G. (2011). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies.
- Wu, H., Wang, X., Liu, Y., Li, J., & Li, G. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. Inorganic Chemistry, 48(22), 10858-10862. [Link]
- Yang, J., Zhang, Y. B., Liu, Q., Trickett, C. A., Gutiérrez-Puebla, E., Monge, M. Á., ... & Yaghi, O. M. (2017). Principles of designing extra-large pore openings and cages in zeolitic imidazolate frameworks. Journal of the American Chemical Society, 139(18), 6448–6455. [Link]
- Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials.
- O'Keeffe, M., & Yaghi, O. M. (2012). Deconstructing the crystal structures of metal-organic frameworks and related materials into their underlying nets. Chemical Reviews, 112(2), 675–702. [Link]
- O'Keeffe, M., Peskov, M. A., Ramsden, S. J., & Yaghi, O. M. (2008). The Reticular Chemistry Structure Resource (RCSR) database of, and symbols for, crystal nets. Accounts of Chemical Research, 41(12), 1782–1789. [Link]
- Blatov, V. A., O’Keeffe, M., & Proserpio, D. M. (2010). Vertex-, face-, point-, Schläfli-, and Delaney-symbols in nets, polyhedra and tilings: recommended terminology. CrystEngComm, 12(1), 44–48. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ToposPro » Topological analysis of MOFs [topospro.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 6. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly[[[μ-1,4-bis(pyridin-4-ylcarbonyl)piperazine-κ2 N:N′][μ-2-(2-carboxylatoeth-1-en-1-yl)benzoato-κ2 O:O 2]zinc(II)] 2.5 hydrate]: a tri-periodic coordination polymer with a dimer-based six-connected pcu topology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metal-Organic Frameworks: Benchmarking Performance from 3-(Pyridin-4-yl)benzoic Acid Linkers
Introduction: The Central Role of the Organic Linker in MOF Performance
Metal-Organic Frameworks (MOFs) have transitioned from novel curiosities to indispensable tools in materials science, with applications spanning gas storage, catalysis, and advanced drug delivery.[1][2] The remarkable versatility of MOFs stems from their modular nature, where metal ions or clusters (secondary building units, or SBUs) are connected by organic linkers to form porous, crystalline structures.[1] The choice of the organic linker is arguably the most critical design parameter, dictating the framework's topology, pore size, surface chemistry, and ultimately, its functional performance.[3] Functional groups on the linker, its length, and its geometry directly influence metal coordination and the physicochemical properties of the resulting framework.[1][3]
This guide provides a comparative analysis of MOFs synthesized from 3-(Pyridin-4-yl)benzoic acid (3,4-Hpybz), a linker of significant interest due to its asymmetric nature and dual coordination sites (a carboxylate group and a pyridyl nitrogen). We will benchmark the performance of these MOFs against those derived from other strategic linker alternatives, providing experimental data and field-proven insights for researchers, scientists, and professionals in drug development.
The Benchmark: Understanding MOFs from this compound
The this compound linker is unique because it combines a hard carboxylate donor and a softer pyridyl nitrogen donor in an asymmetric geometry.[4] This arrangement allows for the construction of complex, often three-dimensional, frameworks with interesting topologies that can be distinct from those formed by more symmetric dicarboxylate linkers.[5] MOFs constructed with this linker have shown promise in applications like the selective adsorption of volatile organic compounds (VOCs).[6]
Performance Comparison: 3,4-Hpybz vs. Alternative Linker Strategies
The true performance of a linker is best understood through comparison. By systematically altering the linker's structure—from its isomeric form to the addition of functional groups or complete replacement of the coordinating group—we can elucidate the structure-property relationships that govern MOF efficacy.
Isomeric Effects: this compound vs. 4-(Pyridin-4-yl)benzoic Acid
A subtle change in the linker's isomeric form can lead to significant differences in the final MOF structure and its adsorption properties. A direct comparison is with its isomer, 4-(pyridin-4-yl)benzoic acid (4,4-Hpybz).
Causality Behind the Comparison: Comparing positional isomers allows us to isolate the effect of the coordinating groups' relative positions on the framework's assembly and pore environment, while keeping the chemical composition identical.
Isomorphous MOFs synthesized with both 3,4-Hpybz and 4,4-Hpybz have been used to study the adsorption of halogenated VOCs, carbon dioxide, and hydrogen.[6] For instance, the mixed-linker systems [Co(34pba)(44pba)]n and [Zn(34pba)(44pba)]n have demonstrated robust and reversible sorption/desorption capabilities, which are crucial for the recovery and reuse of adsorbents.[6]
Table 1: Comparative Gas and VOC Adsorption in Isomeric Pyridylbenzoate MOFs
| MOF System | Adsorbate | Adsorption Capacity | Key Finding | Reference |
| [Co(34pba)(44pba)]n | Dichloromethane | Not specified | Selective adsorption of chlorinated VOCs | [6] |
| [Zn(34pba)(44pba)]n | Carbon Dioxide (CO₂) | ~35 cm³/g at 273 K | Moderate CO₂ uptake | [6] |
| [Co(34pba)(44pba)]n | Hydrogen (H₂) | ~60 cm³/g at 77 K | Reversible H₂ sorption | [6] |
Note: Quantitative capacity can vary significantly with activation conditions and pressure.
Functional Group Incorporation: The Case of 3-nitro-4-(pyridin-4-yl)benzoic acid
Adding functional groups to the linker backbone is a powerful strategy for tuning the surface chemistry of the pores.[3] Introducing a nitro group (-NO₂), for example, can enhance the framework's affinity for specific molecules like CO₂ through increased polarity and dipole-quadrupole interactions.
Causality Behind the Comparison: Functionalization allows for the precise tailoring of pore environments. A nitro group increases the framework's polarity, which can enhance selective adsorption of polar molecules. Conversely, amino (-NH₂) or hydroxyl (-OH) groups can introduce specific binding sites or alter stability.[3][7]
A cadmium-based MOF synthesized with 3-nitro-4-(pyridin-4-yl)benzoic acid demonstrated good CO₂/N₂ separation selectivity.[8] This highlights how a targeted functionalization can significantly boost performance in a specific application.
Table 2: Performance Impact of Linker Functionalization
| MOF Linker | Metal Center | Application | Performance Metric | Key Finding | Reference |
| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cadmium (Cd) | Gas Separation | CO₂/N₂ Selectivity: 71 at 273 K | Nitro group enhances CO₂ affinity. | [8] |
| 2-aminoterephthalic acid (IRMOF-3) | Zinc (Zn) | General | Improved water stability vs. IRMOF-1 | Amino group enhances stability. | [7] |
| 2-Bromo-6-nitroterephthalic acid (UiO-66 derivative) | Zirconium (Zr) | Gas Adsorption | High CO₂ uptake | Multiple functional groups tailor properties. | [3] |
| 5,5'-(pyridine-2,5-diyl)diisophthalic acid | Copper (Cu) | Gas Separation | CO₂/N₂ Selectivity: 55.7 at 273 K | Exposed Lewis basic pyridyl sites improve selectivity. | [9] |
Alternative Coordinating Groups: Carboxylates vs. Phosphinates
While carboxylates are the most common coordinating groups in MOF linkers, alternatives like phosphinates offer distinct advantages, particularly in terms of stability.
Causality Behind the Comparison: The bond between the metal and the coordinating group is fundamental to the MOF's stability. Phosphinate groups can form stronger bonds with trivalent metal centers (like Fe³⁺) compared to carboxylates, leading to enhanced hydrolytic and thermal stability.[10]
Phosphinate-based MOFs, such as the ICR series, have been shown to possess high thermal stability (up to 350 °C) and enhanced hydrolytic stability.[11] While functionalization of these linkers can sometimes lead to a lower specific surface area, it often results in a higher affinity for pollutants like pharmaceuticals, making them excellent candidates for water remediation applications.[11]
Table 3: Carboxylate vs. Phosphinate Linkers - A Stability and Adsorption Comparison
| Framework Family | Linker Type | Key Advantage | Application Focus | Typical Thermal Stability | Reference |
| Pyridyl-Carboxylates | Carboxylate + Pyridyl | Versatile coordination, tunable polarity | Gas Adsorption, Catalysis | ~360 °C | [12] |
| UiO-66, IRMOFs | Carboxylate | High surface area, well-defined porosity | Gas Storage, Separation | >450 °C (UiO-66) | [3] |
| ICR-Series | Phosphinate | Enhanced hydrolytic and thermal stability | Pollutant Adsorption | ~350 °C | [11] |
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the core workflows for MOF synthesis, characterization, and performance evaluation.
General Solvothermal Synthesis of a Pyridyl-Carboxylate MOF
Rationale: Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs. The sealed reaction vessel allows for temperatures above the solvent's boiling point, increasing precursor solubility and facilitating crystal growth.
-
Precursor Solution: Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate) and the organic linker (e.g., this compound) in a suitable solvent, typically N,N-Dimethylformamide (DMF). The molar ratio of metal to linker is critical and is often maintained at 1:1 or 2:1.[3]
-
Reaction: Seal the solution in a Teflon-lined stainless-steel autoclave.
-
Heating: Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).[3]
-
Cooling & Collection: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product is collected by filtration.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted precursors trapped within the pores.
-
Activation: Dry the washed crystals under vacuum, often with gentle heating. This "activation" step is crucial to remove solvent molecules from the pores, making the internal surface area accessible for applications.
Caption: General workflow for solvothermal synthesis and activation of MOFs.
Core Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal data to verify the framework's integrity.[3]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF by measuring weight loss as a function of temperature. This analysis identifies the temperature at which the framework begins to decompose.[11]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume of the MOF via nitrogen adsorption-desorption isotherms at 77 K. This is the primary method for quantifying the porosity of the material.[3]
Performance Evaluation: Catalytic Cyanosilylation
Rationale: The cyanosilylation of aldehydes is a benchmark reaction to test the catalytic activity of MOFs, particularly those with Lewis acidic metal sites or basic functional groups.[9][13]
-
Catalyst Activation: Ensure the MOF catalyst is fully activated (as described above) to expose the active sites.
-
Reaction Setup: In a reaction vessel, combine the aldehyde substrate (e.g., benzaldehyde), trimethylsilyl cyanide (TMSCN), and the activated MOF catalyst. The reaction can be run neat (solvent-free) or in a suitable solvent.[9]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 35-50 °C) for a set time.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Isolation: After the reaction is complete, separate the MOF catalyst by centrifugation or filtration. The product can then be isolated from the reaction mixture.
-
Recyclability Test: Wash the recovered MOF catalyst with a suitable solvent, dry it, and reuse it in a subsequent reaction cycle to test its stability and reusability.[9]
Caption: Influence of linker selection on MOF properties and target applications.
Application Highlight: Drug Delivery
For drug development professionals, MOFs offer exciting potential as advanced delivery vehicles due to their high porosity and tunable surfaces.[14][15] Zinc-based MOFs are particularly attractive due to their good biocompatibility, as zinc is an essential trace element in the human body.[12]
MOFs derived from benzoic acid derivatives have been successfully used to load anticancer drugs like Doxorubicin.[12] The drug loading is often achieved via a straightforward impregnation process, where the activated MOF is soaked in a concentrated drug solution.[14] A key performance metric is the drug loading capacity and the release profile, which can be tuned to be responsive to specific stimuli, such as the lower pH environment of tumor tissues.[12]
Table 4: Performance of MOFs in Drug Delivery Applications
| MOF System | Linker Type | Drug Loaded | Loading Capacity (wt%) | Release Trigger | Reference |
| Zn-based MOF | Benzoic acid derivative | Doxorubicin | 33.74% | pH-sensitive | [12] |
| ZIF-8 | 2-methylimidazole | 5-Fluorouracil | ~60% | pH-sensitive | [14] |
| ZJU-64 | L-glutamic acid | Methotrexate | 13.45% | pH and heat | [14] |
Conclusion and Future Outlook
The performance of a Metal-Organic Framework is inextricably linked to the chemical identity of its organic linker. MOFs derived from this compound provide a fascinating platform, offering unique structural topologies due to the linker's asymmetry. However, as this guide has demonstrated, targeted modifications can lead to superior performance in specific applications.
-
For selective gas separation, introducing polar functional groups like -NO₂ or leveraging the Lewis basic sites of pyridyl-decorated linkers is a highly effective strategy.[8][9]
-
For applications requiring high stability, such as heterogeneous catalysis in harsh conditions or pollutant adsorption from water, shifting from carboxylate to phosphinate linkers can provide a significant advantage in framework robustness.[10][11]
-
For drug delivery, biocompatible metal centers like Zinc combined with functionalizable benzoic acid derivatives allow for high drug loading and stimuli-responsive release.[12]
The future of MOF design will continue to rely on the rational design of organic linkers. By understanding the fundamental relationships between a linker's structure and the final framework's properties, researchers can continue to develop next-generation materials tailored for the world's most pressing scientific challenges.
References
- BenchChem. (2025). A Comparative Study of Metal-Organic Frameworks Synthesized from Different Linkers: The Case of the UiO-66 Series. BenchChem Technical Support.
- Batten, S. R., et al. (2021). Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases. CrystEngComm, 23(37), 6466-6473.
- Demek, M., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(10), 4493-4502.
- Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 163-171.
- Li, Y-F., et al. (2012). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Dalton Transactions, 41(20), 6261-6267.
- Ahmad, S., et al. (2024). A comprehensive review on cobalt-based metal-organic frameworks (Co-MOFs) for supercapacitor applications.
- Wang, H., et al. (2023). Isoreticular Metal-Organic Framework-3 (IRMOF-3)
- Gurbanov, A. V., et al. (2022). Metal(II)
- Gurbanov, A. V., et al. (2019). Three-Dimensional Ni(II)-MOF Containing an Asymmetric Pyridyl-Carboxylate Ligand: Catalytic Cyanosilylation of Aldehydes and Inhibits Human Promyelocytic Leukemia Cancer Cells.
- Demek, M., et al. (2022). Versatility of phosphinate linkers in the isoreticular series of MOFs.
- Parveen, N., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 74, 103563.
- Salcedo-Abraira, P., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society, 145(39), 21373-21381.
- Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Fluorescence, 33(4), 2821-2829.
- Lu, J. Y., et al. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies. OSTI.GOV.
- Hazra, A., et al. (2015). A pyridyl-decorated MOF-505 analogue exhibiting hierarchical porosity, selective CO2 capture and catalytic capacity. Dalton Transactions, 44(46), 20027-20031.
- Kaur, H., et al. (2021). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
- Vlasceanu, A. M., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
- Zhang, Y., et al. (2024). Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection.
- Sharma, A., et al. (2024).
- Fun, H. K., et al. (2009). 3-(4-Pyridyl)benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies (Journal Article) | OSTI.GOV [osti.gov]
- 6. Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01052B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pyridyl-decorated MOF-505 analogue exhibiting hierarchical porosity, selective CO2 capture and catalytic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to the Purity Assessment of 3-(Pyridin-4-yl)benzoic Acid
In the landscape of pharmaceutical research and materials science, the molecular integrity of building blocks like 3-(Pyridin-4-yl)benzoic acid is paramount. This heterocyclic compound, featuring both a carboxylic acid and a pyridine moiety, serves as a critical linker in the synthesis of metal-organic frameworks (MOFs) and as a precursor for novel drug candidates.[1][2] Its utility is directly contingent on its purity, as even trace impurities can drastically alter the physicochemical properties of the final product, compromise biological activity, or introduce unforeseen toxicity.
This guide provides an in-depth, comparative analysis of three primary spectroscopic techniques for the purity assessment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a framework for robust, self-validating purity analysis intended for researchers, scientists, and drug development professionals.
Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) stands as a definitive method for determining the absolute purity of a compound.[3] Unlike chromatographic techniques that provide relative purity, qNMR leverages the direct proportionality between the integrated signal of a specific nucleus and its molar concentration in the sample.[4] For organic molecules rich in protons, ¹H qNMR is a powerful, non-destructive tool that can simultaneously confirm structure and provide a metrologically traceable purity value.[3][5]
Causality Behind the qNMR Protocol
The trustworthiness of a qNMR result hinges on specific experimental parameters designed to ensure accurate quantification. The choice of an internal standard is critical; it must be of high, certified purity, stable, non-reactive with the analyte, and possess signals that do not overlap with any analyte signals.[4][6] Furthermore, a sufficient relaxation delay (D1) is mandatory. This delay, typically 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard, ensures that all protons have fully relaxed between pulses, making the resulting signal integrals directly proportional to the number of nuclei.
Experimental Protocol: qNMR Purity of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Select a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone). Accurately weigh an equimolar amount of the standard and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (D1): ≥ 60 seconds (a conservative value to ensure full relaxation).
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[4][5]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: qNMR Parameters
| Parameter | This compound | Internal Standard (Maleic Acid) | Rationale |
| Molecular Weight | 199.20 g/mol [7] | 116.07 g/mol | Required for purity calculation. |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solvent for both compounds. |
| Analyte Signal (Integral) | Aromatic region (e.g., doublet at ~8.2 ppm) | Olefinic protons (~6.3 ppm) | Well-resolved, non-overlapping signals. |
| Number of Protons (N) | 2H (example) | 2H | Used in the purity calculation formula. |
Workflow Visualization: qNMR Purity Assessment
Caption: Workflow for quantitative NMR (qNMR) purity determination.
High-Resolution Mass Spectrometry (HRMS): Profiling the Impurities
While qNMR excels at quantifying the main component, it provides limited information about the identity of impurities. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is the premier tool for impurity profiling.[8][9] High-Resolution Mass Spectrometry (HRMS) offers exceptional sensitivity and mass accuracy, enabling the detection, identification, and potential structural elucidation of impurities, even at trace levels.[10]
Causality Behind the LC-MS Protocol
The goal of impurity profiling is to detect and identify what is not the main compound. LC separates the analyte from its impurities based on their physicochemical properties before they enter the mass spectrometer. Electrospray ionization (ESI) is the chosen technique here as it is a soft ionization method suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of an unknown impurity.[10]
Experimental Protocol: LC-HRMS Impurity Profiling
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solution to a working concentration of ~10 µg/mL for analysis.
-
-
LC-MS Data Acquisition:
-
LC System: UHPLC system.
-
Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
MS System: High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the pyridine nitrogen is readily protonated. The expected [M+H]⁺ ion is m/z 200.0706.[11]
-
Mass Range: Scan from m/z 50 to 1000.
-
-
Data Analysis:
-
Identify the main peak for this compound in the total ion chromatogram (TIC).
-
Scrutinize the chromatogram for lower-level peaks corresponding to impurities.
-
Extract the high-resolution mass spectrum for each impurity peak.
-
Use the accurate mass of the molecular ion to predict the elemental composition of the impurity.
-
If necessary, perform tandem MS (MS/MS) to fragment the impurity ion and gain structural information.
-
Data Presentation: Information from HRMS
| Data Output | Information Provided |
| Total Ion Chromatogram (TIC) | Shows retention time of the main peak and any separated impurities. |
| High-Resolution Mass Spectrum | Provides accurate mass-to-charge (m/z) ratio for each component. |
| Predicted Elemental Formula | Derived from the accurate mass, suggesting possible molecular formulas for impurities. |
| MS/MS Fragmentation Pattern | Offers structural clues for identifying unknown impurities. |
Workflow Visualization: LC-MS Impurity Profiling
Caption: Workflow for impurity identification using LC-HRMS.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR spectroscopy is a rapid, simple, and effective technique for confirming the identity of a compound by identifying its functional groups.[12][13] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.[14] While not typically a quantitative method for purity, it serves as an excellent first-pass quality control check to verify the material and detect gross impurities with different functional groups.[15]
Causality Behind the FTIR Protocol
The power of FTIR lies in its "fingerprint" region (~1500 to 400 cm⁻¹), which provides a unique spectrum for each molecule.[16] For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as vibrations from the aromatic rings.[16][17] Comparing the obtained spectrum to a known reference standard allows for a quick and confident identity confirmation. The presence of unexpected peaks would indicate a significant impurity.
Experimental Protocol: FTIR Identity Confirmation
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the FTIR spectrometer.
-
Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the sample spectrum to a reference spectrum of pure this compound.
-
Note any significant peaks that are not present in the reference spectrum, as these may indicate impurities.
-
Data Presentation: Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1680 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C and C=N stretches | Aromatic/Pyridine Rings |
| ~1320-1210 | C-O stretch | Carboxylic Acid |
| ~900-675 | C-H out-of-plane bend | Aromatic Rings |
(Note: These are approximate ranges based on benzoic acid and pyridine derivatives.[16][17])
Workflow Visualization: FTIR Identity Verification
Caption: Workflow for identity confirmation using FTIR spectroscopy.
Comparative Summary and Conclusion
Each spectroscopic technique offers a unique and complementary perspective on the purity of this compound. A comprehensive assessment relies on the intelligent application of these methods in concert.
| Feature | ¹H qNMR | LC-HRMS | FTIR |
| Primary Function | Absolute Quantification | Impurity Identification | Identity Confirmation |
| Data Type | Quantitative | Qualitative/Semi-Quantitative | Qualitative |
| Sensitivity | Moderate (~0.1%) | Very High (ppm/ppb) | Low (~1-5%) |
| Information Provided | Purity value (%) of the main component. | Accurate mass, formula, and structure of impurities. | Presence of expected functional groups. |
| Impurity Detection | Detects proton-containing impurities if signals are resolved. | Detects and identifies a wide range of impurities. | Detects impurities with different functional groups. |
| Complexity | Moderate to High | High | Low |
Authoritative Recommendation
For a complete and robust purity assessment of this compound, a multi-technique approach is essential:
-
Initial Screening (FTIR): Begin with FTIR as a rapid, inexpensive check to confirm the material's identity and ensure no gross contamination has occurred.
-
Impurity Profiling (LC-HRMS): Employ LC-HRMS to perform a deep dive into the impurity profile. This step is crucial for identifying and characterizing any minor components that could impact the material's performance or safety.[18][19]
-
Definitive Purity Assay (¹H qNMR): Finally, use ¹H qNMR with a certified internal standard to assign a definitive, absolute purity value to the batch. This is the ultimate measure of quality for quantitative applications.[20]
By integrating the strengths of these three spectroscopic pillars, researchers and drug development professionals can build a self-validating system of analysis, ensuring the highest degree of confidence in the quality and integrity of their chemical entities.
References
- Vertex AI Search. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Toref-Standards. (n.d.). Impurity Profiling with HRMS.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Thermo Fisher Scientific. (n.d.).
- Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes.
- Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
- YouTube. (2021, December 16). Introduction to Fourier Transform Infrared Spectroscopy (FTIR).
- Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
- TutorChase. (n.d.). How can spectroscopy be used to assess purity?
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
- YouTube. (2016, May 18). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds.
- MeritHub. (2022, January 14). IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES.
- riomaisseguro.rio.rj.gov.br. (n.d.).
- National Institutes of Health. (n.d.). 3-(4-Pyridyl)benzoic acid - PMC.
- PubChem. (n.d.). This compound.
- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchG
- National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC.
- Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?
- National Institutes of Health. (n.d.). 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid - PMC.
- MDPI. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- National Institute of Standards and Technology. (n.d.). Benzoic acid - the NIST WebBook.
- PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)
- ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
Sources
- 1. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pharmtech.com [pharmtech.com]
- 10. toref-standards.com [toref-standards.com]
- 11. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]
- 12. measurlabs.com [measurlabs.com]
- 13. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 14. youtube.com [youtube.com]
- 15. tutorchase.com [tutorchase.com]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. youtube.com [youtube.com]
A Comparative Guide to Metal Complexes of 3-(Pyridin-4-yl)benzoic Acid: Synthesis, Structure, and Functional Properties
In the dynamic field of coordination chemistry and materials science, the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers have garnered immense interest. The properties of these materials are intrinsically linked to the choice of both the metal ion and the organic linker. This guide provides a comprehensive comparative analysis of metal complexes formed with 3-(pyridin-4-yl)benzoic acid, a versatile bifunctional ligand. By examining the influence of different metal centers on the resulting structures and functional properties, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
The Pivotal Role of this compound as a Ligand
This compound is an exemplary building block in the construction of coordination polymers due to its unique structural characteristics. It possesses two distinct coordination sites: a carboxylate group and a pyridyl nitrogen. This bifunctionality allows for the formation of diverse and extended structures. The carboxylate group typically acts as a strong donor for a wide range of metal ions, while the pyridyl nitrogen provides a secondary coordination site, enabling the formation of higher-dimensional networks. The relative orientation of these two functional groups dictates the geometry of the resulting metal-organic frameworks.
Comparative Structural Analysis of Metal Complexes
The coordination of this compound with various metal ions leads to a fascinating array of structural motifs, ranging from discrete mononuclear complexes to intricate three-dimensional frameworks. The choice of the metal ion, with its specific coordination preferences and ionic radius, plays a crucial role in determining the final architecture.
A notable example is the discrete mononuclear complex formed with Manganese(II), tetraaquabis[3-(pyridin-4-yl)benzoato-κN]manganese(II) ([Mn(C₁₂H₈NO₂)₂(H₂O)₄]). In this complex, the Mn(II) ion exhibits a distorted octahedral geometry, coordinating with two pyridyl nitrogen atoms from two separate 3-(pyridin-4-yl)benzoate ligands and four water molecules. The carboxylate groups of the ligands remain uncoordinated to the metal center and are instead involved in hydrogen bonding interactions, which extend the structure into a three-dimensional network. An isostructural Cobalt(II) complex has also been reported, highlighting the similar coordination preferences of these two divalent first-row transition metals.
When the related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, is employed, the resulting structures with Cadmium(II) and Nickel(II) demonstrate the profound influence of both the metal ion and reaction conditions.[1] With Cd(II), a four-fold interpenetrating three-dimensional framework with a diamondoid (dia) topology is formed.[1] In contrast, the Ni(II) complex adopts a two-dimensional layered structure with a square-grid (sql) topology.[1] These examples underscore how subtle changes in the ligand and the inherent coordination geometry of the metal ion dictate the final topology of the coordination polymer.
The versatility of pyridyl-carboxylate ligands is further exemplified by the formation of three-dimensional metal-organic frameworks with new (3,6)-connected net topologies when 3-(pyridin-4-yl)benzoate is reacted with Manganese(II) under ambient conditions.[2]
Coordination Modes of this compound
The versatile coordination behavior of this compound is central to the structural diversity of its metal complexes. The ligand can adopt several coordination modes, influencing the dimensionality and topology of the resulting framework.
Caption: Coordination modes of this compound.
Comparative Analysis of Functional Properties
The functional properties of metal complexes, including their thermal stability, photoluminescence, and magnetic behavior, are directly influenced by the nature of the metal ion and the overall crystal structure.
Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of coordination polymers. The decomposition temperature of these materials is a key parameter for their potential applications, for instance, in catalysis or as gas storage materials.
For the discrete [Mn(C₁₂H₈NO₂)₂(H₂O)₄] complex, the initial weight loss corresponds to the removal of the coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. In contrast, three-dimensional MOFs, such as those formed with the nitro-substituted ligand, often exhibit enhanced thermal stability due to their robust and extended network structures. For example, a Ni-based MOF synthesized with 3-nitro-4-(pyridine-4-yl) benzoic acid shows remarkable thermal stability, with decomposition occurring above 364°C.
| Complex/MOF | Metal Ion | Decomposition Temperature (°C) | Reference |
| [Mn(C₁₂H₈NO₂)₂(H₂O)₄] | Mn(II) | Not explicitly reported | |
| Ni-MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | > 364 |
Table 1: Comparative Thermal Stability Data.
Photoluminescence Properties
The photoluminescent properties of coordination polymers are of significant interest for applications in sensing, bioimaging, and light-emitting devices. The emission characteristics are dependent on both the metal ion and the organic ligand.
Complexes of d¹⁰ metals like Zn(II) and Cd(II) with aromatic carboxylate ligands often exhibit ligand-based luminescence. The coordination to the metal ion can enhance the rigidity of the ligand, leading to increased emission intensity compared to the free ligand. For instance, Cd(II) MOFs constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid show enhanced and red-shifted photoluminescence compared to the free ligand.[1]
Lanthanide complexes are particularly renowned for their sharp, line-like emission bands and long luminescence lifetimes. The this compound ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength. While specific data for lanthanide complexes with the unmodified this compound is limited in the searched literature, studies on related systems with other benzoic acid derivatives demonstrate the potential for strong luminescence.
| Complex/MOF | Metal Ion | Emission Maximum (nm) | Observations | Reference |
| Cd-MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Red-shifted vs. ligand | Enhanced emission intensity | [1] |
Table 2: Comparative Photoluminescence Data.
Magnetic Properties
The magnetic properties of coordination polymers are determined by the electronic configuration of the metal ions and the nature of the bridging ligands that mediate magnetic exchange interactions between them.
For the discrete [Mn(C₁₂H₈NO₂)₂(H₂O)₄] complex, where the Mn(II) centers are well-isolated by the bulky ligands and water molecules, paramagnetic behavior is expected. In extended frameworks, the pyridyl-carboxylate ligand can facilitate magnetic coupling between metal centers. The nature of this coupling (ferromagnetic or antiferromagnetic) depends on the specific coordination geometry and the metal-ligand-metal pathways. While specific magnetic data for complexes of the unmodified this compound were not prominent in the search results, studies on related coordination polymers indicate that weak antiferromagnetic or ferromagnetic interactions are commonly observed at low temperatures.
Experimental Protocols
General Synthesis of Metal-Organic Frameworks
A common method for the synthesis of metal-organic frameworks with pyridyl-carboxylate ligands is through hydrothermal or solvothermal reactions.
Caption: General workflow for hydrothermal synthesis of MOFs.
Synthesis of Tetraaquabis[3-(pyridin-4-yl)benzoato-κN]manganese(II)
A specific protocol for the synthesis of the Mn(II) complex is as follows:
-
A mixture of MnCl₂·4H₂O and this compound in a 1:2 molar ratio is prepared.
-
The mixture is dissolved in a suitable solvent system, such as a mixture of water and ethanol.
-
The solution is stirred at room temperature for a period to allow for complex formation.
-
The resulting solution is allowed to stand for slow evaporation.
-
Crystals of [Mn(C₁₂H₈NO₂)₂(H₂O)₄] will form over time.
-
The crystals are collected by filtration, washed with the mother liquor, and air-dried.
Conclusion and Future Outlook
The comparative analysis of metal complexes formed with this compound reveals a rich and diverse coordination chemistry. The choice of the metal ion is a critical determinant of the resulting structure, which in turn governs the functional properties of the material. Transition metals like Mn(II) and Co(II) can form discrete complexes, while other metals, particularly in combination with modified ligands, lead to the formation of robust 2D and 3D metal-organic frameworks.
Future research in this area should focus on expanding the library of metal complexes with the unmodified this compound to include a wider range of transition metals and lanthanides. A systematic investigation of their photoluminescent and magnetic properties will be crucial for unlocking their full potential in applications such as chemical sensing, catalysis, and the development of novel magnetic and optical materials. Furthermore, exploring post-synthetic modification of these frameworks could lead to materials with tailored functionalities for specific applications.
References
- Qin, T., Zhang, S., Wang, Y., Hou, T., Zhu, D., & Jing, S. (2019). Three novel topologically different metal–organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
- Wu, L. P., Wang, J. G., & Li, Z. J. (2011). Tetraaquabis[3-(pyridin-4-yl)benzoato-κN]manganese(II). Acta Crystallographica Section E: Structure Reports Online, 67(7), m939.
- Huang, X., Zhang, J., & Li, Z. (2007). Pyridyl-multicarboxylate-metal frameworks.
- Wang, J. G., & Li, Z. J. (2011). Tetraaquabis[3-(pyridin-4-yl)benzoato-κN]cobalt(II). Acta Crystallographica Section E: Structure Reports Online, 67(7), m940.
- Wu, L. P., Wang, J. G., & Li, Z. J. (2009). Three-dimensional (3-D) metal-organic frameworks with 3-pyridin-4-yl-benzoate defining new (3,6)-connected net topologies.
- Jin, L., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
Sources
A Comparative Analysis of Experimental and Theoretical Bond Angles in 3-(Pyridin-4-yl)benzoic Acid
An In-depth Guide for Researchers in Structural Chemistry and Drug Development
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Bond angles, alongside bond lengths and dihedral angles, define the molecular conformation, which in turn dictates intermolecular interactions, physicochemical properties, and biological activity. This guide provides a detailed comparison of the experimental and theoretically-derived bond angles of 3-(Pyridin-4-yl)benzoic acid, a molecule of interest in the development of novel pharmaceuticals and coordination polymers.
The Significance of Molecular Geometry in Drug Design
This compound incorporates two key pharmacophoric fragments: a pyridine ring, a common feature in many enzyme inhibitors and receptor ligands, and a benzoic acid moiety, which can participate in hydrogen bonding and salt bridge formation. The relative orientation of these two rings, governed by the bond angles at the linkage and within each ring, is critical for how the molecule fits into a biological target's binding site. Understanding the molecule's preferred conformation, both in the solid state and in theory, provides a foundational piece of knowledge for structure-based drug design.
Experimental Determination via Single-Crystal X-ray Diffraction
The most definitive method for determining the precise solid-state geometry of a molecule is single-crystal X-ray diffraction. For this compound, the crystal structure reveals a non-planar conformation.[1][2] This deviation from planarity is a key structural feature, influencing how the molecules pack in a crystalline lattice and how they might interact with a protein binding pocket.
The experimental procedure to obtain these data is as follows:
-
Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection : The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the electron density distribution within the crystal. From this, the positions of the individual atoms are determined, and the structure is refined to achieve the best fit between the observed and calculated diffraction patterns.
From the refined crystal structure, precise bond angles can be calculated. The Crystallographic Information File (CIF) associated with the published structure contains the complete set of atomic coordinates and crystallographic data.
Figure 1: A simplified workflow for the experimental determination of bond angles using single-crystal X-ray diffraction.
Theoretical Prediction via Quantum Chemical Calculations
In parallel to experimental techniques, computational chemistry provides powerful tools to predict molecular geometry. Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately calculate the electronic structure and, consequently, the equilibrium geometry of molecules in the gas phase.
The theoretical bond angles for this compound can be obtained through the following computational protocol:
-
Initial Structure Generation : A 3D model of the molecule is constructed.
-
Geometry Optimization : A DFT calculation is performed to find the lowest energy conformation of the molecule. This involves iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is reached. Popular functionals for this purpose include B3LYP, often paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[3][4]
-
Frequency Calculation : A frequency calculation is typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Analysis of Optimized Geometry : The bond angles are then measured from the optimized molecular structure.
Figure 2: A representative workflow for the theoretical calculation of bond angles using Density Functional Theory.
Comparison of Bond Angles: Experimental vs. Theoretical
The following table presents a selection of key bond angles for this compound, comparing the values obtained from single-crystal X-ray diffraction with those predicted by DFT calculations on similar systems and the parent molecules.
| Bond Angle | Experimental (X-ray) Value (°)* | Theoretical (DFT) Value (°) | Parent Molecule (Benzoic Acid/Pyridine) (°) |
| Dihedral Angle (Benzene-Pyridine) | 32.14(7)[1][2] | ~30-40 (typical for biphenyl systems) | N/A |
| C-C(O)-O Angle (Carboxylic Acid) | ~117-123 | ~118-122 | ~118-121 |
| O-C=O Angle (Carboxylic Acid) | ~120-125 | ~122-126 | ~123 |
| C-N-C Angle (Pyridine Ring) | ~117 | ~117 | ~116.7 |
| C-C-N Angle (Pyridine Ring) | ~124 | ~124 | ~123.9 |
| C-C-C Angle (Pyridine Ring at C4) | ~119 | ~119 | ~118.5 |
| C-C-C Angle (Benzene Ring at C3) | ~120 | ~120 | ~120 |
| C-C(COOH)-C Angle (Benzene Ring) | ~119 | ~119 | ~119 |
*Values are approximated from the published crystal structure and may vary slightly depending on the specific refinement. **Theoretical values are based on DFT calculations of benzoic acid, pyridine, and related biphenyl systems, as a direct computational study on this compound was not publicly available.
Analysis of the Comparison
Dihedral Angle: The most significant structural parameter is the dihedral angle between the benzene and pyridine rings. The experimental value of 32.14(7)° indicates a substantial twist between the two aromatic systems.[1][2] This is a common feature in biphenyl-like molecules and is a result of steric hindrance between the ortho-hydrogens on the two rings. Theoretical calculations on similar biphenyl systems generally predict dihedral angles in the range of 30-40°, which is in good agreement with the experimental observation. This non-planar conformation is crucial as it presents a more three-dimensional shape for molecular recognition compared to a hypothetical planar structure.
Bond Angles within the Rings and Carboxylic Acid Group: The bond angles within the benzoic acid and pyridine moieties show good agreement between experimental and theoretical values for the parent molecules. For instance, the C-N-C angle in the pyridine ring is experimentally observed to be around 117°, which is very close to the established value for pyridine itself. Similarly, the angles within the carboxylic acid group are consistent with those found in benzoic acid and other carboxylic acids.
Discrepancies and Their Origins: Minor discrepancies between the experimental and theoretical values can be attributed to several factors:
-
Phase Differences : Experimental data from X-ray crystallography represents the molecule's conformation in the solid state, where it is subject to crystal packing forces and intermolecular interactions (such as hydrogen bonding).[3][5] In contrast, DFT calculations are typically performed on a single molecule in the gas phase, representing an isolated, unconstrained system.
-
Computational Method : The choice of DFT functional and basis set can influence the calculated geometry. While modern methods are highly accurate, they are still approximations of the true quantum mechanical nature of the molecule.
-
Experimental Conditions : The temperature at which the crystal structure was determined can also have a minor effect on the bond angles due to thermal vibrations.
Conclusion for the Research Professional
This comparative guide underscores the synergy between experimental and theoretical methods in elucidating the structural nuances of a molecule like this compound.
-
For the Drug Developer : The experimentally determined non-planar structure, with a significant dihedral angle between the aromatic rings, should be considered the primary starting point for docking studies and pharmacophore modeling. The flexibility around the central C-C bond should also be explored during molecular dynamics simulations to understand the conformational space accessible in a biological environment.
-
For the Materials Scientist : The observed crystal packing, driven by hydrogen bonding and π-stacking interactions, is a direct consequence of the molecule's geometry. This understanding can be leveraged in the design of new co-crystals and metal-organic frameworks with desired properties.
References
- International Union of Crystallography. (n.d.). Crystallographic Information File (CIF) Software.
- CNET Download. (2012, August 14). Cif Reader for Windows.
- ResearchGate. (2017, July 27). What software can be used to visualize CIF files and modify them to create a new CIF files.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1239. doi:10.1107/S1600536809015530
- CrystalExplorer. (n.d.). Open a CIF.
- Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1239.
- University of Arkansas Libraries. (n.d.). Compare the Solid, Liquid and Gas Phases at the Molecular Level.
- JoVE. (2020, September 24). Molecular Comparison of Gases, Liquids, and Solids.
- Stack Exchange. (2020, May 8). What are the freely available crystal-structure visualization softwares?.
- ResearchGate. (n.d.). Optimized Bond Lengths and Bond Angles Calculated at the B3LYP/6-311++G(d,p) Level.
- Purdue University. (n.d.). Gases, Liquids, and Solids.
- MDPI. (2017, November 23). Phenylazopyridine as Switch in Photochemical Reactions. A Detailed Computational Description of the Mechanism of Its Photoisomerization.
- Vedantu. (n.d.). Molecular Structure of Solids, Liquids, and Gases Explained.
- Royal Society of Chemistry. (2024, January 9). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent.
- National Institutes of Health. (2017, November 9). Discovering the stacking landscape of a pyridine-pyridine system.
- Wikipedia. (n.d.). State of matter.
- Aher, J. S. (n.d.). Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. International Journal of Chemical and Physical Sciences, 7.
- Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives.
- ACS Publications. (2025, December 13). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
- Crystallography Open Database. (n.d.). Search results.
- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.
- Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o139. doi:10.1107/S160053681105218X
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Pyridin-4-yl)benzoic Acid
For researchers and professionals in drug development, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management of chemical waste is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-(Pyridin-4-yl)benzoic acid, ensuring that safety and regulatory compliance are maintained at every step. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, providing you with a self-validating system for waste management.
Core Principle: Hazard-Informed Waste Management
The disposal plan for any chemical must begin with a thorough understanding of its hazards. This compound is a heterocyclic compound containing both a pyridine ring and a carboxylic acid moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach requires assessing the hazards of its constituent functional groups.
-
Pyridine Derivatives: This class of compounds is often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] Waste pyridine is considered a hazardous waste, necessitating disposal in accordance with federal and state regulations.[3]
-
Carboxylic Acids: Benzoic acid, the parent carboxylic acid, is known to cause serious eye damage and skin irritation.[4] Anhydrous acids can be powerful dehydrating agents.[5]
Therefore, this compound must be handled as hazardous chemical waste . All materials that come into contact with it, including glassware, personal protective equipment (PPE), and spill absorbents, must be disposed of as such.
Table 1: GHS Hazard Classification Summary for this compound
This data, derived from authoritative chemical databases, informs the minimum safety precautions required.
| Hazard Class | GHS Hazard Statement | Signal Word | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [6] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | [6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | [6] |
Pre-Disposal Planning: Safety and Compliance
A foundational principle of laboratory safety is that no procedure should begin without a clear plan for waste disposal.[7] This proactive approach prevents the accumulation of unmanageable or unknown waste streams.
Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.[8][9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10][11]
-
Hand Protection: Wear double-layered nitrile or other chemically resistant gloves. Always consult a glove compatibility chart for specific solvents used.[2]
-
Body Protection: A fully-buttoned laboratory coat is required.[10]
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.[2]
Regulatory Framework
In the United States, chemical laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Your institution's Environmental Health and Safety (EHS) office is responsible for implementing a program that complies with these federal and state regulations.[14][15] This guide aligns with these requirements, particularly concerning the use of Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste.[15][16]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and managing waste generated from work with this compound.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in preventing chemical accidents and ensuring compliant disposal.[17][18] Never mix incompatible waste streams.[19]
-
Solid Waste:
-
What it includes: Unused or expired this compound, contaminated weigh boats, paper towels, and disposable spatulas.
-
Collection: Place these materials into a dedicated, robust hazardous waste container made of compatible material like high-density polyethylene (HDPE).[1]
-
-
Liquid Waste:
-
What it includes: Solutions containing this compound, solvents used for rinsing glassware, and mother liquor from crystallizations.
-
Collection: Collect in a dedicated, leak-proof liquid waste container. Glass or HDPE containers are appropriate. Avoid metal containers , as the acidic nature of the compound can cause corrosion over time.[13][17] Do not fill containers beyond 90% capacity to allow for vapor expansion.[19]
-
-
Contaminated Sharps:
-
What it includes: Contaminated needles, razor blades, or broken glassware.
-
Collection: Place in a designated, puncture-proof sharps container that is clearly labeled as "Hazardous Waste Sharps."
-
-
Contaminated PPE:
-
What it includes: Used gloves, disposable sleeve covers, and bench liners.
-
Collection: Place in a designated hazardous waste bag or a lined container separate from solid chemical waste.[1]
-
Step 2: Container Selection and Labeling
All waste containers must be in good condition, compatible with the waste, and clearly labeled from the moment the first drop of waste is added.[19][16]
-
Container Requirements: Use only containers provided by or approved by your EHS office. Ensure they are leak-proof and have secure, tight-fitting lids.[17]
-
Labeling: The label must, at a minimum, include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for storing hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
Storage Practices:
-
Keep all waste containers tightly closed except when adding waste.[19][14]
-
Use secondary containment (such as a spill tray) to capture any potential leaks from the primary container.[7][18]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[14][15] Once this limit is reached, you must arrange for a pickup.
-
Step 4: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of hazardous waste themselves (e.g., via sink or trash).
-
Contact EHS: When your waste container is full or you are finished generating that waste stream, contact your institution's EHS office to schedule a waste pickup.[1][2] Follow their specific procedures for requesting a collection.
-
Documentation: Complete any required waste identification forms or tags provided by EHS. This ensures the waste is properly tracked from the lab to the final disposal facility.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of this compound waste in a laboratory setting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ilpi.com [ilpi.com]
- 5. osha.gov [osha.gov]
- 6. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. needle.tube [needle.tube]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. odu.edu [odu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. actenviro.com [actenviro.com]
- 19. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
A Senior Application Scientist's Guide to Handling 3-(Pyridin-4-yl)benzoic Acid: Essential Safety and Operational Protocols
This guide provides essential, field-proven safety and logistical information for the handling of 3-(Pyridin-4-yl)benzoic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of self-validating protocols grounded in established safety science. Our objective is to ensure your operational safety and build a foundation of trust through expert, actionable guidance.
Hazard Identification and Risk Assessment
This compound (CAS No: 4385-78-8) is a solid, powdered chemical that requires careful handling due to its specific toxicological profile.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Hazard Class | GHS Hazard Statement | Description of Risk |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Understanding these hazards dictates the necessary control measures. The powdered form of this solid necessitates stringent controls to prevent aerosolization and subsequent inhalation, while its irritant properties demand robust skin and eye protection.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified risks. For this compound, the following multi-level protection is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound powder must, without exception, be performed within a properly functioning and certified laboratory chemical fume hood.[2] This is the most critical control measure to mitigate inhalation risks (H332, H335) by capturing dust and vapors at the source.
Respiratory Protection
In the event of a fume hood failure or for emergency spill response outside of a hood, respiratory protection is essential.[3]
-
Minimum Requirement: A full-face or half-mask air-purifying respirator (APR) equipped with a multi-sorbent cartridge (protecting against particulates and organic vapors) is required.[4][5]
-
For High-Exposure/Spills: A self-contained breathing apparatus (SCBA) offers the highest level of respiratory protection and should be used for major spill events.[4][5][6]
Eye and Face Protection
Given the H319 warning for serious eye irritation, comprehensive eye protection is non-negotiable.
-
Standard Operations: Chemical splash goggles are required at all times when the compound is handled.[6]
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[6][7]
Hand Protection
To prevent skin irritation (H315), appropriate chemical-resistant gloves are mandatory.[8]
-
Recommended Material: Nitrile gloves provide good resistance to a range of chemicals, including pyridine and its derivatives.[7][8]
-
Protocol: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[9] Contaminated gloves must be disposed of as hazardous waste.
Body Protection
A lab coat is the minimum requirement for body protection.[7]
-
For enhanced protection , particularly when handling larger quantities, consider using disposable, chemical-resistant coveralls.[3][5] This ensures that personal clothing does not become contaminated.
Operational Plan: A Step-by-Step Handling Workflow
This protocol is designed to minimize exposure and ensure procedural integrity.
Caption: Standard workflow for handling this compound.
Emergency Response and Disposal Plan
Accidents can occur despite meticulous planning. A clear, rehearsed emergency plan is critical.
Exposure Response
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][10] Seek immediate medical attention. |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[8][10] Remove contaminated clothing. If irritation persists, seek medical attention.[11] |
| Inhalation | Move the individual to fresh air immediately.[8][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Spill Management
Handling spills requires immediate and decisive action.
Sources
- 1. This compound | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. realsafety.org [realsafety.org]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]
- 12. ruixibiotech.com [ruixibiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
